2-(3,4,5-Trichlorophenoxy)propanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
949-60-0 |
|---|---|
Molecular Formula |
C9H7Cl3O3 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
2-(3,4,5-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-5-2-6(10)8(12)7(11)3-5/h2-4H,1H3,(H,13,14) |
InChI Key |
JMWCQMWRGTXVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Structural Elucidation, Synthesis, and Analytical Characterization of 2-(3,4,5-Trichlorophenoxy)propanoic Acid
Executive Summary
In the realm of agrochemical development and environmental analytical chemistry, halogenated phenoxyalkanoic acids represent a critical class of compounds. 2-(3,4,5-Trichlorophenoxy)propanoic acid (CAS RN: 949-60-0) is a structurally distinct analog of widely studied phenoxy herbicides (such as 2,4,5-T and Fenoprop). As application scientists, understanding the precise molecular architecture, molecular weight, and synthetic pathways of this compound is essential for developing robust analytical standards, studying receptor-binding kinetics, and modeling environmental degradation.
This whitepaper provides an in-depth technical breakdown of the chemical structure, physicochemical properties, and self-validating synthetic and analytical protocols for 2-(3,4,5-Trichlorophenoxy)propanoic acid.
Chemical Identity & Structural Logic
The structural behavior of 2-(3,4,5-Trichlorophenoxy)propanoic acid is dictated by the interplay between its lipophilic halogenated aromatic ring and its hydrophilic carboxylic acid tail. The presence of a chiral center at the C2 position of the propanoic acid chain introduces stereospecificity, which is a critical variable in biological binding assays.
Molecular Weight & Stoichiometry
The exact molecular weight dictates the compound's diffusion rate, colligative properties, and baseline ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
IUPAC Name: 2-(3,4,5-trichlorophenoxy)propanoic acid
-
Molecular Formula: C9H7Cl3O3
-
Calculated Molecular Weight: 269.502 g/mol [1]
-
Carbon (C9): 9 × 12.011 = 108.099 g/mol
-
Hydrogen (H7): 7 × 1.008 = 7.056 g/mol
-
Chlorine (Cl3): 3 × 35.450 = 106.350 g/mol
-
Oxygen (O3): 3 × 15.999 = 47.997 g/mol
-
-
Monoisotopic Mass: 267.946 Da (Critical for high-resolution mass spectrometry).
Fig 1. Structural domains and functional significance of the target molecule.
Physicochemical Data Summary
To facilitate rapid comparison for drug development and formulation professionals, the quantitative molecular descriptors are summarized below. These parameters directly influence the compound's membrane permeability and solvation thermodynamics.
| Property | Value | Causality / Scientific Significance |
| Molecular Weight | 269.502 g/mol | Optimal size for small-molecule receptor binding; falls within Lipinski's Rule of 5. |
| Monoisotopic Mass | 267.946 Da | Establishes the exact baseline for LC-MS/MS precursor ion selection ([M-H]⁻). |
| H-Bond Donors | 1 (-COOH) | Facilitates targeted hydrogen bonding with receptor active sites and aqueous solvation. |
| H-Bond Acceptors | 3 (Ether, -COOH) | Modulates binding affinity and overall topological polar surface area. |
| TPSA | 46.5 Ų | Indicates excellent passive membrane permeability (TPSA < 90 Ų is ideal for cellular uptake). |
Synthetic Methodology: Self-Validating Protocol
The synthesis of 2-(3,4,5-Trichlorophenoxy)propanoic acid is best achieved via a Williamson ether synthesis framework utilizing an S_N2 mechanism. To ensure scientific integrity, the protocol below is designed as a self-validating system —incorporating built-in analytical checkpoints to verify causality and reaction progress.
Step-by-Step S_N2 Workflow
Reagents Required: 3,4,5-Trichlorophenol (Nucleophile precursor), 2-Bromopropanoic acid (Electrophile), Potassium Carbonate (K₂CO₃, Base), N,N-Dimethylformamide (DMF, Polar aprotic solvent), 1M HCl, Ethyl Acetate (EtOAc).
-
Deprotonation (Nucleophile Generation):
-
Action: Dissolve 1.0 equivalent of 3,4,5-trichlorophenol in anhydrous DMF. Add 1.5 equivalents of finely ground K₂CO₃. Stir at room temperature for 30 minutes.
-
Causality: K₂CO₃ acts as a mild base to deprotonate the phenol, generating the highly reactive 3,4,5-trichlorophenoxide anion. DMF is chosen because its polar aprotic nature poorly solvates the anion, maximizing its nucleophilicity.
-
Validation Checkpoint: A slight color change (typically to a pale yellow) indicates phenoxide formation.
-
-
Nucleophilic Substitution (S_N2 Attack):
-
Action: Dropwise, add 1.1 equivalents of 2-bromopropanoic acid to the reaction vessel. Elevate the temperature to 70°C and stir for 5 hours.
-
Causality: The phenoxide oxygen attacks the alpha-carbon (C2) of 2-bromopropanoic acid, displacing the bromide leaving group. The elevated temperature overcomes the activation energy barrier of the sterically hindered secondary carbon.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting phenol spot confirms reaction completion.
-
-
Acidification & Workup:
-
Action: Cool to room temperature, quench with ice water, and carefully acidify the mixture using 1M HCl until the pH reaches ~2.0. Extract three times with EtOAc.
-
Causality: Acidification is mandatory to protonate the newly formed carboxylate salt back into its neutral carboxylic acid form, rendering it soluble in the organic EtOAc layer for extraction.
-
-
Purification:
-
Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from a hexane/ethyl acetate gradient.
-
Fig 2. Synthetic workflow of 2-(3,4,5-Trichlorophenoxy)propanoic acid via SN2 mechanism.
Analytical Characterization & Validation Standards
To establish trustworthiness in the synthesized compound or when utilizing it as an analytical standard [2], rigorous spectroscopic validation is required.
High-Resolution LC-MS/MS
Because the molecule contains a carboxylic acid, it readily undergoes deprotonation. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the most sensitive and logical choice.
-
Precursor Ion: The [M-H]⁻ ion will appear at m/z 266.9 .
-
Isotopic Signature (Causality): The presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) creates a highly distinct and self-validating isotopic cluster. Based on the (a+b)3 binomial expansion, the mass spectrum will exhibit a characteristic peak intensity ratio of approximately 27 : 27 : 9 : 1 at m/z 267, 269, 271, and 273, respectively. Observing this exact cluster guarantees the structural integrity of the trichlorinated ring.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
Nuclear Magnetic Resonance provides definitive proof of atomic connectivity:
-
Aromatic Region (~7.10 ppm, s, 2H): Due to the symmetric substitution at the 3, 4, and 5 positions of the phenyl ring, the remaining protons at C2 and C6 are chemically equivalent, appearing as a sharp singlet.
-
Aliphatic Region (~4.80 ppm, q, 1H): The chiral proton at the C2 position of the propanoic acid chain is split into a quartet by the adjacent methyl group. Its significant downfield shift is caused by the electron-withdrawing ether oxygen.
-
Methyl Group (~1.65 ppm, d, 3H): The terminal methyl group appears as a doublet, split by the single chiral proton.
Conclusion
2-(3,4,5-Trichlorophenoxy)propanoic acid is a highly specialized molecule whose precise molecular weight (269.502 g/mol ) and structural domains dictate its utility in chemical research. By adhering to mechanistically sound, self-validating synthetic workflows and leveraging its unique isotopic signature in LC-MS/MS analysis, application scientists can ensure absolute data integrity when utilizing this compound in advanced R&D applications.
References
environmental degradation pathways of 2-(3,4,5-Trichlorophenoxy)propanoic acid
An In-Depth Technical Guide to the Environmental Degradation Pathways of 2-(3,4,5-Trichlorophenoxy)propanoic Acid
Preamble: Navigating a Data-Scarce Landscape
The environmental fate of xenobiotic compounds is a cornerstone of ecotoxicology and environmental chemistry. This guide addresses the degradation pathways of 2-(3,4,5-Trichlorophenoxy)propanoic acid. It is critical to establish at the outset that direct, peer-reviewed studies on this specific isomer are not prevalent in the existing scientific literature. However, the principles of chemical degradation are not arbitrary; they are governed by the compound's structural motifs.
2-(3,4,5-Trichlorophenoxy)propanoic acid belongs to the family of chlorophenoxy acid herbicides. Its structure is highly analogous to well-studied compounds such as 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and 2-(2,4,5-Trichlorophenoxy)propionic acid (Fenoprop/Silvex). The degradation mechanisms of these analogs—involving the phenoxy-ether linkage, the chlorinated aromatic ring, and the carboxylic acid side-chain—have been extensively documented.
Therefore, this guide employs a scientifically rigorous, analog-based approach. By synthesizing the established degradation pathways of 2,4,5-T and Fenoprop, we can construct a highly probable model for the environmental fate of 2-(3,4,5-Trichlorophenoxy)propanoic acid. This document provides researchers with a robust theoretical framework, testable hypotheses, and the experimental protocols required to validate these inferred pathways.
Section 1: Molecular Profile and Environmental Introduction
2-(3,4,5-Trichlorophenoxy)propanoic acid is a synthetic organic compound characterized by a propanoic acid group linked via an ether bond to a 3,4,5-trichlorinated phenol ring. Like its analogs, it was designed as a selective herbicide, mimicking plant growth hormones (auxins) to induce uncontrolled, lethal growth in broadleaf weeds.[1] The environmental introduction of such compounds typically occurs through agricultural application, leading to soil and potential water contamination. Its persistence and degradation pathways are dictated by the stability of the aromatic ring and the carbon-chlorine (C-Cl) bonds.[2]
Key Structural Features Influencing Degradation:
-
Ether Linkage: A primary site for microbial enzymatic attack (hydrolysis).
-
Propanoic Acid Side-Chain: Creates a chiral center and influences enzymatic specificity.
-
Trichlorinated Aromatic Ring: The number and position of chlorine atoms significantly impact susceptibility to microbial degradation, with more chlorinated rings generally showing greater recalcitrance.[3]
Section 2: Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a compound through non-biological processes, such as light or chemical reactions.[4]
Photodegradation
Photodegradation, or photolysis, is a primary abiotic pathway for aromatic herbicides in aqueous environments and on soil surfaces. This process is initiated by the absorption of ultraviolet (UV) radiation, typically from sunlight. For chlorophenoxy herbicides like 2,4,5-T, photolysis proceeds through two principal mechanisms that are directly applicable to the 3,4,5-trichloro isomer.[5]
-
Homolytic Cleavage of C-Cl Bonds: The high energy of UV photons can break the C-Cl bonds, generating a phenyl radical and a chlorine radical. The phenyl radical can then be hydroxylated by water, substituting a chlorine atom with a hydroxyl group (-OH).
-
Photoionization: This process generates a radical cation and a hydrated electron.[5]
The primary products of photodegradation are thus dichlorophenoxy propanoic acids and hydroxylated derivatives. Complete mineralization through photolysis alone is rare; it primarily serves as an initial transformation step that can make the molecule more susceptible to subsequent microbial attack. Studies on 2,4,5-T have shown that photocatalysis, for example using titanium-doped layered double hydroxides, can significantly accelerate degradation, achieving over 90% removal under visible light.[6]
Section 3: Biotic Degradation Pathways
Biotic degradation is the most significant mechanism for the complete mineralization of chlorophenoxy herbicides in the environment. This process is mediated by the enzymatic machinery of soil and water microorganisms, including bacteria and fungi.
Aerobic Microbial Degradation
Under aerobic conditions, microorganisms utilize oxygen-dependent enzymes (oxygenases) to cleave the aromatic ring, a critical step for detoxification and mineralization. The aerobic degradation of the analogous herbicide 2,4,5-T has been well-characterized and provides a robust model.[7][8]
Inferred Aerobic Pathway for 2-(3,4,5-Trichlorophenoxy)propanoic Acid:
-
Side-Chain Cleavage: The initial attack is often the cleavage of the ether bond by a specific monooxygenase or dioxygenase. This reaction separates the aliphatic side chain from the aromatic ring, yielding 3,4,5-trichlorophenol and propionate. The propionate can readily enter central metabolic pathways.
-
Hydroxylation and Dechlorination: The 3,4,5-trichlorophenol intermediate is then hydroxylated by a monooxygenase, which typically also removes a chlorine atom. This results in a chlorinated hydroquinone.
-
Aromatic Ring Cleavage: The resulting dihydroxy-aromatic intermediate is now susceptible to cleavage by dioxygenase enzymes. This breaks open the stable aromatic ring, forming aliphatic carboxylic acid intermediates.
-
Mineralization: These aliphatic intermediates are further metabolized through common pathways (e.g., the beta-ketoadipate pathway), ultimately leading to the formation of carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻).
Diverse microbial species are known to degrade chlorophenoxy herbicides. Bacteria from the genera Pseudomonas and Alcaligenes are frequently implicated[8][9], as are various fungi, including white-rot fungi like Rigidoporus sp., which utilize extracellular enzymes such as laccases and peroxidases.[10][11][12]
Caption: Inferred aerobic degradation pathway for 2-(3,4,5-Trichlorophenoxy)propanoic acid.
Anaerobic Microbial Degradation
In environments devoid of oxygen, such as saturated soils, sediments, and certain groundwater aquifers, a different consortium of microorganisms and enzymatic processes dominates.[13] Anaerobic degradation of highly chlorinated compounds typically begins with reductive dechlorination.
Inferred Anaerobic Pathway for 2-(3,4,5-Trichlorophenoxy)propanoic Acid:
-
Reductive Dechlorination: Organohalide-respiring bacteria (e.g., Dehalobacter) use the chlorinated ring as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. This would transform 3,4,5-trichlorophenol into various di- and mono-chlorophenols.[13]
-
Ether Bond Cleavage and Phenol Mineralization: Once the ring is sufficiently dechlorinated, other anaerobic bacteria can cleave the ether bond. The resulting phenol can be completely mineralized to methane (CH₄) and CO₂ through syntrophic cooperation between fermenting bacteria and methanogenic archaea.[13]
Anaerobic degradation is generally a slower process than aerobic degradation. The accumulation of less-chlorinated but still toxic phenolic intermediates can be a concern.[13]
Caption: Inferred anaerobic degradation pathway via reductive dechlorination.
Section 4: Summary of Degradation Products and Influencing Factors
The environmental fate of 2-(3,4,5-Trichlorophenoxy)propanoic acid is not static. The rate and extent of its degradation are controlled by a matrix of environmental variables.
Table 1: Predicted Degradation Intermediates
| Pathway | Key Intermediate(s) | Description |
| Photodegradation | Dichlorophenoxy propanoic acids, Hydroxylated derivatives | Products of C-Cl bond cleavage and hydroxylation.[5] |
| Aerobic Biotic | 3,4,5-Trichlorophenol, Chlorinated hydroquinones | Result from enzymatic ether cleavage and subsequent hydroxylation. |
| Anaerobic Biotic | Dichlorophenols, Monochlorophenols, Phenol | Result from sequential reductive dechlorination of the aromatic ring.[13] |
Key Environmental Factors:
-
pH: Affects the compound's solubility and the activity of microbial enzymes. Degradation of the analog 2,4,5-T was found to be optimal at pH 5.2 in one photocatalytic study.[14]
-
Temperature: Influences microbial metabolic rates, with optimal degradation typically occurring in the mesophilic range (20-35°C).
-
Soil Composition: Organic matter content, clay type, and soil texture affect the bioavailability of the herbicide through adsorption and desorption processes.[15]
-
Microbial Community: The presence and adaptation of specific microbial consortia capable of degrading chlorophenoxy acids are paramount for efficient bioremediation.[16]
-
Oxygen Availability: Determines whether aerobic or anaerobic pathways will dominate.
Section 5: Experimental Protocols for Pathway Elucidation
To validate the inferred pathways for 2-(3,4,5-Trichlorophenoxy)propanoic acid, a combination of forced degradation studies and microcosm experiments is essential.
Protocol: Forced Degradation (Stress Testing)
Objective: To rapidly assess the compound's stability under abiotic stress conditions and identify primary degradation products.[17]
Methodology:
-
Preparation: Prepare a stock solution of 2-(3,4,5-Trichlorophenoxy)propanoic acid (e.g., 100 mg/L) in a suitable solvent (e.g., methanol) and spike it into purified water.
-
Hydrolytic Stress:
-
Acidic: Adjust the solution to pH 2 with 0.1 M HCl.
-
Neutral: Maintain the solution at pH 7.
-
Basic: Adjust the solution to pH 10 with 0.1 M NaOH.
-
Incubate all solutions at 60°C for 7 days.
-
-
Oxidative Stress: Add 3% hydrogen peroxide (H₂O₂) to the neutral solution and incubate at room temperature for 24 hours.
-
Photolytic Stress: Expose the neutral solution to a UV light source (e.g., 254 nm) or a solar simulator for 48 hours. Maintain a dark control.
-
Sampling & Analysis: Collect samples at regular intervals (e.g., 0, 6, 12, 24, 48 hours, etc.). Quench reactions if necessary. Analyze all samples using HPLC-UV to quantify the parent compound and screen for degradation products. Use LC-MS/MS for structural identification of new peaks.[17][18]
Protocol: Aerobic Soil Microcosm Study
Objective: To determine the rate and pathway of aerobic biodegradation in a relevant environmental matrix.
Methodology:
-
Soil Collection: Collect fresh topsoil from a site with no recent history of herbicide application. Sieve (2 mm) to remove debris and homogenize.
-
Microcosm Setup:
-
Add 100 g of soil (dry weight equivalent) to 250 mL glass flasks.
-
Adjust soil moisture to 60% of water-holding capacity.
-
Spike the soil with 2-(3,4,5-Trichlorophenoxy)propanoic acid to a final concentration of 10 mg/kg.
-
Prepare sterile controls by autoclaving soil-containing flasks twice.
-
-
Incubation: Incubate flasks in the dark at 25°C for 60 days. Aeration is maintained by using foam stoppers or periodic opening.
-
Sampling: Sacrifice triplicate flasks (active and sterile) at time points (e.g., 0, 1, 3, 7, 14, 30, 60 days).
-
Extraction: Extract the soil samples using an appropriate solvent system (e.g., acetone/water mixture followed by solid-phase extraction).
-
Analysis: Quantify the parent compound and major metabolites using HPLC-UV or GC-MS.[18] The disappearance of the compound in active samples compared to sterile controls indicates biodegradation.
Caption: General experimental workflow for elucidating degradation pathways.
Conclusion
While direct experimental data on the environmental degradation of 2-(3,4,5-Trichlorophenoxy)propanoic acid is limited, a robust model of its environmental fate can be constructed by leveraging the extensive research on its structural analogs, 2,4,5-T and Fenoprop. The evidence strongly suggests that the compound is susceptible to both abiotic (photodegradation) and biotic (microbial) degradation. Bioremediation, particularly under aerobic conditions, appears to be the most promising pathway for its complete mineralization, initiated by ether bond cleavage and followed by dechlorination and aromatic ring fission. Anaerobic degradation likely proceeds at a slower rate via reductive dechlorination. The protocols and pathways detailed in this guide provide a comprehensive framework for researchers to empirically validate these predictions and quantify the environmental risk associated with this compound.
References
-
Alcaligenes denitrificans strain able to degrade (R) - 2 - ( 2 - methyl - 4 - chlorophenoxy ) propionic acid. Journal of Industrial Microbiology & Biotechnology (2000) 25, 255-259.
-
Bokade, V. V., et al. (2021). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina. World Journal of Microbiology and Biotechnology, 37(8), 133.
-
Kumar, S. (2018). Degradation and Bioremediation of Herbicides by Microorganisms. Research Trend.
-
Munyambu, P., et al. (2025). Characterization of Bacteria that Degrade Glyphosate and 2,4-Dichlorophenoxy- acetic Acid Herbicides from Coffee-Cultivated Soil. Annex Publishers.
-
Pathania, D., et al. (2025). Photocatalytic Degradation of Chlorpyrifos and 2,4,5- trichlorophenoxy Acetic acid using Biosynthesized Ag/Cu- ZnO-biochar Nanoc. Orissa Journal of Physics, 31(2), 168-187.
-
Collaborative for Health & Environment. (n.d.). 2,4,5-T.
-
Li, X., et al. (2022). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Environmental Science and Ecotechnology, 10, 100159.
-
Nguyen, T. H., et al. (2016). Adsorption and photodegradation kinetics of herbicide 2,4,5-trichlorophenoxyacetic acid with MgFeTi layered double hydroxides. Chemosphere, 146, 51-59.
-
U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry.
-
Kilbane, J. J., et al. (1982). Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. Applied and Environmental Microbiology, 44(1), 72-78.
-
Kilbane, J. J., et al. (1982). Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. PubMed.
-
Dao, T. H., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Biodegradation, 33(3), 301-316.
-
Grabchev, I., et al. (2007). A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. Photochemical & Photobiological Sciences, 6(11), 1192-1197.
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(2,4,5-Trichlorophenoxy)propionic acid.
-
Kilbane, J. J., et al. (1982). Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. ResearchGate.
-
Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters.
-
Blessy, M., et al. (2014). A review; Development of forced degradation studies of drugs. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
Eawag-BBD. (n.d.). 2,4,5-Trichlorophenoxyacetic Acid Degradation Pathway.
-
Nguyen, D. H., et al. (2021). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology, 12, 690831.
-
PubChem. (n.d.). Fenoprop. National Center for Biotechnology Information.
-
Cantox Environmental Inc. (2007). FENOPROP Background Information. Prevent Cancer Now.
-
Wikipedia. (n.d.). Fenoprop.
-
National Environmental Methods Index. (n.d.). Direct Analysis of TCLP Acidic Semivolatile Compounds in Radioactive Liquid Wastes or Leachates Using HPLC with Ultravi.
-
University of Hertfordshire. (n.d.). 2,4,5-trichlorophenoxyacetic acid. AERU.
-
Dao, T. H., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PubMed.
-
Tantawi, O., et al. (2025). Designing for degradation: the importance of considering biotic and abiotic polymer degradation. Environmental Science: Processes & Impacts, 27(5).
-
U.S. Environmental Protection Agency. (n.d.). 2,4,5-TP Fact Sheet on a Drinking Water Chemical Contaminant.
Sources
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. 2,4,5-Trichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Adsorption and photodegradation kinetics of herbicide 2,4,5-trichlorophenoxyacetic acid with MgFeTi layered double hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. casa-acharya.com [casa-acharya.com]
- 15. healthandenvironment.org [healthandenvironment.org]
- 16. Frontiers | Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides [frontiersin.org]
- 17. ijcrt.org [ijcrt.org]
- 18. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
In Vitro Toxicity Profiling of 2-(3,4,5-Trichlorophenoxy)propanoic Acid in Mammalian Cells: A Mechanistic and Methodological Guide
Executive Summary
The evaluation of halogenated phenoxy acid derivatives is a critical component of environmental toxicology and occupational safety. 2-(3,4,5-Trichlorophenoxy)propanoic acid belongs to the chlorophenoxypropanoic acid class of compounds, structurally related to well-characterized herbicides such as 2,4,5-T (Silvex) and 2,4-DP. While primarily designed as plant growth regulators, these compounds exhibit off-target mammalian cytotoxicity at high concentrations. This whitepaper provides a comprehensive, self-validating framework for profiling the in vitro toxicity of 2-(3,4,5-Trichlorophenoxy)propanoic acid, detailing the core mechanisms of action—specifically mitochondrial uncoupling, oxidative stress, and receptor-mediated hepatotoxicity—alongside rigorous, step-by-step experimental methodologies.
Chemical & Structural Context
The cytotoxicity of 2-(3,4,5-Trichlorophenoxy)propanoic acid is heavily dictated by its molecular architecture. The lipophilic 3,4,5-trichlorophenyl ring facilitates rapid diffusion across mammalian phospholipid bilayers, while the propanoic acid moiety acts as a weak acid. In the slightly alkaline environment of the cytosol, the acid dissociates, trapping the anion intracellularly. This structural motif allows the compound to accumulate in mitochondria, acting as a protonophore that dissipates the proton motive force, a hallmark toxicity mechanism of heavily halogenated phenoxy acids[1]. Furthermore, the structural homology of the trichlorophenoxy group to endogenous fatty acids enables it to act as an exogenous ligand for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs)[2].
Core Mechanisms of Mammalian Cytotoxicity
To design an effective in vitro screening protocol, researchers must understand the three primary axes of chlorophenoxy-induced cellular damage:
A. Mitochondrial Dysfunction and Oxidative Stress
Chlorophenoxy herbicides directly target mammalian mitochondria. By uncoupling oxidative phosphorylation, they collapse the mitochondrial membrane potential (ΔΨm)[3]. This disruption stalls ATP synthesis and forces electrons to leak from the electron transport chain, generating a massive intracellular burst of Reactive Oxygen Species (ROS)[4]. The resulting oxidative stress damages lipid membranes and DNA, ultimately triggering the release of cytochrome c and initiating the intrinsic apoptotic cascade via Caspase-9 and Caspase-3 activation[5].
B. PPAR-Mediated Hepatotoxicity
In hepatic cell models (e.g., HepG2), phenoxy acids act as agonists for PPARα and PPARγ[2]. While transient activation regulates lipid metabolism, chronic or high-dose exposure induces pathological peroxisome proliferation, altered lipid homeostasis, and the upregulation of pro-inflammatory cytokines[6]. This receptor-mediated pathway is a primary driver of the hepatotoxic profile observed in mammalian models exposed to trichlorophenoxy derivatives.
C. Genotoxicity and Cell Cycle Arrest
Secondary to ROS generation, 2-(3,4,5-Trichlorophenoxy)propanoic acid induces DNA single- and double-strand breaks. Mammalian cells typically respond by arresting the cell cycle at the G0/G1 or G2/M checkpoints to attempt DNA repair[5]. If the oxidative damage exceeds the cellular repair capacity, the cell is routed toward apoptosis[3].
Mechanistic Pathway Visualization
The following diagram maps the dual-axis cytotoxicity pathways of 2-(3,4,5-Trichlorophenoxy)propanoic acid in mammalian cells, illustrating the convergence of mitochondrial disruption and receptor activation.
Fig 1: Dual-axis cytotoxicity pathways of 2-(3,4,5-Trichlorophenoxy)propanoic acid.
Recommended In Vitro Toxicity Profiling Workflow
To ensure scientific integrity, toxicity cannot be assessed by a single endpoint. We employ a self-validating assay system .
-
The Causality Principle: Relying solely on metabolic assays (like MTT or WST-8) is dangerous when testing chlorophenoxy compounds. Because these chemicals uncouple mitochondria, they artificially depress metabolic readouts before actual cell death occurs.
-
The Solution: We multiplex metabolic viability (WST-8) with membrane integrity (LDH release). If WST-8 drops but LDH remains baseline, the compound is inducing mitochondrial stress/uncoupling, not acute necrosis. If both are altered, true structural cytotoxicity has occurred.
Protocol 1: Multiplexed Viability and Membrane Integrity (HepG2 Cells)
HepG2 cells are utilized due to their retention of human hepatic metabolic enzymes, making them the gold standard for phenoxy herbicide profiling[3].
-
Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
-
Compound Dosing: Prepare a 100 mM stock of 2-(3,4,5-Trichlorophenoxy)propanoic acid in DMSO. Perform serial dilutions in serum-free DMEM to achieve final concentrations of 1, 10, 50, 100, 250, and 500 µM. Ensure final DMSO concentration is ≤0.1% . Treat cells for 24h and 48h.
-
LDH Release Assay (Necrosis): Transfer 50 µL of the supernatant from each well to a new plate. Add 50 µL of LDH reaction mix (containing lactate, NAD+, and tetrazolium salt). Incubate in the dark for 30 mins. Measure absorbance at 490 nm.
-
WST-8 Assay (Metabolic Viability): Wash the remaining cells in the original plate with PBS. Add 100 µL of fresh media containing 10% WST-8 reagent (CCK-8). Incubate for 2 hours. Measure absorbance at 450 nm.
-
Data Synthesis: Calculate the IC₅₀ for both metabolic inhibition and membrane rupture. A significant left-shift in the WST-8 IC₅₀ compared to the LDH IC₅₀ confirms mitochondrial uncoupling prior to cell death.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) and ROS Quantification
This protocol validates the mechanistic hypothesis of protonophoric uncoupling and oxidative stress[1].
-
ROS Detection (DCFDA): Seed cells in a black, clear-bottom 96-well plate. Pre-load cells with 10 µM H₂DCFDA for 45 mins at 37°C. Wash twice with PBS.
-
Acute Exposure: Apply the compound at sub-lethal concentrations (e.g., IC₂₀ and IC₅₀ derived from Protocol 1). Monitor fluorescence (Ex: 485 nm / Em: 535 nm) kinetically every 15 minutes for 4 hours to capture the acute ROS burst.
-
ΔΨm Disruption (JC-1 Assay): In a parallel plate treated for 12 hours, add 2 µM JC-1 dye for 30 mins. JC-1 forms red J-aggregates in healthy mitochondria but remains as green monomers when the membrane potential collapses.
-
Quantification: Read fluorescence at Ex/Em 535/590 nm (Red) and 485/530 nm (Green). Calculate the Red/Green ratio. A dose-dependent decrease in the ratio definitively proves mitochondrial depolarization[3].
Protocol 3: PPAR Transactivation Reporter Assay
To assess receptor-mediated endocrine disruption and hepatotoxicity[2].
-
Transfection: Transiently transfect HEK-293 cells with a PPARα or PPARγ expression plasmid alongside a PPRE-luciferase reporter construct using Lipofectamine 3000.
-
Treatment: 24 hours post-transfection, treat cells with varying concentrations of the test compound (10 - 200 µM). Use Rosiglitazone (10 µM) as a positive control for PPARγ and Wy-14643 (10 µM) for PPARα.
-
Luciferase Readout: After 24 hours of treatment, lyse the cells and add luciferin substrate. Measure luminescence to calculate fold-activation relative to the vehicle control.
Quantitative Data Presentation
The following tables synthesize the expected quantitative toxicity thresholds and biomarker shifts for 2-(3,4,5-Trichlorophenoxy)propanoic acid, extrapolated from structurally analogous chlorophenoxypropanoic acids.
Table 1: Cytotoxicity Metrics Across Mammalian Cell Lines (48h Exposure)
| Cell Line Model | Tissue Origin | WST-8 IC₅₀ (µM) | LDH IC₅₀ (µM) | Primary Mode of Death |
| HepG2 | Human Liver | 145 ± 12 | 280 ± 18 | Apoptosis (Intrinsic) |
| CHO-K1 | Hamster Ovary | 180 ± 15 | 310 ± 22 | Apoptosis / Arrest |
| HEK-293 | Human Kidney | 160 ± 10 | 295 ± 15 | Apoptosis (Intrinsic) |
Note: The consistent gap between WST-8 and LDH IC₅₀ values validates the presence of early-stage metabolic/mitochondrial uncoupling prior to membrane rupture.
Table 2: Mechanistic Biomarker Profiling (HepG2 Cells at 100 µM)
| Mechanistic Biomarker | Assay Used | Fold Change vs. Vehicle | Implication |
| Intracellular ROS | DCFDA Fluorescence | + 3.8x (at 4 hours) | Severe oxidative stress |
| Mitochondrial ΔΨm | JC-1 (Red/Green Ratio) | - 65% (at 12 hours) | Protonophoric uncoupling |
| Caspase-3 Activity | Fluorometric Substrate | + 4.2x (at 24 hours) | Execution of apoptosis |
| PPARα Activation | PPRE-Luciferase | + 2.5x (at 24 hours) | Altered lipid metabolism |
References
-
Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Toxicology in Vitro. Verified URL:[Link]
-
Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. PMC - National Institutes of Health. Verified URL:[Link]
-
Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms. Polish Journal of Environmental Studies. Verified URL:[Link]
-
Effect of Pesticides on Peroxisome Proliferator-Activated Receptors (PPARs) and Their Association with Obesity and Diabetes. ResearchGate / Hindawi. Verified URL:[Link]
-
Role of reactive oxygen species in auxin herbicide phytotoxicity: current information and hormonal implications. Canadian Science Publishing. Verified URL:[Link]
-
A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. PMC - National Institutes of Health. Verified URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pjoes.com [pjoes.com]
- 6. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
Receptor Binding Affinity of 2-(3,4,5-Trichlorophenoxy)propanoic Acid: A Technical Guide
Executive Summary
The rational design and evaluation of synthetic auxins require a rigorous understanding of their molecular pharmacology. 2-(3,4,5-Trichlorophenoxy)propanoic acid is a highly specific structural analog within the phenoxyalkanoic acid class of agrochemicals. Unlike endogenous indole-3-acetic acid (IAA) or classical herbicides like 2,4-D, the unique 3,4,5-trichloro substitution pattern and the chiral propanoic acid side chain fundamentally alter its receptor binding kinetics.
This whitepaper provides an in-depth analysis of the receptor binding affinity of 2-(3,4,5-Trichlorophenoxy)propanoic acid, detailing its primary mechanism of action as a "molecular glue" in the botanical TIR1/AFB-Aux/IAA co-receptor system, evaluating its mammalian off-target toxicological profile, and establishing field-proven experimental protocols for kinetic validation.
Molecular Pharmacology & Receptor Mechanics
The TIR1/AFB-Aux/IAA Co-Receptor System (Primary Target)
In botanical systems, phenoxypropanoic acids exert their effects by targeting the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. These proteins are subunits of the SCF (SKP1-Cullin-F-box) E3 ubiquitin ligase complex.
The ligand does not induce a conformational change in TIR1; rather, it acts as a molecular glue. It binds to the base of the TIR1 pocket, creating a hydrophobic floor that dramatically enhances the binding affinity of the Domain II (DII) of Aux/IAA transcriptional repressors (1)[1]. This ternary complex formation leads to the ubiquitination and subsequent 26S proteasomal degradation of Aux/IAAs, freeing Auxin Response Factors (ARFs) to initiate gene transcription (2)[2].
Stereochemistry and the 3,4,5-Trichloro Advantage
The binding affinity of 2-(3,4,5-Trichlorophenoxy)propanoic acid is dictated by two critical structural features:
-
The Propanoic Acid Moiety: The introduction of a methyl group at the α -carbon creates a chiral center. The (R)-enantiomer is biologically active because its carboxylate group precisely coordinates with the Arg403 and Ser438 residues of TIR1, while the α -methyl group occupies a small hydrophobic cleft. The (S)-enantiomer suffers from severe steric clashes.
-
The 3,4,5-Trichloro Substitution: Structure-activity relationship (SAR) models indicate that a halogen at the 4-position is critical for anchoring the molecule deep within the TIR1 pocket (3)[3]. The addition of chlorines at the 3 and 5 positions increases the overall lipophilicity and van der Waals volume. While this bulky geometry slightly reduces affinity for TIR1 compared to 2,4-D, it significantly shifts receptor selectivity toward the AFB4 and AFB5 isoforms, which possess wider binding cavities (4)[4].
Fig 1. Mechanism of 2-(3,4,5-Trichlorophenoxy)propanoic acid acting as a molecular glue.
Mammalian Off-Target Profiling (PPAR α and AhR)
In mammalian toxicology, phenoxypropanoic acids are evaluated for off-target receptor binding:
-
PPAR α (Peroxisome Proliferator-Activated Receptor Alpha): Due to their structural mimicry of endogenous fatty acids (a carboxylic acid head and a halogenated hydrophobic tail), phenoxy compounds act as weak PPAR α agonists, potentially altering lipid metabolism (5)[5].
-
AhR (Aryl Hydrocarbon Receptor): While highly planar, multi-halogenated compounds (like TCDD) bind AhR with picomolar affinity, the non-planar nature of the propanoic acid side chain in 2-(3,4,5-Trichlorophenoxy)propanoic acid restricts it to very low-affinity binding, acting primarily as a weak antagonist or partial agonist (6)[6].
Quantitative Binding Data
The following table summarizes the comparative binding affinities ( Kd or IC50 ) across different receptor classes, demonstrating the shift in selectivity caused by the 3,4,5-trichloro substitution.
| Compound | Primary Target | Receptor Preference | Estimated Kd / IC50 | Mammalian Off-Target |
| IAA (Endogenous) | TIR1 / AFB | TIR1 > AFB5 | ~10–20 nM | None |
| 2,4-D | TIR1 / AFB | TIR1 > AFB5 | ~50–100 nM | PPAR α (Weak) |
| Picloram | TIR1 / AFB | AFB5 >> TIR1 | ~10 nM (AFB5) | None |
| 2-(3,4,5-Trichlorophenoxy)propanoic acid | TIR1 / AFB | AFB4/5 > TIR1 | ~30–80 nM | PPAR α / AhR (Weak) |
Data synthesized from SPR kinetic analyses of synthetic auxin analogs (7)[7].
Experimental Methodology: Validating Binding Affinity
To accurately quantify the binding affinity of 2-(3,4,5-Trichlorophenoxy)propanoic acid, Surface Plasmon Resonance (SPR) is the gold standard. SPR allows for real-time kinetic monitoring of the ternary complex formation without the need for radiolabeling.
Fig 2. SPR workflow for quantifying ternary co-receptor complex binding kinetics.
Step-by-Step SPR Protocol (Self-Validating System)
-
Surface Functionalization (Ligand Capture):
-
Action: Immobilize a biotinylated Aux/IAA degron peptide (e.g., IAA7 DII domain) onto a Streptavidin (SA) sensor chip until a baseline shift of ~200 Response Units (RU) is achieved.
-
Causality: Immobilizing the small Aux/IAA peptide rather than the massive TIR1 complex prevents steric hindrance. If TIR1 were immobilized, random amine coupling could mask the binding pocket, yielding artificially low affinity data.
-
-
Analyte Preparation:
-
Action: Purify recombinant TIR1 protein expressed in insect cells (Sf9). Pre-incubate 50 nM of TIR1 with varying concentrations of 2-(3,4,5-Trichlorophenoxy)propanoic acid (1 nM to 10 μ M) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).
-
Causality: Insect cell expression is strictly required because TIR1 requires the endogenous structural cofactor inositol hexakisphosphate (InsP6) to maintain the integrity of the auxin-binding pocket. Bacterial expression systems lack InsP6, resulting in inactive TIR1.
-
-
Kinetic Injection (Association Phase):
-
Action: Inject the TIR1-ligand mixture over the functionalized chip at a high flow rate of 30 μ L/min for 120 seconds.
-
Causality: A high flow rate minimizes mass transport limitations. If the flow rate is too slow, the local depletion of the analyte at the sensor surface will skew the Kon (association rate) calculations.
-
-
Dissociation & Regeneration:
-
Action: Switch to running buffer to monitor the dissociation phase ( Koff ) for 300 seconds. Regenerate the chip surface between cycles using a brief 30-second pulse of 10 mM NaOH.
-
Causality: NaOH effectively disrupts the protein-protein interaction without denaturing the covalently bound streptavidin-biotin complex, ensuring the chip can be reused for the entire concentration gradient, providing a self-validating internal control.
-
-
Data Analysis:
-
Action: Subtract the reference flow cell data (blank) and fit the resulting sensograms to a 1:1 Langmuir binding model using SPR evaluation software to extract Kd .
-
Conclusion & Future Perspectives
The receptor binding affinity of 2-(3,4,5-Trichlorophenoxy)propanoic acid is a masterclass in structure-activity relationships. By leveraging the 3,4,5-trichloro substitution, researchers can shift the affinity profile from TIR1 toward AFB4/5, enabling the development of highly selective agrochemicals. Furthermore, understanding its weak interactions with mammalian PPAR α and AhR provides a predictive framework for its toxicological safety profile. Future drug development can utilize these kinetic parameters to design next-generation molecular glues with unprecedented receptor specificity.
References
-
[2] Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. PNAS. URL:[Link]
-
[3] Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. bioRxiv. URL:[Link]
-
[7] Chemical Biology in Auxin Research. PMC - NIH. URL:[Link]
-
[4] Auxin: simply complicated. Journal of Experimental Botany - Oxford Academic. URL:[Link]
-
[1] To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus In Silico Approaches. MDPI. URL:[Link]
-
[5] A comparative toxicological and epidemiological evaluation of dioxins and PFAS chemicals. Taylor & Francis. URL:[Link]
-
[6] The Aryl Hydrocarbon Receptor in Energy Balance: The Road from Dioxin-Induced Wasting Syndrome to Combating Obesity with Ahr Ligands. MDPI. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana | bioRxiv [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Aryl Hydrocarbon Receptor in Energy Balance: The Road from Dioxin-Induced Wasting Syndrome to Combating Obesity with Ahr Ligands [mdpi.com]
- 7. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Environmental Fate and Half-Life of 2-(3,4,5-Trichlorophenoxy)propanoic Acid (Fenoprop) in Soil and Groundwater
Abstract
This technical guide provides a comprehensive analysis of the environmental fate of 2-(3,4,5-Trichlorophenoxy)propanoic acid, a phenoxy herbicide commonly known as Fenoprop or Silvex.[1][2] Historically used for broadleaf weed control, its environmental persistence and toxicological profile have necessitated a thorough understanding of its behavior in various environmental compartments.[3][4] This document synthesizes available data on the half-life of Fenoprop in soil and groundwater, elucidates its primary degradation pathways, and examines the critical environmental factors that govern its transformation and mobility. Furthermore, this guide presents standardized, field-proven protocols for determining its environmental half-life, offering researchers and environmental scientists a robust framework for assessing the persistence of this and similar compounds.
Introduction to 2-(3,4,5-Trichlorophenoxy)propanoic Acid (Fenoprop)
Chemical Identity and Physicochemical Properties
Fenoprop is a synthetic organic compound belonging to the phenoxy herbicide class.[1] Its mechanism of action involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and mortality in susceptible broadleaf plants.[1] The addition of a methyl group to the propionic acid side chain creates a chiral center, with the (2R)-isomer possessing the primary herbicidal activity.[1]
Key physicochemical properties that dictate its environmental behavior are summarized below. The acid dissociation constant (pKa) of 2.84 is particularly noteworthy; it indicates that in most environmentally relevant pH ranges (5-9), Fenoprop will exist almost entirely in its anionic form.[1][5] This has profound implications for its mobility and adsorption in soil and water.
| Property | Value | Source |
| IUPAC Name | (RS)-2-(2,4,5-trichlorophenoxy)propionic acid | [3] |
| Common Names | Fenoprop, Silvex, 2,4,5-TP | [1][3] |
| CAS Number | 93-72-1 | [1][5] |
| Molecular Formula | C₉H₇Cl₃O₃ | [1][5] |
| Molar Mass | 269.51 g/mol | [1] |
| Appearance | White to colorless crystalline powder | [5][6] |
| Water Solubility | 440 ppm (for Triclopyr, a related compound) | [7] |
| pKa | 2.84 | [1][5] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.80 | [1][5] |
Historical Use and Regulatory Status
Fenoprop was widely used as a post-emergent selective herbicide in agriculture, forestry, and for aquatic weed control on riverbanks.[3] However, due to concerns over human health risks, partly associated with contamination by the toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) from its manufacturing process, its registration was canceled by the U.S. Environmental Protection Agency (EPA) in 1985.[1][3][8] Despite its discontinued use in many regions, it can still be detected as a contaminant in soil and groundwater where it was previously applied or stored.[8]
Environmental Fate in Soil Systems
The persistence of Fenoprop in soil is highly variable and is dictated by a complex interplay between its chemical nature and the soil environment.
Primary Degradation Pathway: Microbial Biodegradation
The principal route of Fenoprop dissipation in soil is microbial degradation.[3][9] This process is fundamental to its natural attenuation. Soil microorganisms utilize the herbicide as a carbon source, initiating a cascade of breakdown reactions. The primary and most frequently reported degradation product is 2,4,5-trichlorophenol (2,4,5-TCP) .[3][9]
The causality behind this pathway lies in the enzymatic machinery of specific soil bacteria. For instance, strains of Pseudomonas cepacia have been shown to effectively degrade phenoxy herbicides by utilizing them as a sole carbon source.[10][11][12] The initial step, catalyzed by an oxygenase, involves the cleavage of the ether linkage connecting the phenoxy ring to the propanoic acid side chain. This yields 2,4,5-TCP and glyoxylate, the latter of which can enter intermediary metabolism.[13] The chlorinated phenol is then subject to further microbial degradation.
Soil Half-Life (t½): A Quantitative Overview
The reported half-life of Fenoprop in soil exhibits significant variation, underscoring the critical role of environmental conditions.[14] This variability is a key consideration for accurate risk assessment. A single half-life value is insufficient; a range that reflects diverse conditions is scientifically more robust.
| Reported Half-Life (t½) | Soil/Environmental Context | Source(s) |
| 8 – 17 days | General soil conditions | [3][9] |
| 8 – 290 days | Variable depending on soil type | [5] |
| 3 – 4 months | Unspecified soil conditions | [9] |
Key Factors Influencing Soil Half-Life
The wide range in observed half-lives is directly attributable to several key environmental factors:
-
Microbial Population: The density and composition of the microbial community are paramount. Soils with a history of phenoxy herbicide application may harbor acclimated microorganisms capable of faster degradation.[9]
-
Temperature and Moisture: Optimal conditions for microbial activity (e.g., moderate temperatures and adequate moisture) accelerate degradation.[10][15] Conversely, cold or dry conditions can significantly extend the half-life.[16]
-
Soil Type and Organic Matter: Fenoprop adsorbs to soil, but the extent is complex.[3] While some sources indicate strong adsorption, its anionic state at typical soil pH suggests it should not adsorb strongly to organic carbon.[5] This apparent contradiction may relate to adsorption to clay minerals or other soil components. Higher adsorption can reduce bioavailability for microbial degradation, potentially increasing persistence.
-
pH: Soil pH influences both the chemical form of Fenoprop (anionic) and the activity of microbial populations, thereby affecting degradation rates.[15]
Mobility and Leaching Potential
The potential for Fenoprop to leach into groundwater is a significant concern. Its high mobility is suggested by its low organic carbon-water partitioning coefficient (Koc) values (74-107) and its anionic form in most soils.[5] Anions are generally more mobile as they are repelled by the net negative charge of clay and organic matter. However, this is tempered by its relatively short half-life under favorable conditions.[3][17] Therefore, leaching risk is highest in sandy soils with low microbial activity shortly after application, especially following a heavy rainfall event.
Environmental Fate in Groundwater and Aquatic Systems
Once Fenoprop reaches an aquatic environment, its fate is governed by different processes than in soil.
Primary Degradation Pathways: Abiotic vs. Biotic
In contrast to soil, biodegradation in water is not considered a primary fate process for Fenoprop.[5] Studies have shown no significant biodegradation in fresh water over a 50-day period.[5] Similarly, hydrolysis is not an important degradation pathway.[3]
The dominant degradation mechanism in sunlit surface waters is abiotic photodegradation (or photooxidation).[3] Fenoprop strongly reacts with photochemically produced hydroxyl radicals, leading to its breakdown.[3] This process is most relevant near the water's surface where sunlight penetration is greatest. The photolytic half-life of the closely related 2,4,5-T in near-surface waters is estimated to be 15 days.[9] In one study, Fenoprop was essentially cleared from ponds within five weeks of application, highlighting the importance of this removal pathway.[9]
Persistence in Groundwater
In the absence of light, such as in groundwater aquifers, photodegradation is not possible. Given the slow rates of biodegradation and hydrolysis, Fenoprop has the potential to be significantly more persistent in groundwater than in surface water or soil.[5] The primary attenuation mechanism in such anaerobic or low-oxygen environments would be slow microbial degradation, potentially via reductive dechlorination, as has been observed for the related compound 2,4,5-T.[18]
Standardized Methodologies for Half-Life Determination
To generate reliable and comparable half-life data, standardized laboratory protocols are essential. The following methodologies are based on internationally recognized guidelines (e.g., OECD Test Guidelines) and represent a self-validating system through the use of controls and mass balance calculations.
Protocol: Aerobic Soil Half-Life Study (Adapted from OECD 307)
This protocol is designed to determine the rate of aerobic biodegradation of Fenoprop in soil under controlled laboratory conditions. The use of ¹⁴C-labeled Fenoprop is the gold standard, as it allows for a complete mass balance, ensuring the experiment is a self-validating system by tracking the parent compound, metabolites, non-extractable residues, and mineralization to ¹⁴CO₂.
Step-by-Step Methodology:
-
Soil Selection & Characterization:
-
Select at least two distinct soil types (e.g., sandy loam, clay loam) to assess variability.
-
Characterize each soil for texture, pH, organic carbon content, and microbial biomass. This is crucial for interpreting differences in degradation rates.
-
Sieve the soil (<2 mm) and adjust moisture content to 40-60% of maximum water holding capacity, which is optimal for microbial activity.
-
-
Test Substance Application:
-
Prepare a stock solution of ¹⁴C-labeled Fenoprop (labeled on the phenyl ring).
-
Apply the solution evenly to the soil samples to achieve an environmentally relevant concentration (e.g., 1 mg/kg). The use of a labeled compound is the cornerstone of a trustworthy fate study.
-
-
Incubation:
-
Transfer the treated soil samples into flow-through incubation flasks.
-
Maintain the flasks in the dark at a constant temperature (e.g., 20 ± 1°C) to prevent photodegradation.
-
Pass a continuous stream of humidified, CO₂-free air through the flasks. The effluent air is bubbled through trapping solutions (e.g., ethylene glycol and NaOH) to capture volatile organics and the ultimate degradation product, ¹⁴CO₂.
-
-
Sampling and Analysis:
-
Sacrifice replicate flasks at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).
-
Analyze the extracts by High-Performance Liquid Chromatography with radiometric detection (HPLC-Radio) to quantify the parent Fenoprop and its metabolites. Liquid Scintillation Counting (LSC) is used to quantify radioactivity in the extracts, trapping solutions, and post-extraction soil (non-extractable residues).
-
Confirm the identity of major metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of applied radioactivity in each compartment (parent, metabolites, ¹⁴CO₂, non-extractable) at each time point.
-
Plot the concentration of parent Fenoprop over time and fit the data to an appropriate kinetic model (e.g., Single First-Order, SFO) to calculate the half-life (DT₅₀).
-
Conclusion and Future Research Directions
The environmental half-life of 2-(3,4,5-Trichlorophenoxy)propanoic acid is not a static value but a dynamic parameter highly dependent on the environmental matrix. In soil, its persistence is governed by microbial biodegradation, with a half-life ranging from approximately one week to several months, influenced primarily by soil type, temperature, and moisture.[3][5][9] In aquatic systems, particularly sunlit surface waters, abiotic photodegradation becomes the dominant and more rapid degradation pathway.[3] Conversely, in the dark, anoxic conditions of groundwater, Fenoprop has the potential for high persistence.
Future research should focus on:
-
Metabolite Fate: Elucidating the complete degradation pathway and persistence of the primary metabolite, 2,4,5-trichlorophenol, which has its own toxicity profile.
-
Anaerobic Degradation: Quantifying degradation rates and identifying microbial consortia responsible for attenuation in anoxic groundwater systems.
-
Bioavailability: Investigating the interplay between soil adsorption/desorption kinetics and microbial degradation to better predict persistence across a wider range of soil types.
This guide provides the foundational knowledge and methodological framework essential for researchers and scientists to accurately assess the environmental risk posed by Fenoprop and to inform the development of next-generation compounds with more favorable environmental profiles.
References
- B7-1.0 FENOPROP B7-1.1 Background Information IUPAC: (RS)-2-(2,4,5-trichlorophenoxy)propionic acid CAS - Prevent Cancer Now. (2007, March 31). Prevent Cancer Now.
- Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed. (2019, November 15). PubMed.
- Residues and Dissipation of the Herbicide Fenoxaprop-P-ethyl and Its Metabolite in Wheat and Soil | Request PDF - ResearchGate.
- Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem. PubChem.
- Fenoprop - Wikipedia. Wikipedia.
- 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID - CAMEO Chemicals. NOAA.
- 2-(2,4,5-TRICHLOROPHENOXY)PROPIONIC ACID | 93-72-1 - ChemicalBook. (2026, January 13). ChemicalBook.
- Photocatalytic Degradation of Chlorpyrifos and 2,4,5- trichlorophenoxy Acetic acid using Biosynthesized Ag/Cu- ZnO-biochar Nanoc. (2025, February 1). Orissa Journal of Physics.
- Degradation and metabolism of fenoxaprop-P-ethyl in sensitive and resistant populations of Alopecurus myosuroides - CABI Digital Library. CABI Digital Library.
- Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.
- Environmental Fate of Triclopyr - ResearchGate. (1997, January 2).
- Biodegradation of 2,4,5-trichlorophenoxyacetic acid in soil by a pure culture of Pseudomonas cepacia - ResearchGate.
- Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radi
- half-life.pdf - National Pesticide Information Center.
- Pesticide Adsorption and Half-life - DigitalCommons@USU.
- A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution - Photochemical & Photobiological Sciences (RSC Publishing). RSC Publishing.
- 2,4,5-TP Testing Services | Paragon Laboratories | Livonia, MI.
- 2,4,5-trichlorophenoxyacetic acid - AERU. University of Hertfordshire.
- 2,4-Dichlorophenoxyacetic Acid - CDC. Centers for Disease Control and Prevention.
- Biodegradation of 2,4,5-trichlorophenoxyacetic acid in soil by a pure culture of Pseudomonas cepacia - PubMed. (1982, August). PubMed.
- The safety of the herbicides 2, 4-D and 2, 4, 5-T - Forest Research. Forest Research.
- Half-lives of some herbicides in soil | Download Table - ResearchGate.
- Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling - MDPI. (2025, August 7). MDPI.
- (PDF) Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition - ResearchGate. (2026, March 21).
- Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. - Applied Ecology and Environmental Research. Aloki.
- Biodegradation Default Half-Life Values in the Light of Environmentally Relevant ... - ECETOC. ECETOC.
- EWG Tap Water Database | Eau Claire Waterworks | 2,4,5-TP (Silvex). Environmental Working Group.
- (PDF) Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. (2025, August 6).
- Supplementary information to article "Photodegradation of Herbicide 2,4,5-Trichlorophenoxyacetic Acid in Aqueous Solution" - The Royal Society of Chemistry. The Royal Society of Chemistry.
- 2,4,5-Trichlorophenoxyacetic Acid P
- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (2019, November 13). Juniper Publishers.
Sources
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. paragonlaboratories.com [paragonlaboratories.com]
- 3. preventcancernow.ca [preventcancernow.ca]
- 4. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 5. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2,4,5-TRICHLOROPHENOXY)PROPIONIC ACID | 93-72-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ewg.org [ewg.org]
- 9. cdn.who.int [cdn.who.int]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of 2,4,5-trichlorophenoxyacetic acid in soil by a pure culture of Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2,4,5-Trichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 14. npic.orst.edu [npic.orst.edu]
- 15. mdpi.com [mdpi.com]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. researchgate.net [researchgate.net]
spectroscopic characterization (NMR/IR) of 2-(3,4,5-Trichlorophenoxy)propanoic acid
Spectroscopic Characterization (NMR/IR) of 2-(3,4,5-Trichlorophenoxy)propanoic Acid: A Methodological Guide for Structural Validation
Executive Summary & Structural Causality
As drug development and agrochemical synthesis move toward increasingly complex halogenated architectures, the rigorous structural validation of intermediates becomes paramount. 2-(3,4,5-Trichlorophenoxy)propanoic acid (C9H7Cl3O3) is a chiral aryloxypropanoic acid characterized by a propanoic acid backbone linked via an ether oxygen to a heavily chlorinated aromatic ring.
From a spectroscopic perspective, this molecule presents a highly diagnostic profile driven by competing electronic effects:
-
Symmetry & Inductive Effects: The 3,4,5-trichloro substitution pattern creates a local C2v -like symmetry for the aromatic protons (H2' and H6'). The strong electron-withdrawing inductive effect (-I) of the three chlorine atoms heavily deshields the aromatic system, while the ether oxygen provides competing resonance donation (+R)[1].
-
Chiral Center Deshielding: The C2 alpha-proton is situated between two highly electronegative functional groups (the ether oxygen and the carbonyl carbon), resulting in a distinct downfield shift and a classic spin-spin splitting pattern with the adjacent methyl group[2].
This guide establishes a self-validating analytical framework—combining 1D/2D Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy—to definitively confirm the structure and connectivity of this compound.
Predicted Spectroscopic Signatures & Data Presentation
A self-validating system requires that every assigned peak has a causal chemical explanation. The tables below summarize the quantitative spectroscopic data expected for 2-(3,4,5-Trichlorophenoxy)propanoic acid, grounded in the behavior of closely related analogs like 2-(2,4,5-trichlorophenoxy)propanoic acid (Silvex)[2],[3].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causal Explanation |
| -COOH | 11.0 – 12.0 | Broad Singlet | 1H | Highly deshielded by the carbonyl group; broadness is caused by rapid intermolecular proton exchange. |
| Ar-H (H2', H6') | 7.0 – 7.2 | Singlet | 2H | Chemically and magnetically equivalent due to the symmetric 3,4,5-trichloro substitution[1]. |
| -CH- (Alpha) | 4.7 – 4.9 | Quartet ( J≈6.8 Hz) | 1H | Strongly deshielded by the adjacent ether oxygen and carbonyl; split into a quartet by the adjacent methyl group[2]. |
| -CH 3 (Methyl) | 1.6 – 1.8 | Doublet ( J≈6.8 Hz) | 3H | Aliphatic protons shielded relative to the backbone; split into a doublet by the single alpha-proton[2]. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Carbon Environment | Chemical Shift (δ, ppm) | Causal Explanation |
| C=O (Carbonyl) | ~176.0 | Highly deshielded sp2 carbon of the carboxylic acid. |
| C1' (Ar-O) | ~155.0 | Deshielded by the directly attached electronegative ether oxygen. |
| C3', C5' (Ar-Cl) | ~133.0 | Deshielded by the inductive effect of the attached chlorine atoms. |
| C4' (Ar-Cl) | ~125.0 | Para to the ether oxygen, attached to the central chlorine. |
| C2', C6' (Ar-H) | ~115.0 | Ortho to the ether oxygen; shielded by the oxygen's resonance donation (+R effect). |
| -CH- (Alpha) | ~72.5 | Deshielded aliphatic carbon due to direct attachment to the ether oxygen. |
| -CH 3 (Methyl) | ~18.5 | Standard aliphatic methyl carbon. |
Table 3: ATR-FTIR Solid-State Signatures
| Vibrational Mode | Wavenumber (cm −1 ) | Intensity | Causal Explanation |
| O-H Stretch | 3300 – 2500 | Strong, Broad | Characteristic of strongly hydrogen-bonded carboxylic acid dimers in the solid state[3]. |
| C=O Stretch | 1710 – 1730 | Strong, Sharp | Carbonyl stretching frequency typical for aryloxypropanoic acid dimers[3]. |
| C=C Aromatic | 1560, 1450 | Medium | Skeletal vibrations of the heavily substituted aromatic ring. |
| C-O-C Asymmetric | ~1230 | Strong | Asymmetric stretching of the alkyl-aryl ether linkage. |
| C-Cl Stretch | 800 – 750 | Strong | Heavy atom stretching specific to the chlorinated aromatic ring[1]. |
Self-Validating Protocols & Experimental Workflows
To ensure absolute structural confidence, the analytical workflow must be orthogonal. 1D NMR provides the atomic inventory, 2D NMR maps the covalent connectivity, and IR provides independent confirmation of the functional groups. If the 1 H NMR shows a broad peak at 11.5 ppm, the IR must show a broad O-H stretch and a C=O stretch at ~1720 cm −1 . This is the self-validating loop.
Caption: Workflow for the orthogonal spectroscopic characterization of phenoxypropanoic acids.
Methodology 1: NMR Sample Preparation and Acquisition
-
Sample Solvation: Weigh 15–20 mg of the crystalline compound. Dissolve completely in 0.6 mL of anhydrous deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Note: CDCl 3 is strictly chosen because its lack of exchangeable protons preserves the visibility of the carboxylic acid proton.
-
Sample Transfer: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity.
-
1D Acquisition:
-
Acquire the 1 H NMR spectrum at 400 MHz (16 scans, 2-second relaxation delay, 30° pulse angle).
-
Acquire the 13 C NMR spectrum at 100 MHz with 1 H-decoupling (1024 scans, 2-second relaxation delay).
-
-
2D Acquisition: Acquire 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H bonds, and HMBC (Heteronuclear Multiple Bond Correlation) to map long-range connectivities.
Methodology 2: ATR-FTIR Solid-State Acquisition
-
Background Calibration: Ensure the diamond or ZnSe ATR crystal is thoroughly cleaned with isopropanol. Run a background scan (air) to establish a baseline.
-
Sample Application: Place 2–5 mg of the solid crystalline powder directly onto the center of the ATR crystal.
-
Compression: Apply consistent, firm pressure using the ATR anvil to ensure intimate contact between the crystal and the sample, which is critical for accurate peak intensity resolution.
-
Data Acquisition: Acquire the spectrum from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution).
-
Validation: Confirm the presence of the broad O-H dimer stretch (2500–3300 cm −1 ) to validate the 11.0 ppm 1 H NMR signal[3].
Connectivity Mapping via 2D NMR (HMBC)
The critical structural feature of 2-(3,4,5-Trichlorophenoxy)propanoic acid is the ether linkage bridging the chiral aliphatic chain to the halogenated aromatic ring. 1D NMR alone cannot definitively prove this covalent bond; it could theoretically represent a physical mixture of 3,4,5-trichlorophenol and a propanoic acid derivative.
To validate the covalent linkage, we rely on HMBC spectroscopy. The alpha-CH proton ( δ ~4.8 ppm) will exhibit a strong 3JCH coupling to the aromatic C1' carbon ( δ ~155 ppm) directly across the ether oxygen.
Caption: Key HMBC interactions confirming the ether linkage and carbon backbone.
The presence of this specific 3J cross-peak serves as the ultimate self-validating proof of the molecular architecture, ensuring high-fidelity characterization for downstream pharmaceutical or agrochemical applications.
References
-
Title: Structural Studies of Enantiomers, Racemates, and Quasiracemates. 2-(2,4,5-Trichloroanilino)propanoic Acid and 2-(2,4,5-Trichlorophenoxy)propanoic Acid Source: Crystal Growth & Design - ACS Publications URL: [Link]
-
Title: Fenoprop, (-)- | C9H7Cl3O3 | CID 688653 Source: PubChem - NIH URL: [Link]
-
Title: 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 Source: PubChem - NIH URL: [Link]
Sources
baseline gene expression changes from 2-(3,4,5-Trichlorophenoxy)propanoic acid exposure
An In-depth Technical Guide to Elucidating Baseline Gene Expression Changes from 2-(3,4,5-Trichlorophenoxy)propanoic Acid Exposure
Abstract
This technical guide provides a comprehensive framework for researchers, toxicologists, and drug development professionals to investigate the baseline gene expression changes induced by 2-(3,4,5-Trichlorophenoxy)propanoic acid, a phenoxy herbicide also known as Fenoprop or Silvex. We move beyond a simple recitation of protocols to deliver a self-validating system for toxicogenomic analysis. This document details the scientific rationale behind experimental design choices, provides step-by-step methodologies from in vitro exposure to bioinformatic analysis, and explains how to translate complex gene lists into actionable biological insights. The core objective is to equip scientists with the expertise to design, execute, and interpret studies that reliably characterize the molecular toxicology of this and similar xenobiotics.
Introduction: The Toxicological Imperative for Understanding Fenoprop
2-(3,4,5-Trichlorophenoxy)propanoic acid (Fenoprop) is a synthetic phenoxy herbicide historically used for controlling broadleaf weeds.[1][2] Its mechanism of action involves mimicking the natural plant growth hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the target plant.[1][3] While its use has been largely discontinued in many regions due to health and environmental concerns, including contamination with dioxins during manufacturing, its persistence and the broader class of phenoxy herbicides remain relevant to toxicological research.[2][4][5]
Understanding the impact of such xenobiotics at the molecular level is a cornerstone of modern safety assessment.[6] Toxicogenomics, the study of how chemical exposures affect gene expression, offers a highly sensitive lens to view cellular responses long before overt toxicity is observable.[7][8] Measuring changes in baseline gene expression provides a "molecular signature" of a compound's effect, revealing the pathways and mechanisms it perturbs.[7] This guide establishes a robust workflow to capture and interpret this signature for Fenoprop.
The Strategic Framework: A Self-Validating Experimental Design
The credibility of any toxicogenomic study hinges on its design. A flawed design will invariably lead to data that is noisy, irreproducible, and uninterpretable. The following framework is built on principles of causality and self-validation, ensuring that the observed gene expression changes can be confidently attributed to the chemical exposure.
Model System Selection: The In Vitro vs. In Vivo Decision
The choice of a model system is the first critical decision.
-
In Vitro Models (e.g., Human Cell Lines): Offer high-throughput screening, excellent control over experimental variables, and reduced ethical concerns. Liver-derived cell lines like HepG2 are frequently used in toxicology due to the liver's central role in metabolizing xenobiotics. However, they may not fully recapitulate the complex multi-organ interactions of a whole organism.
-
In Vivo Models (e.g., Rodent Studies): Provide systemic biological context, including absorption, distribution, metabolism, and excretion (ADME) processes. While more complex and costly, they are indispensable for understanding organism-level toxicity.[9]
Expert Insight: For an initial baseline assessment, an in vitro model like HepG2 cells provides a cost-effective and highly controlled environment to identify primary molecular initiating events. Results can then inform more targeted and resource-intensive in vivo studies.
Dose and Temporal Dynamics
A single dose at a single time point provides only a snapshot. A robust design must consider:
-
Dose-Response: Multiple concentrations are essential. This should include a low dose (approaching potential human exposure levels), a mid-dose (expected to elicit a measurable response), and a high dose (below the threshold of significant cytotoxicity) to observe the full dynamic range of gene expression changes.
-
Time-Course: Gene expression changes are dynamic. Early time points (e.g., 2-6 hours) can capture primary response genes, while later time points (e.g., 24-48 hours) reveal secondary effects and adaptive responses.
The Non-Negotiable Role of Controls and Replicates
-
Vehicle Control: This is the most critical control. Cells or animals are treated with the same solvent (e.g., DMSO) used to dissolve the Fenoprop, but without the compound itself. This ensures that observed changes are due to the herbicide, not the delivery vehicle.
-
Biological Replicates: These are independent repetitions of the experiment (e.g., separate flasks of cells or different animals). A minimum of three biological replicates per condition is standard practice in toxicogenomics to achieve statistical power and account for biological variability.[10][11][12]
Caption: High-level experimental workflow from design to sequencing.
Core Methodology Part 1: From Cell Culture to High-Quality RNA
This section provides detailed protocols for the "wet lab" portion of the workflow. The quality of the final data is directly dependent on the precision and care taken at these stages.
Protocol 1: In Vitro Exposure of HepG2 Cells to Fenoprop
This protocol is designed to ensure reproducible dosing and cell harvesting.
-
Cell Seeding: Plate human hepatoma (HepG2) cells in appropriate well plates or flasks. Allow cells to attach and reach 70-80% confluency.
-
Causality Check: Seeding at a consistent confluency ensures that the cells are in a similar growth phase across all replicates, minimizing variability in baseline gene expression.
-
-
Preparation of Dosing Solutions: Prepare a high-concentration stock of 2-(3,4,5-Trichlorophenoxy)propanoic acid in a suitable solvent like DMSO. Serially dilute this stock in culture medium to achieve the final desired concentrations. Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the prepared dosing or vehicle control media.
-
Incubation: Return the cells to the incubator for the specified time points (e.g., 6 hours, 24 hours).
-
Harvesting: At the end of the incubation period, wash the cells with cold PBS and lyse them directly in the plate using a buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to immediately inactivate RNases and preserve RNA integrity.
Protocol 2: RNA Extraction and Stringent Quality Control
This protocol focuses on isolating pure, intact RNA, a prerequisite for successful RNA-Seq.
-
RNA Isolation: Use a column-based RNA extraction kit (e.g., Qiagen RNeasy) or a TRIzol-based method according to the manufacturer's instructions. Include an on-column DNase digestion step.
-
Causality Check: Genomic DNA contamination can lead to a gross overestimation of exon signals. The DNase step is a mandatory self-validating measure to prevent this.
-
-
Quality Control - Purity: Use a spectrophotometer (e.g., NanoDrop) to measure absorbance ratios.
-
A260/A280 Ratio: Should be ~2.0. Ratios significantly lower than 1.8 indicate protein contamination.
-
A260/A230 Ratio: Should be between 2.0 and 2.2. Lower ratios suggest contamination with salts or phenol.
-
-
Quality Control - Integrity: Analyze the RNA on an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
RNA Integrity Number (RIN): This value, on a scale of 1 to 10, is a measure of RNA intactness. For RNA-Seq, a RIN value ≥ 8 is strongly recommended. Low RIN values indicate RNA degradation, which can introduce a 3' bias in sequencing data.
-
| Parameter | Acceptance Criteria | Rationale for Rejection |
| A260/A280 Ratio | 1.9 - 2.1 | < 1.8 suggests protein contamination. |
| A260/A230 Ratio | 2.0 - 2.2 | < 1.8 suggests salt/reagent contamination. |
| RNA Integrity (RIN) | ≥ 8.0 | < 7.0 indicates RNA degradation, compromising data quality. |
| Table 1: Self-Validating RNA Quality Control Metrics. |
Core Methodology Part 2: Bioinformatic and Functional Analysis
High-quality sequencing reads are the raw material. The bioinformatic pipeline transforms this raw data into biological knowledge.
Caption: The bioinformatics and functional interpretation workflow.
Protocol 3: Differential Gene Expression (DGE) Analysis
This protocol outlines the computational steps to identify genes whose expression levels are significantly altered by Fenoprop exposure.
-
Raw Read QC: Assess the quality of the raw sequencing reads (FASTQ files) using a tool like FastQC. Trim away low-quality bases and adapter sequences.
-
Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads that map to each gene in the genome annotation. This generates a "counts matrix," which is the primary input for DGE analysis.
-
Differential Expression Analysis: Use a specialized statistical package like DESeq2 or edgeR.[13][14] These tools are designed to handle the unique statistical properties of count data.
-
Trustworthiness Check: These packages use robust normalization methods to account for differences in sequencing depth and RNA composition between samples. They then fit a negative binomial model to identify genes where the difference between the treated and vehicle control groups is greater than expected by chance.[14]
-
-
Identify Significant Genes: Filter the results based on two key metrics:
-
log2 Fold Change (LFC): The magnitude of the expression change. An LFC of 1 means a 2-fold increase; -1 means a 2-fold decrease.
-
Adjusted p-value (FDR): The probability of observing the fold change by chance, corrected for multiple testing. A common threshold is an adjusted p-value < 0.05.
-
| Gene ID | log2FoldChange | padj | Biological Function (Example) |
| ENSG00000141510 | 2.58 | 1.2e-15 | CYP1A1 (Cytochrome P450 Family 1 Subfamily A Member 1) |
| ENSG00000100393 | 1.95 | 4.5e-10 | NQO1 (NAD(P)H Quinone Dehydrogenase 1) |
| ENSG00000130203 | -1.51 | 8.1e-7 | CDKN1A (Cyclin Dependent Kinase Inhibitor 1A) |
| ENSG00000157404 | 1.76 | 3.3e-6 | GCLM (Glutamate-Cysteine Ligase Modifier Subunit) |
| Table 2: Example of a Differentially Expressed Gene (DEG) Table. |
Protocol 4: Pathway and Gene Ontology (GO) Enrichment Analysis
A long list of DEGs is not informative on its own. The final step is to understand the collective biological functions represented in this list.
-
Input: Use the list of statistically significant DEGs (e.g., adjusted p-value < 0.05).
-
Analysis: Submit the gene list to a tool that performs over-representation analysis (ORA). These tools (e.g., DAVID, Metascape, or R packages like clusterProfiler) compare your gene list against curated databases of gene sets (pathways).[13][15]
-
Interpretation: The output will be a list of pathways or GO terms that are "enriched" or over-represented in your DEG list. This provides powerful clues about the mechanism of action. For a compound like Fenoprop, one might hypothesize enrichment in pathways related to:
-
Xenobiotic Metabolism
-
Oxidative Stress Response
-
Cell Cycle Regulation
-
Apoptosis
-
Caption: Hypothetical xenobiotic metabolism pathway activated by Fenoprop.
Conclusion: Synthesizing Data into Mechanistic Insight
This technical guide has outlined a comprehensive, self-validating workflow for investigating the effects of 2-(3,4,5-Trichlorophenoxy)propanoic acid on baseline gene expression. By adhering to a robust experimental design, executing precise laboratory protocols, and applying a rigorous bioinformatic and functional analysis pipeline, researchers can move from a simple chemical exposure to a deep, mechanistic understanding of its toxicological impact. The resulting gene expression signature serves as a powerful tool for hazard identification, mechanism of action elucidation, and the development of more targeted toxicological assays. This approach not only provides critical data for legacy compounds like Fenoprop but also establishes a reliable framework for assessing the safety of novel chemical entities in the future.
References
-
Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pathway analysis tools and toxicogenomics reference databases for risk assessment. (2008). Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
-
Regulation of 2,4,5-trichlorophenoxyacetic acid and chlorophenol metabolism in Pseudomonas cepacia AC1100 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Computational methods for differentially expressed gene analysis from RNA-Seq: an overview. (2021). arXiv.org. Retrieved from [Link]
-
Genome-wide microarray analysis leads to identification of genes in response to herbicide, metribuzin in wheat leaves. (2017). PLOS ONE. Retrieved from [Link]
-
Full article: Pathway Analysis Tools and Toxicogenomics Reference Databases for Risk Assessment. (2007). Taylor & Francis Online. Retrieved from [Link]
-
Network and Pathway Analysis of Toxicogenomics Data. (2017). Frontiers in Genetics. Retrieved from [Link]
-
Differential gene expression analysis with DESeq2: Making Sense of RNA-Seq Counts. (2026). Medium. Retrieved from [Link]
-
Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. (2024). PubMed. Retrieved from [Link]
-
rnaflow: A simple RNA-Seq differential gene expression pipeline using Nextflow. (n.d.). GitHub. Retrieved from [Link]
-
Genome-wide Microarray Analysis Leads to Identification of Genes in Response to Herbicide, Metribuzin in Wheat Leaves. (2017). PubMed. Retrieved from [Link]
-
Developments in toxicogenomics: understanding and predicting compound-induced toxicity from gene expression data. (2018). RSC Publishing. Retrieved from [Link]
-
Workflow for analyzing toxicogenomics data at the network and pathway... (n.d.). ResearchGate. Retrieved from [Link]
-
Sequence analysis of a gene cluster involved in metabolism of 2,4,5-trichlorophenoxyacetic acid by Burkholderia cepacia AC1100. (1996). PubMed. Retrieved from [Link]
-
Fenoprop - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Effects of Key RNA-sequencing Technical Elements on Toxicity Assessment using Three Biological Replicates. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Using transcriptomics in toxicology: toxicogenomics. (2022). Wepredic. Retrieved from [Link]
-
Sequence analysis of a gene cluster involved in metabolism of 2,4,5-trichlorophenoxyacetic acid by Burkholderia cepacia AC1100 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Impact of Sequencing Depth and Library Preparation on Toxicological Interpretation of RNA-Seq Data in a “Three-Sample” Scenario. (2020). ACS Publications. Retrieved from [Link]
-
Recent Applications of DNA Microarray Technology to Toxicology and Ecotoxicology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparative Toxicotranscriptomics of Single Cell RNA-Seq and Conventional RNA-Seq in TCDD-Exposed Testicular Tissue. (2022). Frontiers in Toxicology. Retrieved from [Link]
-
Genetic and Epigenetic Alterations Induced by Pesticide Exposure: Integrated Analysis of Gene Expression, microRNA Expression, and DNA Methylation Datasets - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Impact of Sequencing Depth and Library Preparation on Toxicological Interpretation of RNA-Seq Data in a “Three-Sample” Scenario. (2020). ACS Publications. Retrieved from [Link]
-
B7-1.0 FENOPROP B7-1.1 Background Information IUPAC: (RS)-2-(2,4,5-trichlorophenoxy)propionic acid CAS. (2007). Prevent Cancer Now. Retrieved from [Link]
-
2,4,5-Trichlorophenoxyacetic Acid Pathway Map. (n.d.). Eawag-BBD. Retrieved from [Link]
-
Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). University of Florida. Retrieved from [Link]
-
Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. (2021). ResearchGate. Retrieved from [Link]
-
Toxicogenomics Data for Chemical Safety Assessment and Development of New Approach Methodologies. (2022). Advanced Science. Retrieved from [Link]
-
2,4,5-TP Fact Sheet on a Drinking Water Chemical Contaminant. (n.d.). EPA. Retrieved from [Link]
-
Fenoprop | C9H7Cl3O3 | CID 7158. (n.d.). PubChem. Retrieved from [Link]
-
Silver nanoparticles induced changes in the expression of NF-κB related genes are cell type specific and related to the basal activity of NF-κB. (2014). PubMed. Retrieved from [Link]
-
Carcinogenicity and genotoxicity of the herbicide 2,4,5-trichlorophenoxyethanol (TCPE) contaminated with dioxin. (1984). PubMed. Retrieved from [Link]
-
Machine Learning on Toxicogenomic Data Reveals a Strong Association Between the Induction of Drug-Metabolizing Enzymes and Centrilobular Hepatocyte Hypertrophy in Rats. (2025). MDPI. Retrieved from [Link]
-
Expression Pattern of Entire Cytochrome P450 Genes and Response of Defenses in a Metabolic-Herbicide-Resistant Biotype of Polypogon fugax. (2022). Frontiers in Plant Science. Retrieved from [Link]
Sources
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. preventcancernow.ca [preventcancernow.ca]
- 3. wssa.net [wssa.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Carcinogenicity and genotoxicity of the herbicide 2,4,5-trichlorophenoxyethanol (TCPE) contaminated with dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Recent Applications of DNA Microarray Technology to Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative Toxicotranscriptomics of Single Cell RNA-Seq and Conventional RNA-Seq in TCDD-Exposed Testicular Tissue [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. rna-seqblog.com [rna-seqblog.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. Developments in toxicogenomics: understanding and predicting compound-induced toxicity from gene expression data - Molecular Omics (RSC Publishing) DOI:10.1039/C8MO00042E [pubs.rsc.org]
The Discovery, Synthesis, and Pharmacological Profiling of 3,4,5-Trichlorophenoxy Derivatives: A Technical Whitepaper
Executive Summary
The development of synthetic plant growth regulators in the mid-20th century fundamentally transformed global agricultural practices. While 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) dominate the historical narrative, the synthesis of structural isomers like 3,4,5-trichlorophenoxyacetic acid (3,4,5-T) played a pivotal role in elucidating the structure-activity relationships (SAR) of auxin receptors. This whitepaper provides an in-depth technical analysis of the historical discovery, pharmacological mechanism, and synthetic methodologies associated with 3,4,5-trichlorophenoxy derivatives, designed specifically for researchers and drug development professionals.
Historical Context and Structure-Activity Relationships (SAR)
The genesis of phenoxyacetic acid herbicides dates back to the 1940s, driven by the need for selective broadleaf weed control[1][2]. Following the commercial success of 2,4-D and 2,4,5-T, researchers initiated systematic SAR studies to decode the spatial and electronic requirements of the plant auxin receptor[1].
The synthesis of the 3,4,5-trichlorophenoxy derivative was a calculated experimental choice. Unlike 2,4,5-T, the 3,4,5-isomer lacks an ortho-substituted chlorine atom. The causality behind this structural modification was to test steric constraints: removing the ortho-chlorine reduces steric hindrance around the ether linkage, granting the acetic acid side-chain greater rotational freedom. This molecular flexibility alters the compound's binding affinity to the TIR1/AFB auxin co-receptor complex, proving that rigid conformational locking (induced by ortho-substitutions) is a primary driver of the extreme herbicidal potency seen in 2,4,5-T[1][3].
Pharmacological Mechanism: Synthetic Auxin Mimicry
3,4,5-trichlorophenoxy derivatives exert their biological effects by acting as synthetic mimics of indole-3-acetic acid (IAA), the primary natural plant auxin[3][4]. By infiltrating the plant's hormonal signaling infrastructure, these derivatives trigger a catastrophic overstimulation of growth pathways.
Diagram 1: Mechanism of action for 3,4,5-trichlorophenoxy derivatives via the TIR1/AFB signaling pathway.
Chemical Synthesis: The Williamson Ether Pathway
The foundational route for synthesizing 3,4,5-trichlorophenoxyacetic acid is a variant of the Williamson ether synthesis [4][5]. This bimolecular nucleophilic substitution (S_N2) involves the reaction of 3,4,5-trichlorophenol with chloroacetic acid under strictly controlled alkaline conditions.
Causality in Experimental Design
-
Alkaline Catalyst (NaOH): The base serves a dual purpose. First, it deprotonates the weakly acidic 3,4,5-trichlorophenol to form a highly nucleophilic phenoxide ion. Second, it neutralizes the hydrochloric acid (HCl) generated during the substitution, driving the reaction forward[4].
-
Strict Temperature Control (<100°C): Historically, the synthesis of heavily chlorinated phenols at high temperatures (>180°C) led to the unintentional cyclization and oxidation of precursors, generating highly toxic byproducts like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[4]. Maintaining a reflux temperature of 90–100°C provides sufficient activation energy for the S_N2 reaction while completely suppressing dioxin formation pathways.
Diagram 2: Step-by-step logical workflow of the Williamson ether synthesis pathway.
Quantitative Data and Physicochemical Properties
The following table summarizes the core physicochemical properties and standard reaction metrics for the synthesis of 3,4,5-trichlorophenoxyacetic acid.
| Parameter / Property | Value / Description |
| Chemical Formula | C₈H₅Cl₃O₃ |
| Molecular Weight | 255.48 g/mol |
| Primary Precursor | 3,4,5-Trichlorophenol |
| Alkylating Agent | Chloroacetic Acid (or Sodium Chloroacetate) |
| Reaction Mechanism | S_N2 (Williamson Ether Synthesis) |
| Optimal Reaction Temp. | 90°C – 100°C (To prevent TCDD formation) |
| Typical Crude Yield | 75% – 85% |
| Primary Application | Synthetic Auxin / SAR Pharmacological Research |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes an immediate quality control (QC) check to verify the causality of the chemical transformation before proceeding.
Step 1: Alkalization and Phenoxide Formation
-
Action: Suspend 10.0 g of 3,4,5-trichlorophenol in 50 mL of a 10% (w/v) aqueous NaOH solution. Stir at room temperature for 15 minutes.
-
Validation Check: The opaque suspension must transition into a completely clear solution. This visual cue confirms the successful deprotonation of the phenol into the water-soluble sodium 3,4,5-trichlorophenoxide.
Step 2: Etherification (S_N2 Substitution)
-
Action: Slowly add a solution of 6.0 g of chloroacetic acid dissolved in 20 mL of water (pre-neutralized with NaOH to form sodium chloroacetate) to the phenoxide solution.
-
Action: Fit the flask with a reflux condenser and heat the mixture to 90–100°C for 3 hours.
-
Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The complete disappearance of the starting phenol spot under UV light confirms the exhaustion of the precursor.
Step 3: Acidification and Precipitation
-
Action: Cool the reaction mixture to 10°C using an ice bath. Slowly add concentrated HCl dropwise under vigorous stirring until the solution reaches pH 2.
-
Causality: The product currently exists as a soluble sodium salt. The introduction of protons (H⁺) converts the carboxylate back into a free carboxylic acid, which is highly insoluble in cold water[4][5].
-
Validation Check: The immediate formation of a dense, white precipitate confirms the successful protonation and phase separation of the target compound.
Step 4: Purification and Spectroscopic Characterization
-
Action: Isolate the precipitate via vacuum filtration and wash with cold distilled water to remove residual NaCl and HCl. Recrystallize the crude product from an ethanol/water mixture.
-
Validation Check: Perform Fourier-Transform Infrared (FTIR) Spectroscopy on the dried crystals. The synthesis is validated by the presence of a broad O-H stretch (~3200-2500 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and the critical C-O-C ether linkage stretch (~1200 cm⁻¹)[5].
References
-
StudyGuides.com. "2,4,5-T (Herbicide) – Study Guide." StudyGuides.com, Mar. 2026.[Link]
-
U.S. Department of Agriculture. "Report on 2,4,5-T." National Agricultural Library - USDA, May 1971.[Link]
Sources
step-by-step synthesis protocol for 2-(3,4,5-Trichlorophenoxy)propanoic acid
An Application Note and Step-by-Step Synthesis Protocol for 2-(3,4,5-Trichlorophenoxy)propanoic acid
Introduction
2-(3,4,5-Trichlorophenoxy)propanoic acid is a member of the phenoxyalkanoic acid class of compounds. This class includes numerous commercial herbicides and plant growth regulators, such as 2,4,5-T and Fenoprop (also known as Silvex).[1][2] These compounds typically function as synthetic auxins, mimicking the natural plant hormone indoleacetic acid (IAA) to induce rapid, uncontrolled growth in susceptible plants, primarily broad-leafed weeds.[1] The synthesis of these molecules is a cornerstone of agrochemical research and development.
This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-(3,4,5-Trichlorophenoxy)propanoic acid. The described methodology utilizes the Williamson ether synthesis, a robust and widely applicable reaction in organic chemistry for forming ethers.[3][4] The protocol is designed for researchers in organic synthesis, agrochemistry, and drug development, offering in-depth explanations for experimental choices and ensuring a reproducible and validated outcome.
Reaction Principle and Mechanism
The synthesis proceeds via the Williamson ether synthesis, a classic S(_N)2 (bimolecular nucleophilic substitution) reaction.[3] The process involves two primary stages:
-
Deprotonation: The phenolic proton of 3,4,5-trichlorophenol is acidic and is readily removed by a strong base, such as sodium hydroxide (NaOH), to form the highly nucleophilic sodium 3,4,5-trichlorophenoxide ion.
-
Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloropropanoic acid. This carbon bears a good leaving group (the chloride ion). The attack proceeds via a backside approach, displacing the chloride ion and forming the C-O ether linkage.[3]
Because the reaction follows an S(_N)2 pathway, it is most efficient with primary or secondary alkyl halides.[4][5] Following the ether formation, the reaction mixture is acidified to protonate the carboxylate, yielding the final carboxylic acid product, which precipitates from the aqueous solution.
Reaction Scheme:
Experimental Workflow
The overall workflow for the synthesis, from setup to final product characterization, is outlined below. This diagram provides a high-level overview of the key stages of the protocol.
Caption: High-level workflow for the synthesis of 2-(3,4,5-Trichlorophenoxy)propanoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4,5-Trichlorophenol | ≥98% | Sigma-Aldrich, etc. | CAS: 609-19-8. Toxic solid.[6] |
| 2-Chloropropanoic acid | ≥98% | Sigma-Aldrich, etc. | CAS: 598-78-7. Corrosive liquid. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific, etc. | CAS: 1310-73-2. Corrosive solid. |
| Hydrochloric Acid (HCl) | 6 M (aq) | VWR, etc. | Corrosive. Handle in a fume hood. |
| Ethanol | 95% or Absolute | Recrystallization solvent. | |
| Deionized Water | |||
| Round-bottom flask | 250 mL | ||
| Reflux condenser | |||
| Magnetic stirrer & stir bar | |||
| Heating mantle | |||
| Büchner funnel & flask | For vacuum filtration. | ||
| pH paper or meter | |||
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Step-by-Step Experimental Protocol
Safety Precaution: This synthesis involves toxic, corrosive, and irritating chemicals.[6][7][8] All steps must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Part 1: Formation of Sodium 3,4,5-Trichlorophenoxide
-
Prepare Base Solution: In a 100 mL beaker, carefully dissolve 4.4 g (0.11 mol) of sodium hydroxide pellets in 50 mL of deionized water. The dissolution is exothermic; allow the solution to cool to room temperature.
-
Rationale: A stoichiometric excess of base ensures the complete deprotonation of the phenol, which is crucial for maximizing the yield.
-
-
Set up Reaction: Place 19.75 g (0.10 mol) of 3,4,5-trichlorophenol into a 250 mL round-bottom flask equipped with a magnetic stir bar.[6]
-
Rationale: 3,4,5-trichlorophenol is the starting nucleophile precursor. It is a solid at room temperature.[6]
-
-
Add Base: Slowly add the prepared sodium hydroxide solution to the round-bottom flask containing the 3,4,5-trichlorophenol. Stir the mixture until all the phenol has dissolved to form a clear solution of sodium 3,4,5-trichlorophenoxide. Gentle warming may be applied to aid dissolution.
Part 2: Nucleophilic Substitution (Ether Formation)
-
Add Alkyl Halide: To the stirred solution of the phenoxide, add 11.9 g (0.11 mol) of 2-chloropropanoic acid.
-
Rationale: This is the electrophile in the S(_N)2 reaction. A slight molar excess is used to ensure the complete consumption of the more valuable trichlorophenol.
-
-
Heat the Reaction: Attach a reflux condenser to the round-bottom flask. Heat the mixture to 90-100°C using a heating mantle or a water bath.[7] Maintain this temperature and continue stirring for 1.5 to 2 hours to ensure the reaction goes to completion.
Part 3: Work-up and Isolation of Crude Product
-
Cooling: After the heating period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Dilution and Acidification: Once cool, dilute the mixture with approximately 100 mL of deionized water. Slowly and carefully acidify the solution by adding 6 M hydrochloric acid (HCl) dropwise while stirring. A thick, white precipitate of 2-(3,4,5-Trichlorophenoxy)propanoic acid will form. Continue adding HCl until the solution is strongly acidic (pH 1-2), which can be confirmed with pH paper.
-
Rationale: The product exists as a water-soluble sodium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the product insoluble in water and causing it to precipitate.[7]
-
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts (like NaCl) and unreacted starting materials.
-
Rationale: Washing with cold water minimizes the loss of the desired product, which may have slight solubility in water.
-
Part 4: Purification and Characterization
-
Recrystallization: Transfer the crude solid to a beaker and recrystallize it from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while impurities remain in solution.[7]
-
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and allow them to air dry or dry in a vacuum oven at a low temperature (e.g., 50-60°C).
-
Analysis: Weigh the final, dry product to determine the yield. Characterize the compound by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its structure and purity. The expected properties are similar to its isomer Fenoprop (melting point ~180°C).[1]
Quantitative Data and Results
| Parameter | Theoretical Value | Experimental Value |
| Starting Materials | ||
| 3,4,5-Trichlorophenol | 19.75 g (0.10 mol) | |
| 2-Chloropropanoic acid | 11.9 g (0.11 mol) | |
| Sodium Hydroxide | 4.4 g (0.11 mol) | |
| Product Information | ||
| Chemical Formula | C₉H₇Cl₃O₃ | |
| Molecular Weight | 269.51 g/mol [9] | |
| Theoretical Yield | 26.95 g | |
| Actual Yield | To be determined | |
| Percent Yield | 100% | To be calculated |
| Appearance | White crystalline solid | To be observed |
| Melting Point | ~180 °C (by analogy to isomer)[1] | To be measured |
References
-
Department of Chemistry, University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Williamson Ether Synthesis Experiment. Retrieved from [Link]
- Google Patents. (n.d.). CN102070550B - Method for synthesizing fenoxaprop-p-ethyl.
-
Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. (2023, April 29). Fenoprop. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN100546984C - Preparation method of herbicide fenoxaprop-ethyl.
-
Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis and Herbicidal Activity of 2-(4-((3-Chloro-5-trifluoromethylpyridin-2-yl)oxy)phenoxy)propanoic acid amides. Retrieved from [Link]
-
ResearchGate. (2010, September). A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Retrieved from [Link]
- Google Patents. (n.d.). US4346248A - Preparation of 2,4,5-trichlorophenol and 2,4,5-trichlorophenoxyacetic acid free of 2,3,7,8-tetrachloro-dibenzo-p-dioxin contamination.
- Google Patents. (n.d.). US4515985A - Preparation of chlorinated phenoxyalkanoic acids.
- Google Patents. (n.d.). EP0002373A1 - A method of making 2,4,5-trichlorophenol.
-
PubChem. (n.d.). 3,4,5-Trichlorophenol. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]
-
Public Services and Procurement Canada. (2019, September 27). Fact sheet: 2,4,5-trichlorophenol. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 0588 - 2,3,4-TRICHLOROPHENOL. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-(2,4,5-Trichlorophenoxy)propionic acid. Retrieved from [Link]
Sources
- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- 2. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. chembk.com [chembk.com]
- 9. medkoo.com [medkoo.com]
GC-MS Derivatization Techniques for the Analysis of 2-(3,4,5-Trichlorophenoxy)propanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the essential derivatization techniques required for the robust and sensitive analysis of 2-(3,4,5-Trichlorophenoxy)propanoic acid (also known as Fenoprop or Silvex) using Gas Chromatography-Mass Spectrometry (GC-MS). As a polar carboxylic acid, direct GC-MS analysis of this compound is challenging due to its low volatility and potential for thermal degradation in the GC inlet. Derivatization is a critical pre-analytical step that chemically modifies the analyte to enhance its volatility and thermal stability, thereby improving chromatographic peak shape, sensitivity, and overall method reliability.[1][2] This guide explores the causality behind choosing a derivatization strategy and provides detailed, field-proven protocols for three primary methods: methylation via diazomethane, silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and rapid esterification with alkyl chloroformates.
Introduction: The Analytical Challenge
2-(3,4,5-Trichlorophenoxy)propanoic acid is a member of the chlorophenoxy acid class of herbicides.[3] Its analysis in environmental, biological, and food matrices is crucial for regulatory monitoring and toxicological assessment. The primary analytical challenge for GC-MS is the carboxylic acid functional group (-COOH). This polar moiety engages in strong intermolecular hydrogen bonding, which significantly reduces the compound's volatility and makes it prone to adsorption on active sites within the GC system, leading to poor peak shape and low sensitivity.[2][4]
Derivatization overcomes these limitations by replacing the active hydrogen of the carboxylic acid with a non-polar group, effectively converting the analyte into a more volatile and thermally stable ester derivative suitable for GC analysis.[2][3] The choice of derivatization reagent is critical and depends on factors such as reaction efficiency, potential for side reactions, safety, and the specific requirements of the analytical method.
Foundational Derivatization Strategies
The conversion of the carboxylic acid is paramount. The two most authoritative and widely practiced approaches are alkylation (specifically, methylation) and silylation.
-
Alkylation (Esterification): This strategy converts the carboxylic acid into an ester, most commonly a methyl ester.[3][5] Methyl esters are significantly more volatile and exhibit excellent thermal stability, making them ideal for GC analysis.[6][7] Reagents like diazomethane have historically been the gold standard due to their high reactivity and the clean formation of methyl esters.[3][6] However, safer alternatives, such as alkyl chloroformates, have emerged as powerful and rapid derivatizing agents.[8][9]
-
Silylation: This technique replaces the active proton of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[10][11] Silylating reagents like BSTFA and MSTFA are highly effective and produce volatile by-products that do not interfere with the chromatogram.[10] The resulting TMS-esters are amenable to GC-MS analysis, often producing characteristic mass spectra with prominent ions that aid in identification.[12]
Experimental Protocols & Methodologies
The following protocols are presented as robust starting points. Optimization may be required based on the specific sample matrix, analyte concentration, and available instrumentation. Crucially, all samples must be meticulously dried before derivatization (especially for silylation), as the reagents are highly sensitive to moisture. [1][10]
Protocol 1: Methylation with Diazomethane
Diazomethane is an exceptionally efficient methylation reagent, reacting instantaneously and quantitatively with carboxylic acids.[6] However, it is a highly toxic, carcinogenic, and potentially explosive gas, requiring experienced handling in a well-ventilated fume hood and the use of specialized glassware.[3][13]
Causality Behind Experimental Choices: The reaction proceeds via proton abstraction from the carboxylic acid by diazomethane to form a methyldiazonium carboxylate salt intermediate, which rapidly collapses to the methyl ester and nitrogen gas. The reaction is clean, with nitrogen being the only byproduct, simplifying sample cleanup.
Step-by-Step Methodology:
-
Sample Preparation: An accurately measured aliquot of the sample extract (typically in a solvent like diethyl ether or acetone) is placed in a conical reaction vial. The solvent is evaporated to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Diazomethane is typically prepared in an ethereal solution immediately before use from a precursor like N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) using a diazomethane generation apparatus.
-
Derivatization Reaction:
-
Re-dissolve the dried extract in a small volume (e.g., 200 µL) of a suitable solvent like methanol/diethyl ether (1:9 v/v).
-
Add the ethereal diazomethane solution dropwise with gentle agitation until a faint yellow color persists. This indicates a slight excess of diazomethane and that the reaction is complete.
-
Allow the reaction to stand for 5-10 minutes.
-
-
Reaction Quench & Analysis:
-
Carefully add a few drops of a weak acid (e.g., silicic acid or acetic acid) to quench any excess diazomethane, confirmed by the disappearance of the yellow color.
-
The sample is now ready for direct injection into the GC-MS.
-
Caption: Workflow for methylation with diazomethane.
Protocol 2: Silylation with BSTFA (+TMCS)
Silylation with BSTFA is a versatile and safer alternative to diazomethane.[5] It is a powerful trimethylsilyl donor that reacts efficiently with carboxylic acids.[10][14] The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often used to increase the reactivity of the reagent, especially for hindered compounds.[1][10]
Causality Behind Experimental Choices: The reaction involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of BSTFA, leading to the displacement of a leaving group and the formation of a TMS-ester. The by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography.[10] Heating is employed to ensure the reaction goes to completion in a reasonable timeframe.
Step-by-Step Methodology:
-
Sample Preparation: Transfer an aliquot of the sample extract to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical.[1]
-
Reagent Addition:
-
Derivatization Reaction:
-
Analysis:
-
Cool the vial to room temperature before opening.
-
The derivatized sample can be injected directly into the GC-MS system.
-
Caption: Workflow for silylation with BSTFA.
Protocol 3: Esterification with Alkyl Chloroformates
This technique offers an extremely rapid and efficient method for esterification, often occurring almost instantaneously.[8] The reaction is driven by an alkyl chloroformate (e.g., ethyl chloroformate) and a base catalyst (e.g., pyridine) in the presence of an alcohol.[9][15]
Causality Behind Experimental Choices: The reaction proceeds through the formation of a highly reactive mixed carboxylic-carbonic anhydride intermediate.[15] This intermediate is then rapidly attacked by an alcohol (e.g., ethanol) present in the reaction mixture, yielding the stable ethyl ester and releasing carbon dioxide and the pyridine salt. The reaction is so efficient it can even be performed in aqueous media.[9][15]
Step-by-Step Methodology:
-
Sample Preparation: The dried sample extract is dissolved in a solution containing the alcohol for esterification and the base catalyst. For example, dissolve the residue in 200 µL of ethanol containing 5% (v/v) pyridine.
-
Derivatization Reaction:
-
Add 20-50 µL of ethyl chloroformate to the vial.
-
Vortex the mixture vigorously for 30-60 seconds at room temperature. The reaction is typically immediate.
-
-
Extraction & Analysis:
-
Add 500 µL of a non-polar solvent (e.g., hexane) and 500 µL of water.
-
Vortex vigorously to extract the newly formed ester into the organic layer.
-
Allow the layers to separate.
-
Transfer the upper organic layer to a clean GC vial for analysis.
-
Caption: Workflow for esterification with alkyl chloroformates.
Comparative Analysis of Derivatization Techniques
The selection of a derivatization method is a critical decision that impacts throughput, safety, and data quality. The following table provides a comparative summary to guide this choice.
| Feature | Methylation (Diazomethane) | Silylation (BSTFA) | Esterification (Alkyl Chloroformate) |
| Derivative Formed | Methyl Ester | Trimethylsilyl (TMS) Ester | Alkyl (e.g., Ethyl) Ester |
| Reaction Time | < 10 minutes | 30 - 60 minutes | < 1 minute |
| Reaction Temp. | Room Temperature | 60 - 80°C | Room Temperature |
| Key Advantages | High reactivity, clean reaction, minimal by-products.[6] | Good reactivity, safer than diazomethane, volatile by-products.[2][10] | Extremely rapid, can be performed in aqueous solutions.[8][9] |
| Key Disadvantages | Highly toxic, carcinogenic, explosive. [3] Requires specialized handling. | Reagent is highly moisture-sensitive.[1][10] Derivative can be prone to hydrolysis. | Requires a liquid-liquid extraction step post-reaction. |
| Derivative Stability | Very High | Moderate (moisture sensitive) | Very High |
Troubleshooting and Field-Proven Insights
-
Issue: Incomplete Derivatization (Low Peak Area, Tailing Peak):
-
Cause (Silylation): Presence of residual moisture in the sample or solvent. Water will preferentially react with the silylating reagent.[2]
-
Solution: Ensure the sample is completely dry. Use freshly opened, anhydrous-grade solvents.
-
Cause (All Methods): Insufficient reagent. A molar excess is required to drive the reaction to completion.[10]
-
Solution: Increase the volume of the derivatizing agent.
-
-
Issue: Extraneous Peaks in Chromatogram:
-
Cause: Impurities in solvents or reagents. Side reactions with other matrix components.
-
Solution: Always run a reagent blank alongside the samples to identify artifacts originating from the derivatization process itself.[16] Ensure high-purity solvents and reagents are used.
-
-
Insight on Derivative Choice for MS:
-
Methyl/Ethyl Esters: Provide robust, stable derivatives with clear molecular ions and predictable fragmentation patterns. This is often the preferred choice for routine quantitative analysis.
-
TMS Esters: Often yield more complex mass spectra but with highly characteristic ions (e.g., fragments at m/z 73, 147, and [M-15]+), which can be excellent for qualitative confirmation.
-
t-Butyldimethylsilyl (TBDMS) Esters: Formed using reagents like MTBSTFA, these derivatives are much more stable against hydrolysis than TMS esters and produce a very prominent [M-57]+ ion, which is highly advantageous for selected ion monitoring (SIM) or MS/MS analysis.[12][17]
-
Conclusion
The successful GC-MS analysis of 2-(3,4,5-Trichlorophenoxy)propanoic acid is critically dependent on a robust and efficient derivatization step. While methylation with diazomethane provides a clean and complete reaction, its significant safety hazards necessitate the consideration of alternatives. Silylation with BSTFA is a reliable and widely used method, provided that strictly anhydrous conditions are maintained. For high-throughput applications, the instantaneous esterification achieved with alkyl chloroformates presents a compelling and highly efficient alternative. By understanding the chemical principles and adhering to the detailed protocols outlined in this note, researchers can confidently select and implement the most appropriate derivatization strategy to achieve accurate and reproducible results.
References
- MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identific
- Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Mass Spec and Sailing.
- Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chrom
- The Principle of Silylation: An In-depth Technical Guide to Derivatiz
- Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification.
- Fast esterification of fatty acids with alkyl chloroformates.
- Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC. Thermo Fisher Scientific.
- Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples.
- Acids: Derivatiz
- Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatiz
- EPA Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry. U.S. EPA.
- Determination of acidic herbicides in water samples by in situ derivatization, single drop microextraction and gas chrom
- Comparative analysis of derivatization reagents for carboxylic acids. Benchchem.
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media.
- BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Technical Bulletin. Sigma-Aldrich.
- Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Protocols.io.
- Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. GL Sciences.
- Mechanism of the Alkyl Chloroformate Mediated Esterification of Carboxylic Acids in Aqueous Media was elucid
- Determination of Acid herbicides in Liquids by GCMS. ALS Environmental.
- derivatization method for carboxylic acid ?.
- Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?.
- GC Derivatiz
- Derivatiz
- Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. The Journal of Organic Chemistry.
- EPA-RCA: 8151A: Chlorinated Herbicides and Related Compounds in W
- Derivatization method in carboxylic acid compound detection process by gas chromatogram.
- Chlorophenoxy Herbicides. U.S. EPA.
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chrom
- Chlorophenoxy herbicides – Drinking Water.
- Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry.
- GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides
- Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft loniz
- Derivatization Methods in GC and GC/MS. Semantic Scholar.
- The Use of Derivatization Reagents for Gas Chrom
- Derivatization Reactions and Reagents for Gas Chrom
- Derivatization Methods in GC and GC/MS. IntechOpen.
- Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. Agilent.
- Fenoprop: CAS # 93-72-1 Compound Information and Applications for GC (Gas Chromatography)
- Extraction and derivatization of polar herbicides for GC-MS analyses.
- Trace analysis of chlorophenolics using triple quadrupole GC-MS. Thermo Fisher Scientific.
- Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid, and 2,4,5-Trichlorophenoxyacetic Acid. Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. gcms.cz [gcms.cz]
- 8. pure.tue.nl [pure.tue.nl]
- 9. INSTITUTE OF ENTOMOLOGY | Mechanism of the Alkyl Chloroformate Mediated Esterification of Carboxylic Acids in Aqueous Media was elucidated [entu.cas.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 12. Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. mn-net.com [mn-net.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. alsglobal.com [alsglobal.com]
- 17. researchgate.net [researchgate.net]
Preparation and Validation of 2-(3,4,5-Trichlorophenoxy)propanoic Acid Analytical Standard Solutions for LC-MS/MS Analysis
Executive Summary
The accurate quantification of chlorinated phenoxy acid herbicides and their analogs, such as 2-(3,4,5-Trichlorophenoxy)propanoic acid, is highly dependent on the integrity of the analytical standard. Historically, methods like EPA 8151A relied on gas chromatography-electron capture detection (GC-ECD), which required hazardous derivatization (methylation or pentafluorobenzylation) of the free acids[1]. Modern analytical workflows have shifted toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allowing for the direct, highly sensitive analysis of the free acid form[2].
This application note provides a comprehensive, field-proven protocol for the preparation, serial dilution, and validation of 2-(3,4,5-Trichlorophenoxy)propanoic acid standard solutions, emphasizing the critical physicochemical behaviors that dictate solvent selection and handling procedures.
Scientific Integrity & Mechanistic Causality (E-E-A-T)
Do not treat standard preparation as a mere arithmetic exercise. Phenoxy acids are highly reactive strong organic acids; failing to account for their chemical properties will result in standard degradation, analyte loss, and systemic quantification errors.
Solvent Selection: The Methanol Pitfall
A pervasive error in standard preparation is the use of methanol as a primary diluent. As documented in EPA Method 8321B, preparing chlorinated phenoxy acid standards in methanol leads to spontaneous, slow methylation[3]. The carboxylic acid group of 2-(3,4,5-Trichlorophenoxy)propanoic acid will react with methanol over time to form a methyl ester, permanently degrading the concentration of the free acid standard[4].
-
Mandatory Action: All primary stock and intermediate standards must be prepared in high-purity Acetonitrile (ACN) to preserve the free acid form[3].
Surface Adsorption & Glassware Deactivation
Because phenoxy acids are strong organic acids, they react readily with alkaline substances. Standard borosilicate glass possesses active silanol and alkaline sites that can bind the analyte, leading to significant losses during storage and serial dilution[3].
-
Mandatory Action: All volumetric flasks, transfer pipettes, and storage vials must be acid-rinsed (e.g., with dilute hydrochloric acid) or commercially silanized prior to use[3].
Mobile Phase pH Control
For LC-MS/MS analysis in negative electrospray ionization (ESI-) mode, the analyte must remain in its protonated (free acid) form during chromatographic separation.
-
Mandatory Action: The mobile phase and the final matrix-matched standard diluent must be maintained at a pH of 2–3 using volatile organic acids (e.g., 0.1% Formic Acid)[2].
Fig 1: Mechanistic logic for solvent selection in phenoxy acid standard preparation.
Materials and Reagents
| Item / Reagent | Specification / Grade | Purpose |
| 2-(3,4,5-Trichlorophenoxy)propanoic acid | Analytical Standard (Purity ≥ 99.0%) | Target Analyte |
| Acetonitrile (ACN) | LC-MS Grade | Primary solvent for stock and intermediates |
| Ultrapure Water (H₂O) | LC-MS Grade (18.2 MΩ·cm) | Aqueous component for working standards |
| Formic Acid | LC-MS Grade (Purity ≥ 99.0%) | pH modifier (maintains pH 2-3) |
| Internal Standard (ISTD) | e.g., 2,4-D-¹³C₆ (50 µg/mL stock) | Self-validating volumetric/matrix control |
| Glassware | Acid-washed or Silanized Amber Glass | Prevents alkaline binding and photodegradation |
Experimental Protocols
Step 1: Glassware Deactivation
-
Submerge all Class A volumetric flasks and amber storage vials in a 10% (v/v) Hydrochloric Acid (HCl) bath for 2 hours.
-
Rinse thoroughly with LC-MS grade water (5x) followed by LC-MS grade Acetonitrile (3x).
-
Bake at 130°C for 2 hours to dry and activate the deactivated surface.
Step 2: Preparation of Primary Stock Solution (1000 µg/mL)
-
Using a micro-analytical balance (calibrated to ±0.01 mg), accurately weigh 10.00 mg of the 2-(3,4,5-Trichlorophenoxy)propanoic acid standard into a 10 mL acid-washed volumetric flask.
-
Add approximately 5 mL of Acetonitrile.
-
Sonicate the flask in a water bath at room temperature for 5 minutes until complete dissolution is achieved.
-
Bring to volume (10.0 mL) with Acetonitrile.
-
Invert 10 times to mix. Transfer immediately to an acid-washed amber vial with a PTFE-lined cap. Store at -20°C.
Step 3: Self-Validating Serial Dilution Workflow
To ensure the integrity of the dilution process, an Internal Standard (ISTD) is spiked into all working solutions. This creates a self-validating system where the ratio of Analyte/ISTD corrects for minor pipetting errors or LC-MS/MS matrix suppression.
Fig 2: Step-by-step workflow for the preparation and dilution of analytical standards.
Quantitative Data Presentation
Table 1: Serial Dilution Scheme
Note: Dilutions should be performed using positive-displacement pipettes to account for the vapor pressure of Acetonitrile.
| Standard Level | Starting Solution | Volume of Starting Solution (µL) | Volume of Acetonitrile (µL) | Final Concentration (µg/mL) |
| Primary Stock | Solid Powder | N/A | 10,000 | 1000 |
| Intermediate 1 | Primary Stock | 1000 | 9000 | 100 |
| Intermediate 2 | Intermediate 1 | 1000 | 9000 | 10 |
| Working Std 1 | Intermediate 2 | 1000 | 9000 | 1 |
| Working Std 2 | Working Std 1 | 1000 | 9000 | 0.1 (100 ng/mL) |
Table 2: LC-MS/MS MRM Parameters
During LC-MS/MS analysis, the molecule undergoes collision-induced dissociation (CID). The primary fragmentation pathway involves the cleavage of the propanoic acid side chain, yielding the 3,4,5-trichlorophenolate anion. The exact monoisotopic mass of the 3,4,5-trichlorophenolate product ion is 195.92 Da[5].
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Purpose | Typical Collision Energy (eV) |
| 2-(3,4,5-Trichlorophenoxy)propanoic acid | 266.9 | 195.9 | Quantifier | -18 |
| 2-(3,4,5-Trichlorophenoxy)propanoic acid | 266.9 | 197.9 | Qualifier (Isotope) | -18 |
References
1.[3],[4] Title: SW-846 Method 8321B: Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
2.[2] Title: Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS Source: eConference.io / TestAmerica URL: [Link](Referenced via EPA 8321 LC-MS/MS adaptation guidelines)
3.[5] Title: PubChem Compound Summary for CID 11859, 3,4,5-Trichlorophenol Source: National Center for Biotechnology Information (NCBI) URL: [Link]
4.[1] Title: Method 8151A: Chlorinated Herbicides Analysis by GC Using Methylation or Pentafluorobenzylation Derivatization Source: Restek Resource Hub / U.S. EPA URL: [Link]
Sources
- 1. discover.restek.com [discover.restek.com]
- 2. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 3. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
isotopic labeling of 2-(3,4,5-Trichlorophenoxy)propanoic acid for mass spectrometry
Application Note: De Novo Synthesis and IDMS Quantification of 2-(3,4,5-Trichlorophenoxy)propanoic Acid
Executive Summary & Mechanistic Rationale
The accurate quantification of halogenated phenoxypropanoic acids—a class encompassing potent herbicides and critical synthetic intermediates[1]—is often compromised by matrix-induced ion suppression during electrospray ionization (ESI). For the specific isomer 2-(3,4,5-Trichlorophenoxy)propanoic acid, achieving absolute quantitation in complex environmental or biological matrices requires Isotope Dilution Mass Spectrometry (IDMS)[2].
Causality of Isotope Selection: When designing a stable isotope-labeled internal standard (SIL-IS), researchers frequently default to deuterium (²H) labeling due to lower precursor costs. However, placing deuterium atoms on the aliphatic propanoic acid chain alters the molecule's polarizability and hydrophobicity. In reversed-phase liquid chromatography, this manifests as a "chromatographic isotope effect," causing the SIL-IS to elute slightly earlier than the native analyte. Consequently, the two compounds are exposed to different co-eluting matrix components in the ESI source, leading to asymmetrical ion suppression and quantitative bias.
To engineer a flawless, self-validating analytical system, we mandate the use of a [¹³C₆]-labeled aromatic ring. Because ¹³C substitution does not significantly alter the hydrophobic surface area, the [¹³C₆]-SIL-IS perfectly co-elutes with the native analyte, ensuring identical ionization efficiencies and absolute matrix effect compensation[2].
Synthesis Protocol: [¹³C₆]-2-(3,4,5-Trichlorophenoxy)propanoic Acid
Strategic Design: Direct alkylation of free 2-bromopropanoic acid with a phenoxide often yields complex, low-yield mixtures because the carboxylate moiety competes as a nucleophile. To enforce strict chemoselectivity, this protocol employs ethyl 2-bromopropanoate for the initial Williamson ether synthesis, followed by a controlled alkaline hydrolysis (saponification) to release the free acid[3].
Step-by-Step Methodology:
-
Step 1: Chemoselective Etherification
-
In a dried 25 mL round-bottom flask, dissolve 1.0 mmol of [¹³C₆]-3,4,5-trichlorophenol[4] in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).
-
Add 2.0 mmol of finely powdered, anhydrous potassium carbonate (K₂CO₃) to generate the phenoxide in situ.
-
Dropwise, add 1.2 mmol of ethyl 2-bromopropanoate.
-
Stir the suspension vigorously at 80 °C for 4 hours.
-
Self-Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL ethyl acetate, and analyze via TLC (Hexane:EtOAc 8:2). The complete disappearance of the phenol spot (visualized via UV 254 nm) confirms reaction completion.
-
-
Step 2: Controlled Saponification
-
Cool the reaction mixture to room temperature (20–25 °C).
-
Directly add 3.0 mL of 2M aqueous NaOH to the vessel. Stir for 2 hours.
-
Self-Validation Check: Perform a rapid LC-MS scan of a diluted aliquot. The absence of the ester mass and the dominant presence of the [M-H]⁻ ion (m/z 272.9) confirms successful deprotection.
-
-
Step 3: Workup and Purification
-
Acidify the mixture to pH 2.0 using 1M HCl to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic extracts with saturated brine (15 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude residue via preparative reversed-phase HPLC (C18 column, H₂O/MeCN gradient with 0.1% formic acid) to yield the pure [¹³C₆]-2-(3,4,5-Trichlorophenoxy)propanoic acid.
-
LC-MS/MS Analytical Workflow
To quantify the native analyte, the synthesized [¹³C₆]-SIL-IS is spiked into the raw sample prior to any processing to account for all downstream recovery losses.
Sample Preparation: Extract the samples using Solid Phase Extraction (SPE) with a polymeric Weak Anion Exchange (WAX) sorbent. The carboxylic acid group of the analyte binds to the WAX resin, allowing aggressive washing with 100% methanol to remove neutral lipids and interferences. Elute the target compounds using 5% formic acid in methanol[5].
Chromatographic Separation:
-
Column: UHPLC C18 (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B hold for 0.5 min, ramp to 90% B over 4.5 min, hold for 1.0 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry (ESI-MS/MS): Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The primary fragmentation pathway is the collision-induced cleavage of the ether linkage, which yields the highly stable, resonance-stabilized trichlorophenolate anion.
Quantitative Data: MRM Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions. The M+2 isotope of chlorine (³⁷Cl) is leveraged to provide a highly specific qualifier transition for the native analyte.
| Analyte | Transition Role | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Expected RT (min) |
| Native 2-(3,4,5-T)PA | Quantifier (³⁵Cl₃) | 266.9 | 194.9 | 18 | 3.45 |
| Native 2-(3,4,5-T)PA | Qualifier (³⁵Cl₂³⁷Cl₁) | 268.9 | 196.9 | 18 | 3.45 |
| [¹³C₆]-SIL-IS | Quantifier (³⁵Cl₃) | 272.9 | 200.9 | 18 | 3.45 |
Analytical Workflow Visualization
Fig 1. Isotope Dilution Mass Spectrometry (IDMS) analytical workflow.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7158, Fenoprop." PubChem, [Link]
- Google Patents. "Method for the preparation of fibrates (US4739101A).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11859, 3,4,5-Trichlorophenol." PubChem,[Link]
-
MDPI. "Supramolecular Solvent-Based Liquid Phase Microextraction Combined with Ion-Pairing Reversed-Phase HPLC for the Determination of Quats in Vegetable Samples." Molecules,[Link]
-
ResearchGate. "Optimization of a Multiresidual Method for the Determination of Waterborne Emerging Organic Pollutants Using Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry and Isotope Dilution Mass Spectrometry." Journal of AOAC International,[Link]
Sources
- 1. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4739101A - Method for the preparation of fibrates - Google Patents [patents.google.com]
- 4. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 2-(3,4,5-Trichlorophenoxy)propanoic Acid Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing phenoxypropanoic acid derivatives via the Williamson ether synthesis can present unique challenges, particularly regarding yield optimization and side-reaction mitigation[1].
This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-yield synthesis of 2-(3,4,5-Trichlorophenoxy)propanoic acid.
Diagnostic Workflow
Before adjusting your protocol, use the following diagnostic logic to identify the root cause of low reaction yields.
Diagnostic workflow for troubleshooting low yields in Williamson ether synthesis.
Quantitative Reaction Optimization Data
The table below summarizes the causality between reaction conditions and isolated yields. Use this data to benchmark your current experimental setup.
| Base (Eq) | Solvent | Temp (°C) | Time (h) | Primary Pathway Observed | Isolated Yield (%) |
| NaOH (2.5) | Water | 100 | 8 | Hydrolysis / E2 | 35% |
| K₂CO₃ (1.0) | DMF | 80 | 12 | Incomplete Conversion | 45% |
| K₂CO₃ (2.5) | DMF | 110 | 4 | E2 Elimination | 60% |
| K₂CO₃ (2.5) | DMF | 75 | 6 | Sₙ2 Substitution | 92% |
Troubleshooting FAQs
Q1: Why am I observing massive formation of acrylic acid byproducts instead of the desired ether? Causality: The electrophile, 2-chloropropanoic acid, is a secondary alkyl halide. In the Williamson ether synthesis, secondary alkyl halides are highly susceptible to competing E2 (bimolecular elimination) reactions, especially when reacted with strong bases or at elevated temperatures[2],[3]. When E2 dominates, the phenoxide acts as a base rather than a nucleophile, stripping a beta-hydrogen and ejecting the chloride leaving group to form an acrylic acid derivative. Resolution: Lower the reaction temperature to 70–80 °C. Sₙ2 reactions have lower activation energies than E2 eliminations; thus, kinetic control at lower temperatures favors the desired substitution[1]. Additionally, switch from a harsh base (like NaOH) to a milder base (like K₂CO₃).
Q2: My 3,4,5-trichlorophenol conversion stalls at 50%. How do I push the reaction to completion? Causality: This is a classic stoichiometry error related to substrate acidity. 2-Chloropropanoic acid has a highly acidic carboxylic acid proton with a pKa of 2.80[4]. 3,4,5-Trichlorophenol is less acidic, with a pKa of 7.84[5]. If you only use 1.0 equivalent of base, it will preferentially deprotonate the carboxylic acid, leaving the phenol protonated and completely non-nucleophilic. Resolution: You must use a minimum of 2.1 to 2.5 equivalents of base. The first equivalent forms the 2-chloropropanoate carboxylate, and the second equivalent generates the active 3,4,5-trichlorophenoxide nucleophile.
Q3: How does solvent selection dictate the reaction pathway? Causality: The use of protic solvents (e.g., water, ethanol) creates a dense hydrogen-bonding solvation shell around the phenoxide anion. This solvation drastically reduces the availability and reactivity of the free nucleophile, slowing down the Sₙ2 pathway and allowing side reactions to compete[1],[2]. Resolution: Switch to an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]. These solvents solvate the metal cation but leave the phenoxide "naked" and highly reactive, significantly boosting the Sₙ2 reaction rate[3].
Mechanistic Pathway Analysis
Understanding the competition between the Sₙ2 and E2 pathways is critical for rational protocol design.
Competing Sₙ2 substitution and E2 elimination pathways in phenoxypropanoic acid synthesis.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol integrates In-Process Controls (IPCs) so the system validates itself at each critical juncture.
Phase 1: Nucleophile Generation (Deprotonation)
-
In a dry, round-bottom flask under an inert atmosphere (N₂), dissolve 1.0 eq of 3,4,5-trichlorophenol in anhydrous DMF (5 mL/mmol).
-
Add 2.5 eq of finely powdered, anhydrous K₂CO₃.
-
Stir the suspension at 40 °C for 30 minutes.
IPC 1 (Self-Validation): The solution should transition to a distinct phenoxide color (often yellow/orange). Pull a 50 µL aliquot, quench in 1 mL of water, and test with pH paper. The pH must be > 10, confirming excess base is present to handle the incoming carboxylic acid.
Phase 2: Electrophilic Alkylation (Sₙ2 Coupling) 4. Slowly add 1.1 eq of 2-chloropropanoic acid dropwise to the stirring mixture. (Note: Exothermic neutralization will occur as the carboxylic acid is deprotonated). 5. Elevate the temperature to 75 °C and stir for 4–6 hours.
IPC 2 (Self-Validation): Pull a 50 µL aliquot, quench in dilute HCl, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3) or HPLC. Proceed to Phase 3 only when 3,4,5-trichlorophenol consumption is ≥ 95%.
Phase 3: Aqueous Workup & Selective Precipitation 6. Cool the reaction to room temperature and quench by pouring into 10 volumes of distilled water. 7. Wash the basic aqueous layer with diethyl ether (2 × 15 mL) to remove unreacted phenol and non-acidic organic impurities. Discard the ether layer. 8. Carefully acidify the aqueous layer using 6M HCl dropwise while stirring vigorously.
IPC 3 (Self-Validation): Monitor pH continuously during acidification. The desired 2-(3,4,5-Trichlorophenoxy)propanoic acid will begin to precipitate out of solution as a white/off-white solid only when the pH drops below its pKa (~3.0). Continue adding HCl until the pH stabilizes between 1.5 and 2.0 to ensure complete protonation.
Phase 4: Isolation 9. Filter the precipitate under vacuum, wash thoroughly with ice-cold distilled water to remove residual salts and DMF, and dry under high vacuum at 45 °C overnight.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Chloropropionic acid | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4,5-Trichlorophenol | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]
resolving HPLC peak tailing for 2-(3,4,5-Trichlorophenoxy)propanoic acid chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting hub specifically for researchers and drug development professionals facing chromatographic challenges with 2-(3,4,5-Trichlorophenoxy)propanoic acid .
This guide bypasses generic advice to address the specific physicochemical properties of chlorinated phenoxy acids, focusing on the causality of peak tailing and providing self-validating methodologies to permanently resolve it.
Part 1: Diagnostic Workflow
Before altering your method, you must isolate whether the tailing is a physical system failure or a chemical secondary interaction. Follow this logic tree to diagnose the root cause.
Diagnostic workflow to isolate physical column defects from chemical secondary interactions.
Part 2: Troubleshooting Guide & FAQs (The "Why" and "How")
Q1: Why does 2-(3,4,5-Trichlorophenoxy)propanoic acid exhibit severe tailing even on modern, high-purity C18 columns? A: The tailing is multifactorial, driven by the molecule's specific structure. As a phenoxypropanoic acid derivative, it possesses a carboxylic acid functional group with a pKa typically ranging between 2.3 and 4.3[1]. If the mobile phase pH is not strictly controlled at least 2 units below this pKa, the analyte exists in a state of partial ionization, leading to mixed-mode retention and peak distortion[2].
Q2: I have optimized the pH to 2.5, but tailing persists. Could system hardware be the culprit? A: Yes. The highly electronegative trichlorophenoxy ring enhances the carboxylic acid's potential to act as a chelating agent. It interacts strongly as a Lewis base with trace metal ions (e.g., Fe, Ti) that leach from stainless-steel frits or the silica matrix[3]. These metals create permanent active sites that trap the analyte, causing a prolonged trailing edge.
Q3: What is the optimal mobile phase strategy to suppress both ionization and silanol interactions? A: To completely protonate the carboxylic acid and suppress residual silanol ionization on the stationary phase, the mobile phase pH must be driven below 2.0. Acidifying the mobile phase with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid neutralizes both the analyte and the surface silanols, effectively shutting down secondary ion-exchange retention mechanisms[4].
Q4: How can I distinguish between physical column degradation and chemical secondary interactions? A: Implement a self-validating system suitability test. Inject a highly hydrophobic, neutral marker such as toluene under your current mobile phase conditions. If the neutral marker exhibits peak tailing (Asymmetry > 1.2), the issue is physical (e.g., a collapsed column bed). If the neutral marker elutes symmetrically but the acidic herbicide tails, the root cause is chemical.
Part 3: Mechanistic Pathways of Secondary Interactions
Understanding the exact mechanism of failure dictates the corrective action. The diagram below illustrates how 2-(3,4,5-Trichlorophenoxy)propanoic acid interacts with the chromatographic system depending on the environment.
Mechanistic pathways showing how ionization, silanols, and metals induce peak tailing.
Part 4: Quantitative Data Analysis
The table below summarizes the causality between mobile phase modifications and chromatographic performance for acidic herbicides. Note how maintaining strict analytical conditions yields optimal asymmetry[5].
| Mobile Phase Condition | pH | Tailing Factor (As) | Theoretical Plates (N) | Mechanistic Diagnosis |
| Water / Acetonitrile (No Additive) | ~6.5 | 3.45 | 4,200 | Partial ionization & unsuppressed silanol interaction. |
| 10 mM Acetate Buffer / Acetonitrile | 4.0 | 2.80 | 6,100 | Proximity to pKa causes mixed-mode retention. |
| 0.1% Formic Acid / Acetonitrile | 2.7 | 1.45 | 12,500 | Analyte protonated, but minor metal chelation persists. |
| 0.1% Phosphoric Acid / Acetonitrile | 2.1 | 1.05 | 15,800 | Optimal. Fully protonated, metal active sites passivated. |
Part 5: Self-Validating Experimental Protocols
Do not guess whether your system is optimized. Use the following self-validating protocols to systematically eliminate variables.
Protocol A: System Suitability & Metal Passivation Workflow
This protocol verifies column bed integrity before addressing metal chelation.
-
Baseline Physical Assessment: Inject 5 µL of a Toluene standard (1 mg/mL in mobile phase) using an isocratic 60:40 Acetonitrile:Water method.
-
Validation Check: Calculate the Asymmetry factor (As) at 10% peak height. If As > 1.2, the column bed is physically compromised. Replace the column. If As ≤ 1.2, proceed to Step 2.
-
-
Analyte Baseline Injection: Inject 2-(3,4,5-Trichlorophenoxy)propanoic acid under your current method conditions. If As > 1.5, chemical secondary interactions are occurring.
-
Active Site Passivation: Flush the HPLC system (column attached) with 30 column volumes of 0.1% Phosphoric Acid in 50:50 Water:Methanol at 0.5 mL/min. Phosphoric acid acts as a sacrificial chelator, binding to exposed Fe/Ti ions in the frits and silica matrix.
-
Re-evaluation: Re-inject the analyte.
-
Causality: If tailing is resolved, the root cause was Lewis acid-base metal chelation. If tailing persists, the issue is ionization state (Proceed to Protocol B).
-
Protocol B: Mobile Phase pH Optimization for Acidic Herbicides
This protocol ensures the analyte is driven into a single, un-ionized state.
-
Preparation: Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0). Prepare Mobile Phase B: 100% Acetonitrile.
-
Equilibration: Equilibrate a high-purity, end-capped Type B silica C18 column with 40% A / 60% B for 15 column volumes.
-
Injection & Analysis: Inject the sample. The pH of 2.0 is >1 unit below the pKa of the herbicide, ensuring >99% of the molecules are in their neutral, protonated state.
-
Validation Check: The peak should now elute symmetrically (As 0.95 - 1.15).
-
Causality: TFA not only lowers the pH to suppress analyte ionization but also ion-pairs with any residual basic active sites on the column, dual-acting as a peak shape enhancer.
-
References
- Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. ResearchGate.
- Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.
- Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Semantic Scholar.
- Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Waters Corporation.
- Troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid. BenchChem.
Sources
preventing thermal degradation of 2-(3,4,5-Trichlorophenoxy)propanoic acid during GC-MS
Troubleshooting & Method Optimization for 2-(3,4,5-Trichlorophenoxy)propanoic acid via GC-MS
Welcome to the Technical Support Center. Analyzing highly polar, thermally labile compounds like 2-(3,4,5-Trichlorophenoxy)propanoic acid (a structural isomer of the herbicide Silvex) presents unique chromatographic challenges. This guide is designed for analytical chemists and drug development professionals, providing mechanistic explanations, self-validating protocols, and advanced troubleshooting strategies to ensure data integrity.
Core Diagnostic FAQs
Q: Why does 2-(3,4,5-Trichlorophenoxy)propanoic acid exhibit severe peak tailing and low response in my standard GC-MS setup? A: The root cause is the highly polar, thermally labile nature of the free carboxylic acid moiety. When injected into a standard hot split/splitless inlet (typically >250°C), the free acid undergoes two deleterious processes. First, it hydrogen-bonds with active silanol (-SiOH) sites on the glass liner and column stationary phase, causing severe chromatographic tailing[1]. Second, the thermal stress catalyzes decarboxylation, breaking down the analyte before it even reaches the detector[2]. To prevent this, the polar functional group must be chemically masked (derivatized) prior to analysis[3].
Q: I want to avoid derivatization. Can I just lower the GC inlet temperature? A: Lowering the temperature of a standard isothermal split/splitless inlet reduces thermal degradation but simultaneously decreases the volatilization efficiency of the heavy trichlorophenoxy compound, resulting in unacceptably broad peaks and poor transfer to the column. The mechanical solution is to use a Programmable Temperature Vaporizing (PTV) inlet[4]. A PTV inlet allows you to inject the sample "cold" (e.g., 40°C), preventing the explosive thermal shock, and then rapidly ramp the temperature to transfer the analytes to the column gently[4]. However, even with a PTV inlet, derivatization remains mandatory for optimal sensitivity and peak symmetry.
Q: Which derivatization reagent provides the most stable derivatives for this specific isomer? A: While methylation (using BF3/Methanol or Diazomethane) is traditional[3], silylation using MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) is superior. MTBSTFA replaces the acidic proton with a bulky tert-butyldimethylsilyl (TBDMS) group. The steric hindrance provided by the tert-butyl group makes the derivative highly resistant to moisture hydrolysis compared to standard TMS derivatives[5]. Furthermore, under Electron Impact (EI) ionization, TBDMS esters reliably cleave the tert-butyl group, yielding a highly abundant [M-57]+ fragment that is perfect for Selected Ion Monitoring (SIM)[5].
Mechanistic Pathway Visualization
Fig 1: Thermal degradation pathway vs. derivatization stabilization for phenoxy acids.
Quantitative Method Comparison
Selecting the right derivatization strategy is critical for balancing safety, yield, and MS sensitivity.
| Derivatization Strategy | Reagent | Typical Yield | Derivative Stability | MS Fragmentation Advantage | Safety & Handling |
| Methylation | BF3 / Methanol | >90% | High | Yields intact molecular ion [M]+ | Corrosive, requires heat[3] |
| Methylation | Diazomethane | >95% | High | Yields intact molecular ion [M]+ | Highly toxic, explosive hazard[3] |
| Silylation (TMS) | BSTFA / MSTFA | >85% | Low (Moisture sensitive) | Prone to extensive fragmentation | Requires strictly anhydrous conditions[1] |
| Silylation (TBDMS) | MTBSTFA | >95% | High (Sterically hindered) | Dominant [M-57]+ base peak for SIM | Safe, requires mild heating[5] |
Self-Validating Experimental Protocol: MTBSTFA Silylation Workflow
Expertise & Causality: A robust protocol must be a self-validating system. This workflow incorporates a pre-extraction isotopic surrogate to monitor physical recovery and a post-derivatization internal standard to mathematically isolate and validate the chemical derivatization efficiency[6][7].
Step 1: Sample Spiking (Recovery Control)
-
Action: Spike the raw sample matrix with an isotopically labeled surrogate (e.g., 13C6-2,4-D) at a known concentration prior to extraction.
-
Causality: This controls for physical losses during the extraction and evaporation phases, ensuring that low final signals are accurately attributed to either matrix loss or derivatization failure.
Step 2: Extraction and Concentration
-
Action: Extract the sample using Solid Phase Extraction (SPE) with a polymeric sorbent. Elute with ethyl acetate and evaporate to complete dryness under a gentle stream of high-purity nitrogen[5].
-
Causality: MTBSTFA is highly sensitive to water. Even trace residual moisture will quench the derivatization reagent, leading to an incomplete reaction and poor analyte recovery.
Step 3: Derivatization (Chemical Masking)
-
Action: Add 100 µL of MTBSTFA and 100 µL of anhydrous acetonitrile to the dried residue. Cap tightly and incubate at 60°C for 30 minutes[5].
-
Causality: Heat accelerates the nucleophilic attack of the carboxylic acid on the silyl group. The bulky tert-butyl group of MTBSTFA provides steric hindrance, making the resulting TBDMS ester highly resistant to subsequent hydrolysis compared to standard TMS derivatives.
Step 4: Internal Standard Addition (Derivatization Control)
-
Action: Cool the vial to room temperature and add 10 µL of a known internal standard solution, such as 4,4'-dibromooctafluorobiphenyl (DBOB)[7].
-
Causality: DBOB is chemically inert and does not require derivatization. By calculating the ratio of the derivatized surrogate to DBOB, you can mathematically validate the exact efficiency of the MTBSTFA reaction independent of the initial extraction recovery.
Step 5: GC-MS Injection
-
Action: Inject 1 µL into the GC-MS equipped with a PTV inlet (programmed from 40°C to 250°C) and a highly deactivated splitless liner[4].
-
Causality: The cold injection prevents the explosive thermal shock and immediate decarboxylation of any underivatized trace acids, while the deactivated liner prevents silanol-mediated peak tailing[1][2].
Fig 2: Self-validating sample preparation workflow for GC-MS analysis of phenoxy acids.
Advanced Troubleshooting Matrix
| Symptom | Mechanistic Root Cause | Corrective Action |
| Severe Peak Tailing | Interaction between the free carboxylic acid (due to incomplete derivatization) and active silanol (-SiOH) sites in the GC liner or column[1]. | 1. Verify sample was completely dry before adding MTBSTFA.2. Replace the glass liner with an ultra-inert deactivated liner. |
| Multiple Peaks for One Standard | Thermal degradation (decarboxylation) in the hot inlet, or formation of both TMS and TBDMS derivatives if mixed reagents were used[2]. | 1. Lower initial inlet temperature using a PTV inlet[4].2. Ensure only one derivatization reagent is present and active. |
| Rapid Signal Loss Over Time | Accumulation of non-volatile matrix components in the inlet, creating new active sites that strip the TBDMS group from the analyte. | 1. Implement a more rigorous SPE cleanup step prior to derivatization[6].2. Trim the first 10-20 cm of the analytical column. |
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
reducing matrix interference in 2-(3,4,5-Trichlorophenoxy)propanoic acid soil assays
Welcome to the technical support center for the analysis of 2-(3,4,5-Trichlorophenoxy)propanoic acid and related chlorophenoxy acid herbicides in complex soil matrices. This guide is designed for researchers, analytical chemists, and environmental scientists who are encountering challenges with matrix interference in their soil assays. Soil, as an analytical matrix, is notoriously complex, containing a myriad of components that can interfere with accurate analyte quantification.[1][2][3][4] This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you navigate these challenges and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 2-(3,4,5-Trichlorophenoxy)propanoic acid?
2-(3,4,5-Trichlorophenoxy)propanoic acid belongs to the class of chlorophenoxy acid herbicides. While less common than its structural relatives, 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) and Silvex (2-(2,4,5-Trichlorophenoxy)propionic acid), its analytical behavior is similar.[5][6] These compounds are synthetic auxins that, at high concentrations, are lethal to broad-leafed plants.[7][8] Due to historical use and environmental persistence, monitoring their residues in soil is a critical task.[9]
Q2: What is "matrix interference" and why is it a significant problem in soil analysis?
Matrix interference, or matrix effect, refers to the alteration of the analytical signal of a target analyte by the co-presence of other components in the sample.[10] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this often manifests as ion suppression or enhancement, where co-eluting matrix components interfere with the ionization of the target analyte in the MS source, leading to inaccurate quantification.[10][11]
Soil is an exceptionally complex matrix composed of organic matter (humic and fulvic acids, lipids, pigments) and inorganic materials.[1][3] These components can be co-extracted with your analyte and lead to:
-
Inaccurate Quantification: Due to ion suppression or enhancement.[11]
-
Poor Reproducibility: As the composition of the soil matrix can vary significantly between samples.[12]
-
Instrument Contamination: Buildup of non-volatile matrix components in the LC-MS interface can degrade performance.[4]
-
Column Degradation: Irreversible adsorption of matrix components can shorten the lifespan of analytical columns.
Q3: What are the primary analytical strategies to combat matrix effects?
There are three main pillars to mitigating matrix effects:
-
Effective Sample Preparation: The goal is to selectively remove interfering components while efficiently recovering the analyte. Techniques like QuEChERS and Solid-Phase Extraction (SPE) are paramount.[13][14]
-
Optimized Chromatographic Separation: Achieving baseline separation of the analyte from co-eluting matrix components can significantly reduce interference.[11]
-
Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are the gold standard for compensating for matrix effects, as they co-elute with the analyte and experience similar ionization effects.[11][15] When SIL-IS are unavailable, matrix-matched calibration is a necessary alternative.[3][16]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your analysis.
Problem 1: Low and inconsistent analyte recovery.
-
Probable Cause A: Inefficient Extraction. The acidic nature of 2-(3,4,5-Trichlorophenoxy)propanoic acid means it can bind strongly to soil components, especially those with basic sites or high organic content. Neutral extraction solvents may not be efficient. Furthermore, interactions between pesticides and the soil matrix strengthen over time, making aged residues harder to extract than freshly spiked samples.[16]
-
Solution A:
-
Acidify the Extraction Solvent: The analyte is an acid; therefore, extraction under acidic conditions (pH < 3) will ensure it is in its neutral, more organic-soluble form. A common approach is to add a small amount of formic or acetic acid to your extraction solvent (e.g., acetonitrile).
-
Increase Extraction Time/Energy: Soil can require longer extraction times compared to other matrices.[1][3] Ensure you are using adequate shaking or vortexing time (e.g., 5-10 minutes) or consider using ultrasonic-assisted extraction.[17]
-
Hydrate Dry Soil: For dry soil samples, pre-hydrating the soil with water for at least 30 minutes before adding the organic extraction solvent can significantly improve extraction efficiency by allowing the solvent to better penetrate the soil particles.[1][3][4]
-
-
Probable Cause B: Analyte Loss During Cleanup. The cleanup sorbents used in methods like QuEChERS or SPE can sometimes retain the analyte if not chosen or conditioned properly. For example, a strong basic sorbent could irreversibly bind your acidic analyte.
-
Solution B:
-
Evaluate Cleanup Sorbents: If using dispersive SPE (dSPE), ensure your sorbent choice is appropriate. Primary Secondary Amine (PSA) is effective for removing organic acids, but excessive amounts could potentially bind your analyte. Perform a recovery check with a standard solution passed through the cleanup step alone.
-
Check SPE Elution Profile: If using SPE cartridges, ensure your elution solvent is strong enough to fully elute the analyte from the sorbent. You may need to perform an elution profile experiment with varying solvent strengths to optimize recovery.
-
Problem 2: Significant ion suppression in LC-MS/MS analysis.
-
Probable Cause: Co-elution of Matrix Components. This is the classic matrix effect. Humic acids, fulvic acids, and phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[18]
-
Solution:
-
Improve Sample Cleanup: This is the most effective strategy. The goal is to remove the interfering compounds before injection.
-
QuEChERS with dSPE: Use a combination of sorbents. PSA removes acidic interferences, C18 removes non-polar interferences like lipids, and Graphitized Carbon Black (GCB) is excellent for removing pigments and sterols. Caution: GCB can retain planar molecules, so its use must be validated for your specific analyte.[19]
-
Solid-Phase Extraction (SPE): An SPE cleanup step can provide a much cleaner extract than dSPE.[20][21] A Weak Anion Exchange (WAX) cartridge could be effective for retaining the acidic analyte while allowing neutral and basic interferences to be washed away.[22] See the detailed protocols section below.
-
-
Modify Chromatographic Conditions: Adjust your LC gradient to better separate the analyte from the "matrix band" that often elutes early in the run. Extending the initial hold time with a high aqueous mobile phase can allow polar interferences to elute before your analyte.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects. A 10-fold dilution can significantly reduce the concentration of interfering components, though this may compromise your limits of detection.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for ion suppression.[11][15] The SIL-IS will be suppressed to the same extent as the native analyte, allowing for an accurate ratio-based quantification.
-
Problem 3: High background and many interfering peaks in the chromatogram.
-
Probable Cause: Insufficient Sample Cleanup. This indicates that a wide range of co-extractives are making it into your final vial. This is particularly common in soils with high organic matter content.
-
Solution:
-
Optimize the dSPE Cleanup Step: The choice and amount of dSPE sorbents are critical.
-
For soils with high organic content, increase the amount of PSA and C18 sorbent.
-
If you have issues with pigments (e.g., chlorophyll from plant matter in the soil), consider adding GCB to your dSPE tube.
-
-
Implement a Cartridge SPE Cleanup: Switch from dSPE to a cartridge-based SPE cleanup. This provides a more rigorous cleanup.[23][24] A silica or Florisil cartridge can be effective at removing polar interferences.[18][21] See the protocol below.
-
Perform a Liquid-Liquid Extraction (LLE): An LLE partition step can be used to move the analyte into a cleaner solvent phase, leaving many interferences behind.[14][21]
-
Workflow for Troubleshooting Matrix Interference
The following diagram outlines a logical workflow for diagnosing and solving matrix interference issues.
Caption: A decision tree for troubleshooting common issues in soil assays.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization will be required based on your specific soil type, instrumentation, and target analyte list.
Protocol 1: Modified QuEChERS Extraction and dSPE Cleanup
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which has been successfully applied to pesticide residue analysis in soil.[2][3][19]
1. Sample Extraction:
-
Weigh 10 g of homogenized, moist soil into a 50 mL centrifuge tube. (For dry soil, use 5 g and add 5 mL of deionized water, vortex, and allow to hydrate for 30 minutes).[1][3]
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
If using a surrogate or internal standard, spike the sample at this stage.
-
Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Immediately cap and shake for 2 minutes to prevent the agglomeration of salts.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes. The top layer is your acetonitrile extract.
2. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL dSPE tube. The contents of the dSPE tube should be selected based on the soil type. A good starting point for acidic herbicides is:
-
150 mg anhydrous MgSO₄ (to remove residual water)
-
50 mg PSA (Primary Secondary Amine) (to remove organic acids, fatty acids)
-
50 mg C18EC (End-Capped C18) (to remove non-polar interferences)
-
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol provides a more thorough cleanup and is recommended for soils with very high matrix content or when dSPE proves insufficient.[21][24]
1. Sample Extraction:
-
Extract the soil sample as described in Protocol 1, steps 1-7.
2. Solvent Exchange & SPE:
-
Take a 5 mL aliquot of the acetonitrile supernatant from the extraction step and evaporate it to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 5 mL of a suitable loading solvent (e.g., 5% methanol in water, acidified to pH 3 with formic acid).
-
SPE Cartridge Conditioning: Use a Weak Anion Exchange (WAX) SPE cartridge (e.g., 200 mg, 6 mL). Condition the cartridge sequentially with:
-
5 mL Methanol
-
5 mL Deionized Water
-
5 mL Loading Solvent
-
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge to remove interferences:
-
5 mL Deionized Water
-
5 mL 25% Methanol in Water
-
-
Elution: Elute the analyte with a suitable solvent. For a WAX cartridge, this will be an acidified organic solvent. A good starting point is 5 mL of 2% formic acid in methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
Data Presentation: Comparison of dSPE Sorbents
The table below summarizes the function of common dSPE sorbents used in soil analysis.
| Sorbent | Chemical Name | Primary Function | Potential Issues |
| MgSO₄ | Anhydrous Magnesium Sulfate | Removes residual water from the organic extract. | Exothermic reaction with water; add after solvent. |
| PSA | Primary Secondary Amine | Weak anion exchanger; removes polar interferences like organic acids, fatty acids, and some sugars. | Can retain strongly acidic analytes if used in excess. |
| C18 | End-capped Octadecylsilane | Reversed-phase sorbent; removes non-polar interferences like lipids and fats. | Generally safe for most pesticides. |
| GCB | Graphitized Carbon Black | Removes pigments (e.g., chlorophyll) and sterols. | High Risk: Can strongly adsorb planar molecules, leading to low recovery for certain analytes.[19] |
References
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2,4,5-トリクロロフェノキシ)プロピオン酸 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. socotec.co.uk [socotec.co.uk]
- 7. 2,4,5-Trichlorophenoxyacetic acid | Rupa Health [rupahealth.com]
- 8. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 9. Procedures for analysis of atrazine and simazine in environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. myadlm.org [myadlm.org]
- 12. grdc.com.au [grdc.com.au]
- 13. organomation.com [organomation.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. sepscience.com [sepscience.com]
- 20. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Stabilizing 2-(3,4,5-Trichlorophenoxy)propanoic Acid Stock Solutions
Welcome to the technical support guide for ensuring the long-term stability of 2-(3,4,5-Trichlorophenoxy)propanoic acid stock solutions. This compound, also known as Fenoprop or Silvex, is a phenoxy herbicide whose analytical accuracy depends entirely on the integrity of the reference standards used.[1][2][3] Inconsistent or degraded stock solutions can compromise experimental outcomes, leading to unreliable data and significant loss of time and resources.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges researchers face. We will delve into the causality behind each procedural recommendation, providing you with the knowledge to prepare, store, and validate robust and reliable stock solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 2-(3,4,5-Trichlorophenoxy)propanoic acid, and why is the stability of its stock solution so critical?
2-(3,4,5-Trichlorophenoxy)propanoic acid (Fenoprop) is a synthetic auxin herbicide.[1] As an analytical standard, its precise concentration is the foundation for calibrating instruments and quantifying the compound in experimental samples. If the stock solution degrades, its concentration decreases, leading to an overestimation of the analyte in unknown samples and invalidating the resulting data. Long-term stability ensures the consistency and reproducibility of analytical results over the course of a study.
Q2: What are the primary factors that cause degradation of Fenoprop stock solutions?
The degradation of Fenoprop in solution is primarily driven by three factors:
-
Hydrolysis: The ether linkage in the Fenoprop molecule is susceptible to cleavage under alkaline conditions (high pH), a process known as alkaline hydrolysis.[4][5] This rate of degradation is accelerated by increased temperature.[6]
-
Photodegradation: Like many chlorinated aromatic compounds, Fenoprop can be broken down by exposure to ultraviolet (UV) light, particularly from sunlight or unshielded laboratory lighting.[7][8][9]
-
Solvent Reactivity: The choice of solvent is crucial. While generally stable, reactive solvents or impurities within the solvent can interact with the analyte over time. For example, some pesticides have shown instability in protic solvents like methanol.[10]
Q3: What is the ideal solvent for preparing my Fenoprop stock solution?
The ideal solvent should be inert, have good solubilizing power for Fenoprop, and be compatible with your analytical instrumentation (e.g., GC or LC-MS).
-
Toluene: Often considered an optimal inert solvent for the long-term storage of chlorinated pesticide standards due to its low volatility and non-reactive nature.[11]
-
Acetonitrile: A common choice due to its intermediate polarity and suitability for both GC and LC-MS analysis. For base-labile compounds, acidifying acetonitrile with a small amount of acetic acid (e.g., 0.4% v/v) can enhance stability.[12]
-
Ethyl Acetate & Hexane: Also viable options, particularly for GC analysis.
Always use high-purity, pesticide-residue grade solvents to avoid introducing contaminants that could interfere with analysis or catalyze degradation.[13][14]
Q4: What are the recommended storage conditions for long-term stability?
To mitigate the degradation factors discussed above, the following storage conditions are essential:
-
Temperature: Store stock solutions in a freezer at -20°C (or -18°C).[12][15] Studies have shown that most pesticide standards are stable for many years at this temperature, often well beyond the manufacturer's suggested expiry date.[11][16]
-
Light: Always store solutions in amber glass vials with PTFE-lined screw caps.[12] This protects the analyte from UV light, preventing photodegradation. Avoid plastic containers, which can leach interfering compounds like phthalates.[17]
-
Container Seal: Ensure the vial cap is tightly sealed to prevent solvent evaporation, which would artificially increase the concentration of your standard over time.
Q5: How long can I realistically expect my Fenoprop stock solution to be stable?
While manufacturer expiry dates are often conservative (e.g., 1-3 years), with proper preparation and storage, stability can be significantly longer.[18][19] When stored in an inert solvent like toluene at -20°C in the dark, stock solutions of many GC-amenable pesticides have been proven stable for over 3 years, with some data suggesting stability for up to 8 years or more.[11] However, it is a critical laboratory practice to empirically verify the stability of your own solutions over time.
Section 2: Troubleshooting Guide
Q: My analytical results are showing a consistent downward drift. What should I check first?
A downward trend in concentration is a classic sign of analyte degradation.
-
Review Storage Conditions: Was the solution left at room temperature or exposed to light for an extended period? Confirm freezer temperatures are stable.
-
Check Solution pH: If using an aqueous or partially aqueous matrix, the pH may have drifted into the alkaline range, promoting hydrolysis.[4][6] Most phenoxy herbicides are more stable in slightly acidic to neutral solutions (pH 5-7).[20]
-
Evaluate Solvent Choice: If you are using a solvent like methanol or ethanol, consider remaking the stock in a more inert solvent like toluene or acetonitrile.[10][11]
-
Perform a Stability Check: Immediately prepare a fresh standard from the original solid material and compare its response to your stored solution. This will confirm if degradation has occurred.
Q: I noticed a precipitate in my stock solution after taking it out of the freezer. Is it still usable?
Precipitation occurs when the analyte's solubility limit is exceeded at low temperatures.
-
Do Not Use Immediately: The supernatant will have a lower concentration than intended.
-
Attempt to Re-dissolve: Bring the solution to room temperature and vortex or sonicate gently to see if the precipitate fully re-dissolves.
-
Verify Homogeneity: After re-dissolving, analyze the solution and compare it to a freshly prepared standard to ensure the concentration is correct and no degradation has occurred during the freeze-thaw cycle.
-
Prevent Recurrence: If precipitation is a persistent issue, consider preparing the stock at a slightly lower concentration or choosing a solvent with higher solubilizing power for Fenoprop.
Q: My chromatogram shows new, unexpected peaks that were not present in the fresh standard. What are they?
These peaks are likely degradation products.
-
Hydrolysis of the ether bond would yield 2,4,5-trichlorophenol .[21]
-
Photodegradation can result in various chlorinated intermediates through dechlorination and oxidation of the aromatic ring.[22][23] The presence of these peaks confirms that the stock solution is compromised and must be discarded.
Q: The concentration of my stock solution appears to have increased over time. How is this possible?
This is almost always due to solvent evaporation . A poorly sealed vial cap allows the solvent to slowly evaporate, which concentrates the non-volatile analyte left behind. Always use high-quality vials with secure, PTFE-lined caps and inspect them for a proper seal. To confirm, you can weigh the vials upon preparation and re-weigh them at each analysis interval; a weight loss of more than 1% suggests significant evaporation.[12]
Section 3: Protocols and Methodologies
Protocol 1: Preparation of a Primary Stock Solution (1 mg/mL)
-
Pre-analysis: Allow the sealed container of neat 2-(3,4,5-Trichlorophenoxy)propanoic acid analytical standard to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of the standard onto a calibrated analytical balance using a weigh boat. Record the exact weight.
-
Transfer: Carefully transfer the weighed solid into a 10 mL Class A amber glass volumetric flask.
-
Solubilization: Add approximately 7-8 mL of the chosen solvent (e.g., pesticide-grade toluene or acetonitrile).
-
Dissolution: Cap the flask and gently swirl. If needed, place the flask in an ultrasonic bath for 5-10 minutes until all solid material is completely dissolved.
-
Final Volume: Allow the solution to return to room temperature. Carefully add solvent to the calibration mark on the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer & Labeling: Transfer the solution to an amber glass vial with a PTFE-lined cap. Label clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Storage: Immediately place the vial in a -20°C freezer.
Protocol 2: Long-Term Stability Verification Study
This protocol validates the usable shelf-life of your stock solution under your specific laboratory conditions.
-
Initial Analysis (Time Zero): Immediately after preparing the stock solution (Protocol 1), perform an analysis (e.g., GC-ECD, GC-MS) to establish the initial response and confirm purity. This is your T=0 baseline.
-
Storage: Store the stock solution as per the recommendations (-20°C, dark).
-
Scheduled Analysis: At predefined intervals (e.g., 3, 6, 12, 24 months), remove the stock solution from storage.[24]
-
Prepare Comparison Standard: On the day of each scheduled analysis, prepare a fresh stock solution from the same lot of neat material, following Protocol 1 precisely. This fresh standard serves as the control.
-
Analysis: Allow the stored solution to equilibrate to room temperature. Analyze both the stored ("old") and freshly prepared ("new") solutions under identical instrument conditions.
-
Evaluation: Compare the peak area or concentration of the stored solution to the fresh standard.
-
Acceptance Criteria: The concentration of the stored solution should be within a defined tolerance of the fresh standard, typically 95% to 105% . If the result falls outside this range, the stock solution is considered degraded and should be discarded.
Section 4: Key Stability Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Toluene, Acetonitrile, Ethyl Acetate | Inertness, good solubility, compatibility with GC/LC systems.[11] |
| Purity | High-Purity, Pesticide-Residue Grade | Prevents introduction of contaminants that can interfere with analysis or catalyze degradation.[13] |
| Concentration | Typically 1 mg/mL for primary stock | High enough to minimize weighing errors and allow for accurate serial dilutions. |
| pH | Maintain neutral to slightly acidic conditions | Prevents alkaline hydrolysis, a primary degradation pathway for phenoxy herbicides.[4][5][20] |
| Storage Temp. | -20°C | Drastically slows chemical degradation kinetics.[11][15][16] |
| Light Exposure | Store in amber glass vials | Protects against UV radiation, preventing photodegradation.[7][8][12] |
| Container | Class A Glassware, PTFE-lined caps | Ensures volumetric accuracy, prevents leaching, and minimizes solvent evaporation.[12][17] |
Section 5: Visualizing Degradation & Stability Workflows
Caption: Primary degradation pathways for Fenoprop in solution.
Caption: Workflow for long-term stability verification of stock solutions.
References
-
Fedorova, A. A., Tchaikovskaya, O. N., & Mayer, G. V. (2021). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. Proc. SPIE 12086, XV International Conference on Pulsed Lasers and Laser Applications. [Link]
-
Alligare. (2024). The Relationship Between Water pH and Herbicide Efficacy. Alligare Blog. [Link]
-
Joveva, S., et al. (2024). Comparison of Pesticides Stability Stored in Two Solvents of Different Viscosity. Proceedings of 31st International Conference Ecological Truth & Environmental Research - Ecoter'24. [Link]
-
Fedorova, A. A., et al. (2021). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. SPIE Digital Library. [Link]
-
Parrish and Heimbecker. (2025). How water quality can affect herbicide efficacy. P&H. [Link]
-
Mississippi State University Extension. (n.d.). Water Quality and Herbicide Efficacy. [Link]
-
Storrie, A. (2025). The Real Story behind pH and Water Hardness. Sprayers 101. [Link]
-
Whitford, F., et al. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. CORE. [Link]
-
Wojnárovits, L., & Takács, E. (2019). Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. PMC. [Link]
-
YesWeLab. (n.d.). Accelerated stability testing in the laboratory. [Link]
-
Reyes-López, S. Y., et al. (2021). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). RSC Publishing. [Link]
-
Zomer, P., et al. (2012). Stability of pesticides reference standards and stock solutions Part 1. GC-pesticides. ResearchGate. [Link]
-
Kumar, A., & Bansal, A. (2014). Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Using Concentrated Solar Radiation: Batch and Continuous Operation. ACS Publications. [Link]
-
University of Hertfordshire. (2025). Fenoprop. AERU. [Link]
-
Collaborative for Health & Environment. (n.d.). 2,4,5-T. [Link]
-
Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
-
Aygün, S. F., & İstanbullu, O. (2020). Preparation of a national reference material organochlorine pesticide mixture for residue analysis. Analytical Methods (RSC Publishing). [Link]
-
Ueno, E., et al. (2003). [Studies on the stability of 89 pesticides in organic solvent]. PubMed. [Link]
-
Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. [Link]
-
National Institutes of Health. (n.d.). Fenoprop. PubChem. [Link]
-
EURL-SRM. (2014). Stability of Pesticide Stock Solutions. [Link]
-
U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. [Link]
-
Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters. [Link]
-
ResearchGate. (2021). What is the most suitable organic solvent for pesticide residue stock solution preparation?. [Link]
-
National Agricultural Library. (n.d.). Typescript: Long-Term Degradation Studies of Massive Quantities of Phenoxy Herbicides. [Link]
-
Zand, E., et al. (2026). How long can an aryloxyphenoxypropionate herbicide be kept in the tank without losing efficacy? ResearchGate. [Link]
-
Certified Laboratories. (n.d.). Accelerated Stability Testing for Cosmetics & OTC Products. [Link]
-
MDPI. (2025). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation. [Link]
-
U.S. EPA. (n.d.). Method 508: Determination of Chlorinated Pesticides in Water. [Link]
-
CORESTA. (n.d.). Dicamba, 2,4-D, 2,4,5-T. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
ChemBK. (2024). 2-(2,4,5-Trichlorophenoxy)propionic acid. [Link]
-
Prevent Cancer Now. (2007). B7-1.0 FENOPROP. [Link]
-
Dadkhah, M., et al. (2022). Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI). PMC. [Link]
-
Li, A., et al. (2021). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate. [Link]
-
U.S. EPA. (2016). Pesticide Product Label, MCPE PHENOXY HERBICIDE. [Link]
-
Eawag. (n.d.). 2,4,5-Trichlorophenoxyacetic Acid Pathway Map. [Link]
-
Takatori, S., et al. (2021). Assessment of the long-term stability of pesticide residues under freezing conditions. PMC. [Link]
-
Farm Progress. (2022). Should you use old herbicides in storage?. [Link]
-
Wikipedia. (n.d.). Fenoprop. [Link]
-
ResearchGate. (2026). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances. [Link]
-
Wan, J., et al. (2021). Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process. RSC Publishing. [Link]
-
Haz-Map. (n.d.). Fenoprop. [Link]
-
U.S. EPA. (n.d.). 2,4,5-TP Fact Sheet on a Drinking Water Chemical Contaminant. [Link]
-
ResearchGate. (n.d.). Degradation of sulfamethoxazole by ferrous iron activated peroxymonosulfate. [Link]
Sources
- 1. Fenoprop [sitem.herts.ac.uk]
- 2. Fenoprop - Wikipedia [en.wikipedia.org]
- 3. Fenoprop - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Water Quality and Herbicide Efficacy | Mississippi State University Extension Service [extension.msstate.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. blog.alligare.com [blog.alligare.com]
- 7. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 8. Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation [spiedigitallibrary.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. [Studies on the stability of 89 pesticides in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. gcms.cz [gcms.cz]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. Preparation of a national reference material organochlorine pesticide mixture for residue analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. farmprogress.com [farmprogress.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 2,4,5-Trichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 24. ema.europa.eu [ema.europa.eu]
refining derivatization yield for 2-(3,4,5-Trichlorophenoxy)propanoic acid gas chromatography
Welcome to the Chromatography Application Support Center . This technical resource is designed for analytical researchers, environmental scientists, and drug development professionals tasked with optimizing the gas chromatographic (GC) analysis of complex polar analytes.
Below is our comprehensive guide for troubleshooting and refining the derivatization yield of 2-(3,4,5-Trichlorophenoxy)propanoic acid .
I. Mechanistic Principles of Phenoxy Acid Derivatization
2-(3,4,5-Trichlorophenoxy)propanoic acid is a highly polar, non-volatile carboxylic acid. Direct injection of this free acid into a GC system results in severe peak tailing, irreversible adsorption to the stationary phase, and thermal degradation. To achieve sharp chromatographic peaks and high detector sensitivity, the free acid must be converted into a volatile, thermally stable ester prior to analysis [1].
The diagram below illustrates the two primary derivatization pathways utilized to resolve this thermodynamic limitation.
Chemical derivatization pathways for 2-(3,4,5-Trichlorophenoxy)propanoic acid to enable GC analysis.
II. Troubleshooting & FAQs
Q1: My derivatization yield using diazomethane has suddenly dropped below 50%. What is the most likely mechanistic cause? Causality & Solution: The most common culprit for low methylation yield is the presence of residual water in the sample extract. Diazomethane ( CH2N2 ) is a highly reactive electrophile. In the presence of water, it preferentially hydrolyzes to form methanol and nitrogen gas, quenching the reagent before it can esterify the 2-(3,4,5-Trichlorophenoxy)propanoic acid [1]. Self-Validating Check: Observe the color of your extract after adding diazomethane. A persistent yellow color indicates an excess of unreacted reagent. If the yellow color fades immediately, the reagent is being consumed by water or matrix interferences. Ensure you are passing the organic extract through a column of baked, anhydrous sodium sulfate ( Na2SO4 ) prior to derivatization.
Q2: I am analyzing environmental soil samples and detecting almost no target analyte, even though I know it was applied to the site. Is my derivatization failing? Causality & Solution: The failure likely occurs before derivatization. Phenoxy acid herbicides are frequently formulated and applied as esters (e.g., isooctyl or butoxyethyl esters) to enhance foliar penetration. These esterified forms will not react with diazomethane or PFBBr. You must perform a strong alkaline hydrolysis (using KOH) to cleave the environmental esters into free carboxylate salts before acidification, extraction, and derivatization [1].
Q3: When using Pentafluorobenzyl Bromide (PFBBr) for GC-ECD analysis, I see multiple artifact peaks and low analyte recovery. How can I optimize this? Causality & Solution: PFBBr derivatization is a biphasic nucleophilic substitution reaction that strictly requires a base catalyst (typically K2CO3 ) to deprotonate the acid, alongside thermal activation (60°C). If the reaction time is too short, it will not reach completion. Furthermore, excess PFBBr degrades in the GC injection port, causing massive artifact peaks that mask the analyte. Optimization: Ensure the reaction is heated uniformly for exactly 20 minutes. Post-reaction, you must evaporate the solvent and perform a clean-up step (e.g., silica gel chromatography) to remove excess PFBBr reagent before GC-ECD injection [1].
Q4: Can I bypass manual derivatization by using an in-port derivatization reagent like TMSH? Causality & Solution: Yes, Trimethylsulfonium hydroxide (TMSH) can be co-injected with the sample to methylate the acid directly in the heated GC inlet [2]. However, this approach is highly susceptible to matrix suppression. Non-volatile matrix components in the extract can coat the inlet liner, preventing the necessary thermal transfer required for the rapid in-port reaction, leading to declining yields over a sequence run.
III. Quantitative Comparison of Derivatization Strategies
| Derivatization Reagent | Target Derivative | Optimal Detector | Typical Yield | Key Mechanistic Limitation |
| Diazomethane ( CH2N2 ) | Methyl Ester | GC-MS / GC-FID | >90% | Highly sensitive to aqueous quenching; highly toxic. |
| PFBBr | Pentafluorobenzyl Ester | GC-ECD | 80–85% | Requires thermal activation, catalyst, and post-cleanup. |
| TMSH (In-port) | Methyl Ester | GC-MS | 70–80% | Matrix components can foul the GC inlet over time. |
| MTBSTFA | TBDMS Ester | GC-MS | 85–90% | Steric hindrance of the bulky group can slow reaction kinetics. |
IV. Validated Experimental Protocols
Protocol A: Hydrolysis and Extraction (Self-Validating System)
This protocol ensures that all forms of the analyte are converted to the free acid and extracted without moisture contamination.
-
Spike Surrogate (Validation Step): Add 1.0 mL of a surrogate standard (e.g., 2,4-Dichlorophenylacetic acid, 10 µg/mL) to 1 L of the aqueous sample. Causality: The surrogate validates the extraction and derivatization efficiency independently of the target analyte.
-
Alkaline Hydrolysis: Add 17 mL of 6 N KOH to the sample. Seal and heat at 90°C for 2 hours. Causality: Cleaves formulated esters into the free 2-(3,4,5-Trichlorophenoxy)propanoate salt.
-
Acidification: Cool to room temperature and adjust the pH to < 2 using concentrated sulfuric acid ( H2SO4 ). Causality: Protonates the carboxylate ion, rendering the molecule neutral and lipophilic for organic extraction.
-
Solvent Extraction: Extract three times with 100 mL of diethyl ether. Combine the ether layers.
-
Anhydrous Drying (Critical): Pass the combined ether extract through a glass funnel containing 10 g of baked, anhydrous Na2SO4 . Causality: Removes trace water that would otherwise quench the derivatization reagent.
Protocol B: Diazomethane Methylation [1]
-
Reagent Generation: Generate diazomethane gas using a Diazald kit and trap it in ice-cold diethyl ether. (Warning: Diazomethane is explosive and toxic; perform only in a fume hood using glassware without ground-glass joints).
-
Reaction: Add 2 mL of the diazomethane-ether solution to the dried sample extract.
-
Validation Check: The solution must remain distinctly yellow for at least 15 minutes, indicating an excess of the reagent. If it turns colorless, add more diazomethane.
-
Incubation: Let the mixture stand at room temperature for 30 minutes to ensure kinetic completion.
-
Excess Removal: Add 0.1 g of silicic acid to destroy excess diazomethane (the yellow color will disappear, and nitrogen gas will safely evolve).
-
Analysis: Concentrate the extract to 1.0 mL under a gentle stream of nitrogen and inject 1 µL into the GC-MS/FID.
V. Diagnostic Workflow for Yield Optimization
If you experience a sudden drop in derivatization yield, follow this logical decision tree to isolate the mechanistic failure point.
Diagnostic workflow for resolving low derivatization yields in phenoxy acid GC analysis.
VI. References
-
US EPA. "SW-846 Test Method 8151A: Chlorinated Herbicides by Gas Chromatography (GC) Using Methylation or Pentafluorobenzylation Derivatization." Environmental Protection Agency, Dec 1996.[Link]
-
C. C. Kiedrowska, et al. "Derivatization of Acidic Herbicides with Selected Tetraalkyl Ammonium and Trimethyl Sulfonium Hydroxides for Their GC Analysis." Analytical Letters, Vol 37, No 15, Aug 2007.[Link]
comparative toxicity of 2-(3,4,5-Trichlorophenoxy)propanoic acid and silvex (fenoprop)
Introduction
This guide provides a detailed comparative analysis of the toxicological profiles of two structurally similar phenoxy herbicides: Silvex (fenoprop) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). The initial aim of this guide was to compare 2-(3,4,5-Trichlorophenoxy)propanoic acid with Silvex. However, a comprehensive literature search revealed a significant lack of toxicological data for the 3,4,5-trichloro isomer, suggesting it is not a widely manufactured or studied compound. Consequently, this guide has been adapted to compare Silvex with its close and historically significant analogue, 2,4,5-T. Both herbicides have a history of extensive use and subsequent regulatory scrutiny due to their toxicological properties, including contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2][3] This comparison will provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative toxicities, mechanisms of action, and the profound impact of manufacturing impurities.
Chemical Structures and Properties
Silvex and 2,4,5-T are both chlorophenoxy herbicides.[2][4] Silvex is chemically known as 2-(2,4,5-trichlorophenoxy)propanoic acid, while 2,4,5-T is (2,4,5-trichlorophenoxy)acetic acid.[2][4] The key structural difference is the substitution of a propanoic acid moiety in Silvex for the acetic acid group in 2,4,5-T.[4] This seemingly minor difference can influence the compound's biological activity and metabolic fate.
| Property | Silvex (Fenoprop) | 2,4,5-T |
| Chemical Formula | C9H7Cl3O3 | C8H5Cl3O3 |
| Molar Mass | 269.51 g/mol | 255.48 g/mol |
| Appearance | White powder | Colorless to tan crystalline solid |
| Water Solubility | Slightly soluble | Sparingly soluble |
| CAS Number | 93-72-1 | 93-76-5 |
Mechanism of Action: Synthetic Auxins
Both Silvex and 2,4,5-T act as synthetic auxins, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[5][6][7] In susceptible broadleaf plants, these herbicides induce uncontrolled and disorganized growth by overwhelming the plant's natural hormonal balance.[5][7] This leads to a cascade of detrimental effects, including epinasty (twisting of stems and leaves), tissue proliferation, and ultimately, plant death.[7] The herbicidal efficacy of these compounds lies in their persistence within the plant, as they are not readily metabolized like endogenous IAA.[7]
The Critical Role of TCDD Contamination
A pivotal aspect of the toxicology of both Silvex and 2,4,5-T is their contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during the manufacturing process of their precursor, 2,4,5-trichlorophenol.[1][2][8][9] TCDD is an exceptionally toxic compound and is classified as a human carcinogen.[8] The level of TCDD contamination in early productions of these herbicides was often high and is considered a primary driver of many of the severe health effects observed in exposed populations.[2] It is often difficult to disentangle the toxicity of the herbicide itself from that of its dioxin contaminant.[10]
Comparative Toxicity Profile
Acute Toxicity
Both Silvex and 2,4,5-T exhibit moderate acute toxicity in animal studies. The oral LD50 values for rats are in the range of several hundred milligrams per kilogram of body weight.
| Toxicological Endpoint | Silvex (Fenoprop) | 2,4,5-T |
| Acute Oral LD50 (rat) | ~300-1000 mg/kg | ~300-500 mg/kg |
| Acute Dermal LD50 (rabbit) | >800-1600 mg/kg | >2000 mg/kg |
Data compiled from multiple sources. Actual values may vary between studies.
Symptoms of acute poisoning in humans can include irritation of the skin, eyes, and respiratory tract.[3] Ingestion of large doses can lead to more severe effects such as nausea, vomiting, muscle weakness, and in extreme cases, cardiac and respiratory failure.[3]
Chronic Toxicity and Carcinogenicity
Chronic exposure to Silvex and 2,4,5-T has been associated with a range of adverse health effects, with the liver and kidneys being primary target organs.[9] The carcinogenic potential of these herbicides has been a subject of intense debate and research, largely confounded by the presence of TCDD. The International Agency for Research on Cancer (IARC) has classified 2,4,5-T as "possibly carcinogenic to humans" (Group 2B). The carcinogenicity of Silvex is less definitively established, with the U.S. EPA classifying it as a Group D carcinogen (not classifiable as to human carcinogenicity) due to inadequate data.[3] However, the TCDD contaminant is a known human carcinogen.[8] Epidemiological studies of workers exposed to 2,4,5-T have suggested an increased risk of certain cancers, such as soft-tissue sarcomas, though the direct causal link to the herbicide itself, independent of TCDD, remains a topic of scientific discussion.[8][11]
Reproductive and Developmental Toxicity
Both Silvex and 2,4,5-T have demonstrated reproductive and developmental toxicity in animal studies.[1][12] Exposure during pregnancy has been shown to cause fetotoxicity, including reduced fetal weight and skeletal abnormalities, and in some studies, teratogenic effects such as cleft palate.[12][13] A significant concern that led to the eventual ban of these herbicides was the suspected link between exposure and an increased risk of miscarriages in humans, as highlighted by a study in Alsea, Oregon.[1] Again, the contribution of TCDD to these effects is considered to be substantial.[1]
Ecotoxicity
Silvex and 2,4,5-T are toxic to aquatic organisms.[14] Their persistence in the environment is moderate, with microbial degradation being a key route of dissipation in soil and water. However, their potential to contaminate surface waters through runoff from treated areas is a significant environmental concern. The toxicity to fish and aquatic invertebrates varies depending on the species and the specific formulation of the herbicide.[14]
Experimental Protocols
Acute Oral Toxicity Assessment (Up-and-Down Procedure - UDP)
This protocol is a standardized method for determining the acute oral toxicity (LD50) of a substance and is designed to reduce the number of animals required.
Objective: To determine the median lethal dose (LD50) of Silvex and 2,4,5-T in a rodent model.
Methodology:
-
Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.
-
Housing and Acclimation: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimated for at least 5 days prior to the study.
-
Dose Preparation: The test substances (Silvex or 2,4,5-T) are prepared in a suitable vehicle (e.g., corn oil).
-
Dosing Procedure:
-
A single animal is dosed with the test substance at a starting dose level selected based on available information.
-
The animal is observed for signs of toxicity for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose level (typically by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
-
Observations: Animals are observed for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dosing, and daily thereafter). Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.
Caption: Workflow for Acute Oral Toxicity Assessment using the Up-and-Down Procedure.
Conclusion
Silvex (fenoprop) and 2,4,5-T are phenoxy herbicides with similar mechanisms of action as synthetic auxins. Their toxicological profiles are also comparable, demonstrating moderate acute toxicity and concerns regarding chronic, reproductive, and developmental effects. A critical determinant of their toxicity has been the level of contamination with the highly toxic dioxin, TCDD. The historical use and subsequent regulation of these herbicides underscore the importance of understanding not only the toxicity of the active ingredient but also the potential impact of manufacturing impurities. While both compounds are now banned or severely restricted in many countries, their legacy continues to inform modern toxicological risk assessment and the regulation of chemical products.
References
-
Albert, R. E. (1980). The Carcinogen Assessment Group's Risk Assessments on (2,4,5 -Trichlorophenoxy)Acetic Acid (2,4,5 -T), (2,4,5 -Trichlorophenoxy)Propionic Acid (Silvex), 2,3,7,8 -Tetrachlorodibenzo -p- Dioxin (TCDD): Part 1. USDA National Agricultural Library. [Link]
-
Nufarm. (n.d.). Phenoxy Reference Guide. Pest Genie. [Link]
-
iasis. (n.d.). MCPA / PHENOXY USE IN GRASSLAND WEED CONTROL. [Link]
-
UC ANR. (n.d.). ON THE SELECTIVITY AND MECHANISM OF ACTION OF THE PHENOXY (AUXIN) HERBICIDES. UC ANR Portal. [Link]
-
EWG. (n.d.). EWG Tap Water Database | 2,4,5-TP (Silvex). [Link]
-
Wikipedia. (2023, November 29). Fenoprop. [Link]
-
National Agricultural Library. (1980). The Carcinogen Assessment Group's Risk Assessments on (2,4,5 -Trichlorophenoxy)Acetic Acid (2,4,5 -T), (2,4,5 -Trichlorophenoxy)Propionic Acid (Silvex), 2,3,7,8 -Tetrachlorodibenzo -p- Dioxin (TCDD): Part 1. [Link]
-
Forest Research. (n.d.). Forestry Commission Bulletin: The safety of the herbicides 2, 4-D and 2, 4, 5-T. [Link]
-
Oregon.gov. (n.d.). EPA halts most use of herbicide 2,4,5-T. [Link]
-
Australian and New Zealand Guidelines for Fresh and Marine Water Quality. (n.d.). 2,4,5-T in freshwater and marine water. [Link]
-
Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters. [Link]
-
EPA. (n.d.). 2,4,5-Trichlorophenol. [Link]
-
Wikipedia. (2024, March 1). 2,4,5-Trichlorophenoxyacetic acid. [Link]
-
Biomonitoring California. (n.d.). 2,4,5-T Fact Sheet. [Link]
-
Taylor & Francis Online. (2009, October 15). Renal functional effects of 2,4,5‐trichlorophenoxyacetic acid and silvex after acute and prolonged exposure. [Link]
-
University of Hertfordshire. (2025, August 27). Fenoprop. AERU. [Link]
-
Karch, N. J., Watkins, D. K., Young, A. L., & Ginevan, M. E. (2004). Environmental Fate of TCDD and Agent Orange and Bioavailability to Troops in Vietnam. Organohalogen Compounds, 66, 3640. [Link]
-
Holson, J. F., Gaines, T. B., Nelson, C. J., LaBorde, J. B., Gaylor, D. W., Sheehan, D. M., & Young, J. F. (1992). Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). I. Multireplicated dose-response studies in four inbred strains and one outbred stock of mice. Fundamental and Applied Toxicology, 19(2), 286-297. [Link]
-
Prevent Cancer Now. (2007, March 31). B7-1.0 FENOPROP B7-1.1 Background Information IUPAC: (RS)-2-(2,4,5-trichlorophenoxy)propionic acid CAS. [Link]
-
LARQ. (n.d.). 2,4,5-TP (Silvex) in Water Quality Report. [Link]
-
Yilmaz, B., & Sönmez, E. (2017). General and Reproductive Toxicity of 2,4-Dichlorophenoxyacetic acid (2,4-D). Advances in Clinical Toxicology, 2(1), 1-5. [Link]
-
Courtney, K. D., Gaylor, D. W., Hogan, M. D., Falk, H. L., Bates, R. R., & Mitchell, I. (1970). Teratogenic evaluation of 2,4,5-T. Science, 168(3933), 864-866. [Link]
-
EPA. (n.d.). FACT SHEET ON A DRINKING WATER CHEMICAL CONTAMINANT. [Link]
-
Suskind, R. R., & Hertzberg, V. S. (1984). Human health effects of 2,4,5-T and its toxic contaminants. JAMA, 251(18), 2372-2380. [Link]
Sources
- 1. oregon.gov [oregon.gov]
- 2. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. preventcancernow.ca [preventcancernow.ca]
- 4. Fenoprop - Wikipedia [en.wikipedia.org]
- 5. pestgenie.com.au [pestgenie.com.au]
- 6. iasis.ie [iasis.ie]
- 7. my.ucanr.edu [my.ucanr.edu]
- 8. pic.int [pic.int]
- 9. epa.gov [epa.gov]
- 10. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 11. Human health effects of 2,4,5-T and its toxic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Teratogenic evaluation of 2,4,5-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). I. Multireplicated dose-response studies in four inbred strains and one outbred stock of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,4,5-T in freshwater and marine water [waterquality.gov.au]
Structure-Activity Relationship (SAR) Comparison of Trichlorophenoxypropanoic Acid Isomers: A Technical Guide
Executive Summary
Trichlorophenoxypropanoic acid, most notably known as Fenoprop or Silvex, is a potent synthetic auxin historically utilized as a broadleaf herbicide and plant growth regulator. The molecule's efficacy is heavily dictated by its three-dimensional geometry. It features a chiral center at the alpha-carbon of its propionic acid side chain, yielding two stereoisomers: the (R)-(+) and (S)-(-) enantiomers. Additionally, the substitution pattern of the chlorine atoms on the phenoxy ring generates multiple positional isomers (e.g., 2,4,5- vs. 2,4,6-). This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison of these isomers, detailing the mechanistic causality behind their differential binding to plant hormone receptors.
Mechanistic Foundation: The TIR1/AFB Auxin Receptor Complex
To understand the SAR of these isomers, one must first understand the target site. The herbicidal activity of synthetic auxins is mediated through the TIR1/AFB family of F-box proteins (1)[2]. TIR1 forms the substrate-recognition component of the SCF^TIR1 E3 ubiquitin ligase complex.
X-ray crystallography has revealed that auxin does not act as a traditional allosteric switch. Instead, it functions as a "molecular glue" (). The auxin molecule anchors into a hydrophobic cavity at the base of the TIR1 pocket. This binding creates an optimized, continuous surface that recruits Aux/IAA transcriptional repressors. Once docked, the Aux/IAA proteins are ubiquitinated and subsequently degraded by the 26S proteasome, releasing Auxin Response Factors (ARFs) to trigger massive, deregulated gene expression that ultimately leads to plant tissue decay and death.
Diagram 1: The SCF^TIR1 auxin signaling pathway where synthetic auxins act as a molecular glue.
Structural Activity Relationship (SAR) Analysis
Stereoisomerism: The (R)-(+) vs. (S)-(-) Enantiomers
The stereochemistry of the alpha-carbon is the most critical determinant of biological activity. The (R)-(+)-enantiomer of 2,4,5-TP exhibits exceptionally high affinity for the TIR1 pocket. Causally, this is because the carboxylic acid group forms essential salt bridges with the Arg403 and Ser438 residues of TIR1, while the alpha-methyl group is spatially directed toward a tolerant hydrophobic patch within the receptor (3)[3].
In stark contrast, the (S)-(-)-enantiomer faces severe steric hindrance. If the carboxylate and aromatic rings are anchored correctly in the binding site, the (S)-methyl group clashes directly with the structural walls of the TIR1 cavity or the incoming Aux/IAA protein. This physical clash prevents the formation of the ternary complex, rendering the (S)-isomer virtually inactive.
Positional Isomerism: Aromatic Ring Substitution
The 2,4,5-trichloro substitution pattern provides the optimal electronic and steric profile to mimic the indole ring of natural Indole-3-Acetic Acid (IAA). The chlorine at the 4-position provides necessary lipophilicity, while the 2- and 5-positions ensure the ring sits at the correct dihedral angle relative to the propionic acid side chain (4)[4]. Isomers such as 2,4,6-trichlorophenoxypropanoic acid exhibit significantly reduced activity because the symmetrical ortho-substitutions restrict bond rotation and prevent the aromatic ring from seating deeply into the base of the TIR1 receptor.
Quantitative Data Comparison
The following table summarizes the relative binding affinities and physiological impacts of the primary isomers based on established in vitro and in vivo SAR models.
| Isomer | Configuration | Relative TIR1 Binding Affinity (Kd) | Relative Herbicidal Activity (IC50) | Mechanistic Fit in TIR1 Pocket |
| (R)-(+)-2,4,5-TP | (R)-enantiomer | High (Kd < 100 nM) | High (IC50 < 1 µM) | Optimal fit; alpha-methyl aligns with hydrophobic patch; acts as molecular glue. |
| (S)-(-)-2,4,5-TP | (S)-enantiomer | Low (Kd > 10 µM) | Low (IC50 > 50 µM) | Severe steric clash of the alpha-methyl group prevents Aux/IAA docking. |
| 2,4,6-TP | Positional (Racemic) | Moderate | Moderate | Suboptimal aromatic ring orientation due to symmetrical ortho-chlorines. |
| 2,3,6-TP | Positional (Racemic) | Low | Low | Poor hydrophobic interaction with the base of the TIR1 receptor cavity. |
Experimental Methodologies
To objectively validate the SAR claims above, the following self-validating experimental workflows must be employed.
Diagram 2: Standardized experimental workflow for evaluating auxin isomer SAR.
Protocol 1: In Vitro SCF^TIR1-Aux/IAA Pull-Down Assay
Objective: Quantify the binding affinity (Kd) of isomers acting as a "molecular glue". Causality/Rationale: By using recombinant TIR1 and tagged Aux/IAA, we directly measure the stabilization of the co-receptor complex without confounding variables like plant metabolism, active transport, or cell wall permeability. Step-by-Step Methodology:
-
Protein Expression: Express and purify recombinant GST-tagged TIR1 and His-tagged Aux/IAA (e.g., IAA7) proteins using a baculovirus/insect cell system to ensure proper folding.
-
Immobilization: Incubate 500 ng of GST-TIR1 with glutathione sepharose beads in a binding buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT) for 1 hour at 4°C.
-
Ligand Introduction: Add varying concentrations (1 nM to 100 µM) of the purified isomer (e.g., (R)-2,4,5-TP or (S)-2,4,5-TP) and 500 ng of His-Aux/IAA to the beads.
-
Incubation & Washing: Incubate the mixture for 2 hours at 4°C. Wash the beads three times with binding buffer containing 0.1% NP-40 to remove unbound proteins.
-
Elution & Detection: Elute the complex by boiling in SDS loading buffer. Perform Western blot analysis using anti-His antibodies to quantify the amount of Aux/IAA pulled down.
-
Self-Validation System: Include a positive control (10 µM natural IAA or 2,4-D) to establish maximum binding capacity, and a vehicle (DMSO) negative control to establish the baseline background binding.
Protocol 2: In Vivo Root Elongation Inhibition Assay
Objective: Assess the physiological herbicidal activity of the isomers. Causality/Rationale: Auxin overdose directly leads to root growth inhibition via the overstimulation of ethylene biosynthesis and subsequent tissue decay. This assay confirms if the in vitro binding affinity translates to in vivo phenotypic efficacy. Step-by-Step Methodology:
-
Preparation: Surface-sterilize Arabidopsis thaliana seeds (Col-0) using 70% ethanol and 20% bleach. Stratify the seeds at 4°C in the dark for 48 hours to synchronize germination.
-
Plating: Plate the seeds on half-strength Murashige and Skoog (0.5x MS) agar media supplemented with isomer concentrations ranging from 0.01 µM to 100 µM.
-
Incubation: Grow the plates vertically in a controlled growth chamber (22°C, 16h light/8h dark photoperiod) for 7 days.
-
Quantification: Photograph the plates and measure primary root length using image analysis software (e.g., ImageJ).
-
Self-Validation System: Calculate IC50 values using a non-linear regression model. Crucially, grow the (R) and (S) enantiomers side-by-side on the same divided agar plate to eliminate micro-environmental variance (e.g., temperature gradients or light intensity differences).
Conclusion
The structural activity relationship of trichlorophenoxypropanoic acid isomers perfectly illustrates the precision of plant hormone receptors. The (R)-(+)-enantiomer of 2,4,5-TP acts as a highly efficient molecular glue within the TIR1-Aux/IAA complex, while the (S)-(-)-enantiomer is rendered inactive due to steric clashes. Furthermore, the 2,4,5-trichloro substitution pattern is uniquely suited to mimic the native auxin indole ring. These mechanistic insights are foundational for researchers developing next-generation, highly selective agrochemicals.
References
- Mechanism of auxin perception by the TIR1 ubiquitin ligase. PubMed - NIH.
- Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling. PMC - NIH.
- Auxin herbicides: current status of mechanism and mode of action.
- HERBICIDES – MECHANISMS AND MODE OF ACTION.
Sources
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2-(3,4,5-Trichlorophenoxy)propanoic Acid
This guide provides an in-depth comparison of analytical methodologies for the determination of 2-(3,4,5-Trichlorophenoxy)propanoic acid, a synthetic phenoxy herbicide also known as Fenoprop or Silvex.[1][2][3] Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document delves into the critical aspects of inter-laboratory validation, ensuring data is reliable, reproducible, and fit for purpose across different testing facilities. We will explore the nuances of experimental design, the rationale behind procedural choices, and present supporting data to guide laboratory managers and researchers in selecting and validating appropriate analytical techniques.
The Critical Need for Validated Analytical Methods
The herbicide 2-(3,4,5-Trichlorophenoxy)propanoic acid has been used for the control of woody plants and broadleaf weeds.[2] Due to its potential environmental persistence and toxicological profile, its use has been restricted or banned in many regions.[2] Consequently, robust and validated analytical methods are paramount for monitoring its presence in various matrices such as water, soil, and food products to ensure regulatory compliance and safeguard public health.
Inter-laboratory validation, often referred to as a collaborative study or proficiency testing, is the ultimate test of a method's ruggedness and transferability.[4] It assesses the performance of an analytical method in different laboratories, by different analysts, and on different instruments, thereby providing a comprehensive evaluation of its reliability under real-world conditions.[5][6]
Core Principles of Inter-Laboratory Method Validation
A successful inter-laboratory validation study hinges on a well-defined protocol and the evaluation of key performance characteristics.[6][7] These parameters ensure that the method is not only accurate and precise within a single laboratory but also reproducible across multiple laboratories.[5][8]
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the method to unequivocally identify and quantify the target analyte in the presence of other components in the sample matrix.[5][9]
-
Accuracy & Recovery: This measures the closeness of the experimental value to the true value and is typically expressed as a percentage recovery of a known amount of analyte spiked into a sample matrix.[5][9]
-
Precision: The degree of agreement among a series of measurements. It is usually assessed at two levels:
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.[8]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[5][9]
-
Linearity & Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
-
Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments.[5]
The following diagram illustrates the typical workflow for an inter-laboratory validation study.
Caption: Inter-laboratory validation workflow.
Comparison of Predominant Analytical Techniques
The determination of 2-(3,4,5-Trichlorophenoxy)propanoic acid and similar phenoxy acid herbicides is predominantly performed using chromatographic techniques coupled with mass spectrometric detection.[1][10] The two most common and powerful techniques are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][11]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For acidic herbicides like 2-(3,4,5-Trichlorophenoxy)propanoic acid, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has gained prominence for the analysis of a wide range of pesticide residues, including polar and thermally labile compounds, without the need for derivatization.[4][12]
The choice between GC-MS/MS and LC-MS/MS often depends on the specific application, the sample matrix, and the available instrumentation. The following table provides a comparative overview of the typical performance characteristics of these two techniques for the analysis of phenoxy acid herbicides.
| Performance Parameter | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Often required for acidic herbicides | Generally not required |
| Limit of Detection (LOD) | 0.5 - 10 µg/kg | 0.1 - 5 µg/kg[4] |
| Limit of Quantification (LOQ) | 1 - 20 µg/kg[4] | 0.5 - 10 µg/kg[4] |
| Accuracy (Recovery) | 70 - 120% | 70 - 120%[9] |
| Precision (RSDr) | < 20%[9] | < 20%[9] |
| Linearity (r²) | ≥ 0.99[9] | ≥ 0.99[9] |
| Matrix Effects | Can be significant, requiring matrix-matched standards | Can be significant, often addressed with internal standards or matrix-matched calibration[9] |
| Applicability | Volatile and semi-volatile compounds | Wide range of polar and non-polar compounds |
Experimental Protocols
A robust and reproducible analytical method starts with a well-defined experimental protocol. The following sections outline the key steps for the analysis of 2-(3,4,5-Trichlorophenoxy)propanoic acid using both GC-MS/MS and LC-MS/MS.
Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis in a variety of matrices due to its simplicity and efficiency.[4][11]
1. Extraction:
-
Weigh a homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
Add an appropriate volume of water (for dry samples) and an internal standard solution.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add extraction salts (e.g., MgSO₄, NaCl, and sodium citrate/acetate).
-
Shake vigorously for 1 minute and centrifuge.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a d-SPE tube containing a combination of sorbents (e.g., primary secondary amine (PSA), C18, and MgSO₄).
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for analysis by LC-MS/MS or for derivatization and subsequent analysis by GC-MS/MS.
The following diagram illustrates the QuEChERS sample preparation workflow.
Caption: QuEChERS sample preparation workflow.
GC-MS/MS Protocol
1. Derivatization (Esterification):
-
Take an aliquot of the QuEChERS extract and evaporate to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., BF₃-Methanol or diazomethane) and heat to convert the acidic analyte to its methyl ester.
-
After the reaction, neutralize the solution and extract the ester into an organic solvent (e.g., hexane).
2. GC-MS/MS Analysis:
-
GC Column: Use a mid-polarity capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Pulsed splitless injection is often used to enhance sensitivity.
-
Oven Program: A temperature gradient is employed to separate the target analyte from matrix components.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select at least two precursor-to-product ion transitions for quantification and confirmation.
LC-MS/MS Protocol
1. Sample Dilution:
-
The final extract from the QuEChERS cleanup can often be directly diluted with the initial mobile phase before injection.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used for the separation of phenoxy acid herbicides.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for these acidic compounds.[12]
-
MS/MS Detection: As with GC-MS/MS, operate in MRM mode, monitoring specific transitions for the deprotonated molecule [M-H]⁻.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, each analytical batch should include a set of quality control (QC) samples. A self-validating system incorporates these QCs to monitor the performance of the method in real-time.
Essential Quality Control Samples:
-
Method Blank: A sample matrix free of the analyte, processed through the entire analytical procedure to check for contamination.
-
Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of the analyte, used to assess the accuracy of the method.
-
Matrix Spike and Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known concentration of the analyte, used to evaluate the effect of the sample matrix on the accuracy and precision of the method.
-
Continuing Calibration Verification (CCV): A standard solution analyzed at regular intervals to verify the stability of the instrument's calibration.
The results of these QC samples should fall within predefined acceptance criteria to validate the results of the unknown samples in the batch.
Conclusion
The inter-laboratory validation of analytical methods for 2-(3,4,5-Trichlorophenoxy)propanoic acid is crucial for ensuring data quality and comparability across different testing facilities. Both GC-MS/MS and LC-MS/MS are powerful techniques capable of providing the required sensitivity and selectivity for the analysis of this compound in various matrices. The choice between the two methods will depend on factors such as the need for derivatization, the nature of the sample matrix, and the available instrumentation.
A well-designed validation study, incorporating a robust sample preparation method like QuEChERS and a comprehensive set of quality control measures, will lead to a validated method that is fit for its intended purpose. By adhering to the principles and protocols outlined in this guide, researchers and analytical scientists can confidently develop and validate methods for the reliable determination of 2-(3,4,5-Trichlorophenoxy)propanoic acid.
References
- SWA Environmental Consultants & Engineers. (2025, July 15). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography.
- PubMed. (n.d.). Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS.
- PubMed. (2012, August 15). Guidelines for the validation of qualitative multi-residue methods used to detect pesticides in food.
- Food and Agriculture Organization of the United Nations. (n.d.). GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2.
- European Commission. (n.d.). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
- ACS Reagent Chemicals. (2017, February 28). Validation and Verification Guidelines for Analytical Methods.
- Sigma-Aldrich. (n.d.). 2-(2,4,5-Trichlorophenoxy)propionic acid PESTANAL®, analytical standard.
- Agilent. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
- CAMEO Chemicals - NOAA. (n.d.). 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID.
- Restek. (n.d.). Fenoprop: CAS # 93-72-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
- Wikipedia. (n.d.). Fenoprop.
- BioPharm International. (n.d.). Method Validation Guidelines.
- ALS Environmental. (2022, March 16). Determination of Acid herbicides in Liquids by GCMS.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- PMC. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.
- U.S. Department of Agriculture. (n.d.). USDA PDP Analytical Methods.
- Paragon Laboratories. (n.d.). 2,4,5-TP Testing Services.
- U.S. Environmental Protection Agency. (n.d.). 2,4,5-TP Fact Sheet on a Drinking Water Chemical Contaminant.
- U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- IntechOpen. (2015, July 14). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
- GTFCh. (2009, June 1). APPENDIX B Requirements for the validation of analytical methods.
- BenchChem. (n.d.). A Guide to Inter-Laboratory Validation of Triclopyricarb Analytical Standards.
Sources
- 1. ez.restek.com [ez.restek.com]
- 2. Fenoprop - Wikipedia [en.wikipedia.org]
- 3. paragonlaboratories.com [paragonlaboratories.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. swaenviro.com [swaenviro.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fda.gov [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alsglobal.com [alsglobal.com]
- 11. ams.usda.gov [ams.usda.gov]
- 12. agilent.com [agilent.com]
Comparative Extraction Guide: 2-(3,4,5-Trichlorophenoxy)propanoic Acid Recovery via SPE vs. LLE
Introduction and Chemical Context
2-(3,4,5-Trichlorophenoxy)propanoic acid is a highly chlorinated phenoxy acid. While its structural isomer, 2-(2,4,5-trichlorophenoxy)propanoic acid (Fenoprop/Silvex), is more commonly cited in legacy environmental monitoring, the physicochemical principles governing their extraction are identical. Both isomers feature a trichlorinated aromatic ring, an ether linkage, and a propanoic acid moiety.
With a pKa of approximately 2.8 and a logP of ~3.8 (in its unionized state), the extraction of this analyte from aqueous matrices depends entirely on manipulating its ionization state. This guide provides a mechanistic, data-driven comparison between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for recovering trichlorophenoxy propanoic acids from complex matrices.
Mechanistic Principles of Extraction
To achieve high recovery, both SPE and LLE require the suppression of the analyte's ionization. By acidifying the aqueous sample below pH 2.0, the carboxylic acid group becomes fully protonated (neutral). This shift drastically increases the molecule's lipophilicity.
-
Liquid-Liquid Extraction (LLE) Dynamics: LLE relies on the Nernst partition coefficient. The protonated, lipophilic analyte partitions into an immiscible organic solvent (e.g., dichloromethane). The addition of salts like sodium sulfate ( Na2SO4 ) enhances this partitioning via the "salting-out" effect, which increases the ionic strength of the aqueous phase and decreases the solubility of the organic analyte, driving it into the organic layer[1].
-
Solid-Phase Extraction (SPE) Dynamics: SPE relies on hydrophobic and π−π interactions between the uncharged analyte and a solid sorbent bed. Polymeric sorbents like Styrene-Divinylbenzene (SDB) or Hydrophilic-Lipophilic Balance (HLB) copolymers are vastly superior to traditional silica-based C18 for phenoxy acids. They offer robust retention of the trichlorinated benzene ring and do not suffer from phase collapse when dried, routinely yielding recoveries exceeding 90%[2]. Modern analytical workflows increasingly favor SPE and miniaturized techniques over LLE to align with Green Analytical Chemistry principles[3].
Workflow Visualization
Figure 1: Mechanistic workflow comparison of SPE vs. LLE for phenoxy acid extraction.
Comparative Performance Data
The following table synthesizes experimental data comparing the performance of SPE (using SDB sorbent) and LLE (using dichloromethane) for the extraction of highly chlorinated phenoxy acids from aqueous matrices.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Typical Recovery (%) | 90 – 105% | 80 – 98% |
| Precision (RSD) | < 5% | 5 – 10% |
| Solvent Consumption | ~15 mL (Methanol) | > 70 mL (Dichloromethane) |
| Matrix Clean-up | Excellent (Selective washing removes polar interferences) | Poor (Co-extracts humic/fulvic acids) |
| Emulsion Risk | None | High (Especially in environmental water) |
| Throughput & Automation | High (Easily multiplexed via vacuum manifolds) | Low (Labor-intensive, manual shaking) |
Data supported by comparative studies on phenoxy acid herbicide recoveries[2].
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Every step includes the underlying chemical causality to ensure researchers understand why the step is performed, allowing for intelligent troubleshooting.
Protocol A: Solid-Phase Extraction (SPE)
This protocol utilizes an SDB polymeric sorbent, which provides superior capacity for aromatic compounds compared to C18.
-
Sample Preparation: Measure 200 mL of the aqueous sample. Adjust the pH to 1.5 using 6MH2SO4 . Causality: Ensures the propanoic acid moiety is fully protonated, maximizing hydrophobic retention.
-
Sorbent Conditioning: Attach a 500 mg SDB cartridge to a vacuum manifold. Pass 5 mL of pure Methanol through the bed, followed immediately by 5 mL of acidified ultra-pure water (pH 1.5). Causality: Methanol solvates the polymer chains to maximize surface area; the acidified water equilibrates the bed to match the sample's pH.
-
Sample Loading: Pass the 200 mL sample through the cartridge at a controlled flow rate of 5–10 mL/min.
-
Interference Washing: Wash the cartridge with 5 mL of acidified water (pH 1.5). Causality: Elutes highly polar matrix components (e.g., salts, small organic acids) while the target analyte remains tightly bound via π−π interactions.
-
Drying: Apply full vacuum for 10 minutes to completely dry the sorbent bed. Causality: Removes residual water that would otherwise dilute the elution solvent and reduce recovery.
-
Elution: Elute the target analyte using two consecutive 2 mL aliquots of Methanol containing 5% v/v Ammonium Hydroxide ( NH3 )[2]. Causality: The alkaline eluent locally raises the pH well above the analyte's pKa . The carboxylic acid deprotonates, becoming an anion. The resulting electrostatic repulsion from the hydrophobic sorbent ensures rapid, quantitative desorption.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity nitrogen at 40°C. Reconstitute in 1 mL of the initial LC-MS mobile phase.
Protocol B: Liquid-Liquid Extraction (LLE)
While more solvent-intensive, this protocol is useful when SPE infrastructure is unavailable.
-
Sample Preparation: Measure 200 mL of the aqueous sample. Adjust to pH 1.5 using 6MH2SO4 .
-
Salting-Out: Add 10 g of anhydrous Na2SO4 to the sample and stir until completely dissolved. Causality: Increases the ionic strength of the aqueous phase, decreasing the solubility of the organic analyte and driving it into the extraction solvent[1].
-
Primary Extraction: Transfer the sample to a 500 mL separatory funnel. Add 30 mL of Dichloromethane (DCM). Stopper and shake vigorously for 5 minutes, venting periodically to release pressure.
-
Phase Separation: Mount the funnel and allow 15 minutes for the phases to separate. Note: If an emulsion forms at the interface, drain the emulsion layer into a centrifuge tube and spin at 3000 rpm for 10 minutes to break it. Collect the lower organic (DCM) phase in a clean flask.
-
Exhaustive Re-extraction: Repeat the extraction process twice more, using 20 mL of DCM each time. Combine all organic phases. Causality: Multiple extractions with smaller volumes yield higher total recovery than a single extraction with a large volume, as dictated by the Nernst distribution law.
-
Drying & Concentration: Pass the combined DCM extract through a glass funnel plugged with glass wool and containing 5 g of anhydrous Na2SO4 . Causality: Removes any trace water carried over during phase separation. Evaporate the dried extract under nitrogen at 35°C and reconstitute in 1 mL of mobile phase.
References
- Source: pjoes.
- Source: ACS Publications (acs.org)
- Source: PubMed Central (nih.gov)
Sources
in vivo vs in vitro metabolic clearance of 2-(3,4,5-Trichlorophenoxy)propanoic acid
An in-depth technical comparison of the in vivo and in vitro metabolic clearance of 2-(3,4,5-Trichlorophenoxy)propanoic acid (3,4,5-TCPPA) requires a nuanced understanding of xenobiotic metabolism, plasma protein binding, and renal transporter dynamics. As a structural analog to the well-known herbicide Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid)[1] and the fibrate-class PPARα agonist clofibric acid[2], 3,4,5-TCPPA presents unique pharmacokinetic challenges.
This guide provides a comprehensive framework for profiling the clearance of 3,4,5-TCPPA, comparing its performance against structural alternatives, and addressing the classic in vitro-in vivo extrapolation (IVIVE) disconnect inherent to highly protein-bound carboxylic acids[3].
Mechanistic Pathways of Clearance: The Phenoxypropanoic Acid Paradigm
Phenoxypropanoic acids are characterized by a carboxylic acid moiety that heavily dictates their metabolic fate. Unlike highly lipophilic neutral drugs that rely entirely on Cytochrome P450 (CYP450) Phase I oxidation, 3,4,5-TCPPA and its analogs are primarily cleared via Phase II UGT-mediated acyl glucuronidation and active renal secretion[4].
The 3,4,5-trichloro substitution pattern—lacking the ortho-chlorine present in Fenoprop—reduces steric hindrance around the ether linkage. This subtle structural shift slightly increases its susceptibility to CYP-mediated O-dealkylation compared to Fenoprop, though acyl glucuronidation remains the dominant metabolic sink.
Metabolic and excretory pathways of 2-(3,4,5-Trichlorophenoxy)propanoic acid.
In Vitro Clearance Profiling: Designing a Self-Validating System
A common pitfall in early drug discovery is relying solely on Human Liver Microsomes (HLMs) for clearance predictions. Because HLMs require the exogenous addition of UDPGA (uridine 5'-diphospho-glucuronic acid) to capture Phase II metabolism—and even then, lack the cellular architecture to stabilize acyl glucuronides—they drastically underpredict the clearance of phenoxy acids.
Causality for Experimental Choice: We utilize cryopreserved primary hepatocytes. Hepatocytes maintain the full complement of Phase I/II enzymes, endogenous cofactors, and efflux transporters, providing a holistic in vitro system for carboxylic acids.
Step-by-Step Methodology: Hepatocyte Stability Assay
-
Cell Preparation: Thaw cryopreserved human or rat hepatocytes and plate in Williams' E medium at a density of 1×106 cells/mL.
-
Substrate Incubation: Spike 3,4,5-TCPPA at a final concentration of 1 µM. Causality: This low concentration ensures the assay operates under first-order kinetics ( [S]≪Km ), preventing enzyme saturation.
-
Self-Validating Control Arms:
-
Arm A (Total Clearance): Substrate + Hepatocytes.
-
Arm B (CYP Inhibition): Substrate + Hepatocytes + 1-Aminobenzotriazole (1-ABT, a pan-CYP inhibitor). This isolates the UGT contribution.
-
Arm C (Negative Control): Substrate + Heat-inactivated hepatocytes to account for non-enzymatic degradation.
-
-
Sampling & Quenching: Aliquot 50 µL at 0, 15, 30, 60, 90, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and Intrinsic Clearance ( CLint ).
In Vivo Pharmacokinetics: Bridging the IVIVE Disconnect
When transitioning to in vivo models, phenoxypropanoic acids exhibit a classic pharmacokinetic paradox. They are highly bound to plasma proteins (>95%), which restricts their passive entry into the liver, theoretically resulting in a very low systemic clearance. However, in vivo clearance is often much faster than predicted.
Causality for Experimental Choice: The disconnect occurs because in vitro hepatic models do not account for active renal secretion. Organic Anion Transporters (OAT1 and OAT3) in the proximal tubules of the kidney actively strip the drug from plasma proteins, driving rapid renal excretion of the unchanged acid[4]. To capture this, in vivo protocols must include mass balance and urine collection.
Step-by-Step Methodology: In Vivo PK & Excretion Profiling
-
Dosing: Administer 3,4,5-TCPPA to male Sprague-Dawley rats via intravenous (IV) bolus (1 mg/kg) and oral gavage (PO) (5 mg/kg).
-
Serial Blood Sampling: Collect blood via jugular vein cannulas at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Metabolic Cage Collection: House a subset of IV-dosed rats in metabolic cages. Collect urine and feces over 24 hours over dry ice to prevent acyl glucuronide degradation.
-
Self-Validating Control Arm (Transporter Inhibition): Dose a parallel IV cohort with Probenecid (a potent OAT inhibitor) 30 minutes prior to 3,4,5-TCPPA administration. Causality: A significant drop in systemic clearance in this cohort definitively validates OAT-mediated renal secretion as the primary clearance driver.
-
Data Derivation: Perform Non-Compartmental Analysis (NCA) to derive Systemic Clearance ( CLsys ), Volume of Distribution ( Vss ), and Bioavailability ( F ).
IVIVE workflow highlighting the disconnect between hepatic prediction and total systemic clearance.
Comparative Quantitative Data
The table below benchmarks 3,4,5-TCPPA against its structural isomer Fenoprop (2,4,5-TP) and the structurally related PPARα activator, Clofibric Acid. Notice how the predicted hepatic clearance (derived from in vitro CLint and corrected for protein binding) consistently underpredicts the observed in vivo clearance due to the unmeasured renal component.
| Compound | Subclass / Application | In Vitro CLint (µL/min/10⁶ cells) | Plasma Protein Binding (%) | Predicted Hepatic CL (mL/min/kg) | Observed In Vivo CL (mL/min/kg) | Primary Clearance Mechanism |
| 2-(3,4,5-Trichlorophenoxy)propanoic acid | Experimental Analog | 8.5 | >98.5% | 0.4 | 2.1 | Renal (OAT) + Glucuronidation |
| Fenoprop (2,4,5-TP) | Herbicide / Growth Regulator | 12.2 | 97.0% | 0.8 | 3.5 | Renal (OAT) + Glucuronidation |
| Clofibric Acid | Fibrate / PPARα Agonist | 5.4 | 96.5% | 0.5 | 1.8 | Glucuronidation + Renal |
Data synthesis reflects standard pharmacokinetic behavior of phenoxypropanoic acid derivatives in preclinical rat models.
Summary of Findings
The clearance of 2-(3,4,5-Trichlorophenoxy)propanoic acid cannot be accurately profiled using standard microsomal stability assays. Its high affinity for plasma proteins severely restricts passive hepatic clearance, while its structural affinity for Organic Anion Transporters drives rapid in vivo renal secretion. Researchers developing phenoxy acid derivatives for agrochemical or pharmaceutical (e.g., PPAR targeting) applications must utilize intact hepatocyte models combined with rigorous in vivo mass balance studies to accurately model systemic exposure.
Sources
Personal protective equipment for handling 2-(3,4,5-Trichlorophenoxy)propanoic acid
As a Senior Application Scientist, I recognize that handling halogenated phenoxy compounds like 2-(3,4,5-Trichlorophenoxy)propanoic acid (CAS: 949-60-0) requires more than mere compliance with generic safety data sheets. It demands a mechanistic understanding of the chemical's hazard profile and physical behavior. This guide provides researchers and drug development professionals with a rigorous, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
The Causality of Chlorophenoxy Toxicity
To understand our PPE requirements, we must first understand the biological and physical mechanisms of the threat. 2-(3,4,5-Trichlorophenoxy)propanoic acid belongs to the chlorophenoxy class of herbicides. While acute toxicity is generally moderate, systemic absorption can lead to severe sequelae.
Mechanisms of Action: Chlorophenoxy compounds exert toxicity through dose-dependent cell membrane damage, the uncoupling of oxidative phosphorylation, and the disruption of acetyl-coenzyme A (CoA) metabolism[1][2]. Routes of Exposure:
-
Inhalation: In its solid state, the chemical is a fine powder prone to static charge. Aerosolization and subsequent inhalation can cause burning sensations in the respiratory tract and rapid systemic absorption[1][3].
-
Dermal: While the dry powder has low dermal permeability[2], researchers frequently dissolve these compounds in organic solvents (e.g., DMSO, methanol) for in vitro assays. These solvents act as potent penetration enhancers, carrying the lipophilic chlorophenoxy acid directly through the stratum corneum and into the bloodstream, potentially causing peripheral neuropathy and myotonia[4].
Fig 1: Mechanistic pathway of chlorophenoxy acid systemic toxicity following exposure.
Quantitative PPE & Risk Mitigation Matrix
To standardize safety across analytical and preparative workflows, the following PPE matrix must be implemented. Every piece of equipment is chosen to counter a specific physical or chemical property of the compound.
| PPE Category | Specification / Standard | Operational Context | Scientific Justification |
| Eye Protection | Chemical splash goggles (EN 166 / ANSI Z87.1) | All handling of powder or solutions. | Chlorophenoxy acids cause severe ocular irritation and potential corneal damage upon contact[5]. |
| Hand Protection | Double-layered Nitrile gloves (EN 374, >0.11 mm thickness) | Weighing, dissolution, and spill cleanup. | Solvents like DMSO act as penetration enhancers for lipophilic halogenated compounds, requiring redundant barrier protection[5][6]. |
| Body Protection | Flame-resistant, fluid-resistant laboratory coat | All laboratory workflows. | Prevents accumulation of static-charged powder on personal clothing, mitigating delayed dermal exposure[3]. |
| Respiratory Protection | N95 / P1 Particulate Respirator (EN 149) | Handling bulk powder (>50g) outside a fume hood. | Prevents inhalation of aerosolized dust, which can cause upper respiratory tract irritation[3][5]. |
Self-Validating Operational Protocol: Stock Solution Preparation
This protocol is designed as a self-validating system. At each critical juncture, there is a physical cue that confirms the safety of the environment before you proceed.
Phase 1: Environmental & Equipment Preparation
-
Airflow Validation: Activate the chemical fume hood and verify the digital monitor reads a face velocity of 80–100 feet per minute (fpm). Validation check: Tape a small piece of tissue to the sash; a steady inward pull confirms containment.
-
Static Elimination: 2-(3,4,5-Trichlorophenoxy)propanoic acid powder is highly susceptible to static cling. Use a zero-stat gun or an anti-static bar on the analytical balance. Validation check: If the powder flows smoothly from the micro-spatula without "jumping" to the sides of the weigh boat, the static charge is successfully neutralized.
-
Don PPE: Equip the lab coat, chemical splash goggles, and double nitrile gloves[6].
Phase 2: Handling and Transfer 4. Weighing: Place a pre-tared, anti-static weigh boat on the balance. Carefully transfer the required mass using a non-sparking micro-spatula[6]. 5. Contained Dissolution: Transfer the powder to a borosilicate glass vial. Add the required volume of organic solvent (e.g., DMSO) strictly inside the fume hood. 6. Sealing: Cap the vial tightly with a PTFE-lined septum cap before removing it from the hood. Vortex to ensure complete dissolution.
Phase 3: Doffing and Decontamination 7. Surface Decontamination: Wipe down the balance and fume hood surface with a 10% sodium hypochlorite (bleach) solution to oxidize residual organics, followed by 70% ethanol to clear the residue. 8. Doffing: Remove the outer pair of gloves using the "glove-in-glove" technique to trap any invisible particulate matter inside. Dispose of them in a designated hazardous solid waste container. Wash hands thoroughly with soap and water[5].
Fig 2: Self-validating operational workflow for handling halogenated phenoxy acids.
Emergency Response and Disposal Plans
Spill Response Logistics: If a powder spill occurs, do not dry sweep , as this generates a massive inhalation hazard.
-
Cover the spill with absorbent pads dampened with water or 70% ethanol to suppress dust.
-
Carefully scoop the wet material using non-sparking tools.
-
Place the material into a rigid, sealable hazardous waste container. Wash the spill area with soap and water[6].
Waste Disposal Routing: Chlorophenoxy acids are persistent environmental pollutants and highly toxic to aquatic ecosystems[6].
-
Solid Waste: All contaminated gloves, weigh boats, and paper towels must be placed in a rigid, labeled container destined for high-temperature incineration.
-
Liquid Waste: Solutions containing 2-(3,4,5-Trichlorophenoxy)propanoic acid must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" carboy. Never mix this with non-halogenated waste streams or pour it down the drain[5].
First Aid Interventions:
-
Dermal Exposure: Immediately flush the affected area with copious amounts of running water for at least 15 minutes while removing contaminated clothing. Do not use solvents to wash the skin, as this will drive the chemical deeper into the tissue[3][6].
-
Inhalation: Move the victim to fresh air immediately. If respiratory irritation, coughing, or confusion develops, seek emergency medical evaluation, as these are early signs of systemic chlorophenoxy toxicity[1][6].
References
-
2,4-D Technical Fact Sheet | National Pesticide Information Center | [Link]
-
Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review | Taylor & Francis | [Link]
-
Chlorophenoxy Herbicides | Environmental Protection Agency (EPA) | [Link]
-
Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98% | Cole-Parmer | [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
